OVA Peptide(257-264) TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCWCULSHVYBQ-VPZPQSBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75F3N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling OVA Peptide (257-264) TFA: A Technical Guide for Researchers
An In-depth Examination of a Key Immunological Tool for Scientists and Drug Development Professionals
Ovalbumin (OVA) Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope derived from chicken ovalbumin.[1] As a synthetic peptide, it serves as a critical tool in immunology, particularly in the study of antigen presentation and the activation of CD8+ T cells. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in research. The peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of the peptide synthesis and purification process which generally enhances solubility.[2]
Core Properties and Specifications
OVA Peptide (257-264) is a synthetic octapeptide that corresponds to the amino acid residues 257-264 of the chicken ovalbumin protein.[3] It is a class I major histocompatibility complex (MHC)-restricted peptide, specifically binding to the H-2Kb molecule in mice.[3] This interaction is fundamental to its role in cellular immunity.
Physicochemical Data
| Property | Value | Reference |
| Sequence | SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) | [4] |
| Molecular Formula | C45H74N10O13 | [3] |
| Molecular Weight | 963.13 g/mol (free base) | [3] |
| Molecular Weight (TFA salt) | 1077.15 g/mol | [5][6] |
| Purity | Typically >95% to >99% (as determined by HPLC) | [4][7] |
| Appearance | White to off-white lyophilized powder | [4] |
| Solubility | Soluble in water and DMSO.[4][8][9] For example, 5 mg/mL in H2O (with sonication and warming to 60°C) and 10 mM in DMSO.[8][9] | |
| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability.[7][8] Reconstituted solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid multiple freeze-thaw cycles.[7] |
Mechanism of Action: The MHC Class I Presentation Pathway
The immunological significance of OVA Peptide (257-264) lies in its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, as well as other nucleated cells. This process is a cornerstone of the adaptive immune response against intracellular pathogens and tumors.
The canonical pathway for the presentation of exogenous antigens like the full-length ovalbumin protein involves cross-presentation. In this process, the protein is taken up by APCs, escapes the endosome, and is processed by the proteasome in the cytoplasm. The resulting peptides, including SIINFEKL, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptide binds to newly synthesized MHC class I molecules (H-2Kb in this case). The stable peptide-MHC complex is then transported to the cell surface for recognition by the T-cell receptor (TCR) on CD8+ T cells. The direct use of the SIINFEKL peptide bypasses the need for antigen processing and can directly load onto MHC class I molecules on the surface of APCs or be internalized and loaded.[10]
Figure 1. Simplified diagram of the MHC Class I antigen presentation pathway for exogenous OVA Peptide (SIINFEKL).
Key Experimental Applications and Protocols
OVA Peptide (257-264) is a versatile tool employed in a variety of immunological assays to study T-cell responses.
In Vitro T-Cell Stimulation
This assay is used to activate and expand antigen-specific CD8+ T cells from sources like splenocytes or peripheral blood mononuclear cells (PBMCs), often from OT-I transgenic mice whose T cells express a TCR specific for SIINFEKL.
Protocol:
-
Cell Preparation: Isolate splenocytes or PBMCs and resuspend them in complete RPMI medium.
-
Peptide Preparation: Reconstitute the lyophilized OVA Peptide (257-264) TFA in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).[7] Further dilute in cell culture medium to the desired working concentration.
-
Co-culture: Plate the cells (e.g., 1 x 10^6 cells/well in a 96-well plate) and add the diluted peptide at a final concentration typically ranging from 0.1 to 10 µg/mL.[11]
-
Incubation: Culture the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Analysis: T-cell activation can be assessed by various methods, including proliferation assays (e.g., CFSE dilution), cytokine secretion analysis (e.g., ELISA or intracellular cytokine staining), or expression of activation markers (e.g., CD69, CD25) by flow cytometry.
Figure 2. Experimental workflow for in vitro T-cell stimulation with OVA Peptide (SIINFEKL).
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of IFN-γ-producing T cells in response to SIINFEKL stimulation.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.[12]
-
Plate Preparation: Wash the plate and block with a blocking solution (e.g., sterile PBS with 1% BSA) for at least 2 hours at 37°C.[12]
-
Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Add the cells (e.g., 2-3 x 10^5 cells/well) and the SIINFEKL peptide (typically at a final concentration of 1-10 µg/mL) to the wells.[12][13] Include negative (cells only) and positive (e.g., mitogen) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine. After incubation and washing, add an enzyme-conjugated streptavidin (e.g., streptavidin-ALP or -HRP).
-
Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot at the site of cytokine secretion.
-
Analysis: Count the spots, where each spot represents a single cytokine-secreting cell.
In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing of target cells by cytotoxic T lymphocytes (CTLs) in a living animal.
Protocol:
-
Target Cell Preparation: Isolate splenocytes from a naive mouse. Split the cells into two populations.
-
Peptide Pulsing and Labeling: Pulse one population with a high concentration of SIINFEKL peptide (e.g., 10 µg/mL) and label with a high concentration of a fluorescent dye like CFSE (CFSE^high).[14] The other population serves as a control, is not pulsed with the peptide, and is labeled with a low concentration of CFSE (CFSE^low).[14]
-
Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into recipient mice that have been previously immunized to elicit an anti-SIINFEKL T-cell response.
-
Analysis: After a defined period (e.g., 24 hours), harvest the spleens or lymph nodes from the recipient mice and analyze the CFSE^high and CFSE^low populations by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated based on the reduction of the CFSE^high population relative to the CFSE^low population in immunized versus non-immunized control mice.
Conclusion
OVA Peptide (257-264) TFA is an indispensable reagent in immunological research, providing a robust and reproducible model for studying MHC class I antigen presentation and CD8+ T-cell responses. Its well-defined characteristics and broad applicability in a range of assays make it a cornerstone for investigations into vaccine development, tumor immunology, and the fundamental mechanisms of cellular immunity. The detailed protocols and conceptual framework provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals.
References
- 1. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 2. SIINFEKL peptide [novoprolabs.com]
- 3. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. MedChemExpress OVA Peptide(257-264) TFA 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OVA Peptide(257-264) | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zellnet.com [zellnet.com]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
An In-depth Technical Guide to the SIINFEKL Peptide: Sequence, Structure, and Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SIINFEKL peptide, a synthetic octapeptide with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu, is a cornerstone of immunological research.[1][2][3] Derived from chicken ovalbumin (residues 257-264), it represents a well-characterized, immunodominant epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][3][4][5] Its high affinity for H-2Kb and the availability of specific T-cell receptors (TCRs), such as those on OT-I transgenic T cells, make it an invaluable tool for studying antigen presentation, CD8+ T-cell activation, and the development of immunotherapies and vaccines.[6] This guide provides a comprehensive overview of the SIINFEKL peptide, its structural characteristics, and its application in key immunological assays.
Core Properties of SIINFEKL
The fundamental characteristics of the SIINFEKL peptide are summarized below.
| Property | Description | Reference |
| Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1][2][3] |
| Origin | Residues 257-264 of chicken ovalbumin (Gallus gallus) | [1] |
| MHC Restriction | H-2Kb (murine MHC class I) | [1][4] |
| Molecular Weight | 963.1 g/mol | [2] |
| Binding Affinity (to H-2Kb) | Approximately 10 nM | [6] |
Structural Insights: The SIINFEKL-H-2Kb Complex
The three-dimensional structure of the SIINFEKL peptide in complex with the H-2Kb molecule has been elucidated by X-ray crystallography, providing critical insights into the molecular basis of their interaction.[7][8] The peptide is anchored into the binding groove of the H-2Kb heavy chain, with key residues fitting into specific pockets.
The hydrophobic residues at position 5 (Phenylalanine, Phe) and position 8 (Leucine, Leu) serve as primary anchor residues, fitting into the C and F pockets of the H-2Kb groove, respectively. The Isoleucine (Ile) at position 2 acts as a secondary anchor, nestled in the B pocket.[8] This precise fit is crucial for the stability of the peptide-MHC complex, a prerequisite for effective T-cell recognition.
Quantitative Analysis of Binding Affinity
The binding affinity of SIINFEKL and its variants to H-2Kb is a critical parameter influencing the avidity of the T-cell response. Various studies have quantified these interactions, often using competitive binding assays. The table below summarizes the binding affinities of SIINFEKL and some of its altered peptide ligands (APLs).
| Peptide Sequence | Description | Binding Affinity (IC50, nM) | Reference |
| SIINFEKL | Wild-type ovalbumin peptide | ~10 | [6] |
| SIYNFEKL (Y3) | Altered peptide ligand with Tyr at P3 | Similar to SIINFEKL | [9] |
| SIIQFEKL (Q4) | Altered peptide ligand with Gln at P4 | Similar to SIINFEKL | [10] |
| SIITFEKL (T4) | Altered peptide ligand with Thr at P4 | Similar to SIINFEKL | [10] |
| SIIVFEKL (V4) | Altered peptide ligand with Val at P4 | Similar to SIINFEKL | [10] |
Note: Many altered peptide ligands of SIINFEKL are designed to modulate TCR affinity without significantly affecting MHC binding.
Experimental Protocols
Detailed methodologies for key experiments involving the SIINFEKL peptide are provided below.
Peptide Pulsing of Antigen-Presenting Cells (APCs)
This protocol describes the loading of exogenous SIINFEKL peptide onto the MHC class I molecules of APCs, such as dendritic cells (DCs) or splenocytes.
Materials:
-
SIINFEKL peptide stock solution (e.g., 1 mg/mL in DMSO or water)
-
APCs (e.g., bone marrow-derived dendritic cells or splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
37°C incubator with 5% CO2
Procedure:
-
Prepare a working solution of SIINFEKL peptide in complete RPMI-1640 medium at the desired concentration (e.g., 1-10 µg/mL).
-
Wash the APCs twice with PBS and resuspend them in complete RPMI-1640 medium at a concentration of 1-5 x 10^6 cells/mL.
-
Add the SIINFEKL working solution to the cell suspension.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Wash the cells three times with PBS to remove any unbound peptide.
-
The peptide-pulsed APCs are now ready for use in T-cell activation assays or other downstream applications.
In Vitro OT-I T-Cell Activation Assay
This protocol outlines the steps to activate naive OT-I CD8+ T cells using SIINFEKL-pulsed APCs.
Materials:
-
SIINFEKL-pulsed APCs
-
OT-I CD8+ T cells (isolated from the spleen or lymph nodes of an OT-I transgenic mouse)
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plate
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-CD25)
-
37°C incubator with 5% CO2
Procedure:
-
Plate the SIINFEKL-pulsed APCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add OT-I CD8+ T cells to the wells at a desired effector-to-target ratio (e.g., 1:1 or 2:1).
-
Co-culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and CD8.
-
Analyze the expression of activation markers on the CD8+ T-cell population by flow cytometry.
In Vivo Cytotoxicity Assay
This protocol describes a method to measure the cytotoxic activity of SIINFEKL-specific CD8+ T cells in vivo.[1][11]
Materials:
-
C57BL/6 mice (immunized and naive)
-
Splenocytes from naive C57BL/6 mice
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)
-
PBS
-
Flow cytometer
Procedure:
-
Prepare two populations of target cells from naive splenocytes.
-
Pulse one population with SIINFEKL peptide (1 µg/mL for 1 hour at 37°C) and label with a high concentration of CFSE (CFSE^high).[11]
-
Label the other, unpulsed population with a low concentration of CFSE (CFSE^low).[11]
-
Mix the two populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and naive control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze the presence of CFSE^high and CFSE^low populations by flow cytometry.
-
The specific lysis is calculated using the following formula: % Specific Lysis = (1 - (ratio_unimmunized / ratio_immunized)) * 100 where the ratio is (%CFSE^low / %CFSE^high).
Signaling Pathways and Experimental Workflows
Visual representations of key processes involving the SIINFEKL peptide are provided below using the DOT language for Graphviz.
The diagram above illustrates the classical MHC class I antigen presentation pathway for the SIINFEKL peptide. The ovalbumin protein is degraded by the proteasome into smaller peptides, including SIINFEKL. This peptide is then transported into the endoplasmic reticulum by the TAP transporter, where it binds to the H-2Kb molecule. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.
Upon recognition of the SIINFEKL-H-2Kb complex by the OT-I TCR and co-receptor CD8, a signaling cascade is initiated within the T cell. This involves the activation of key tyrosine kinases like Lck and ZAP70, leading to the phosphorylation of adaptor proteins such as LAT. This signal is then propagated through downstream pathways, culminating in the activation of transcription factors like NFAT, NF-κB, and AP-1. These transcription factors drive the effector functions of the CD8+ T cell, including cytokine production, proliferation, and cytotoxicity.
Conclusion
The SIINFEKL peptide remains an indispensable tool in immunology, providing a robust and reproducible model system for studying the intricacies of the adaptive immune response. Its well-defined sequence, structure, and interaction with the H-2Kb molecule allow for precise investigations into antigen presentation and T-cell activation. The experimental protocols and signaling pathways detailed in this guide offer a foundational resource for researchers and drug development professionals aiming to harness the power of this model antigen in their work, from basic research to the development of novel immunotherapies and vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 4. rcsb.org [rcsb.org]
- 5. anilocus.com [anilocus.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of OVA(257-264) presentation by H-2Kb
An In-depth Technical Guide to the Mechanism of OVA(257-264) Presentation by H-2Kb
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presentation of the ovalbumin-derived peptide OVA(257-264), sequence SIINFEKL, by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb is a cornerstone model system in immunology.[1][2][3] It serves as a powerful tool for dissecting the fundamental mechanisms of antigen processing and presentation, evaluating vaccine efficacy, and developing immunotherapies.[4][5] This technical guide provides a detailed overview of the core molecular pathway, quantitative data, key experimental protocols, and structural insights into this critical immune process.
Core Mechanism of Presentation
The journey of the SIINFEKL epitope from a full-length cytosolic protein to its presentation on the cell surface is a multi-step process involving several key cellular machines. The canonical pathway is outlined below.
Step 1: Proteasomal Degradation and C-Terminal Generation
The initial step in processing cytosolic ovalbumin is its degradation by the ubiquitin-proteasome system (UPS).[6] The 26S proteasome recognizes and degrades the bulk of intracellular proteins into smaller oligopeptides.[6][7] Crucially, for the SIINFEKL epitope, the proteasome is responsible for generating the precise C-terminal leucine (B10760876) (L) residue.[7] Experiments using proteasome inhibitors like lactacystin (B1674225) block the presentation of SIINFEKL from constructs with C-terminal extensions, confirming that in vivo, proteasomes perform the cleavage that defines the correct C-terminus of the epitope.[7]
Step 2: N-Terminal Trimming in the Cytosol and ER
While the proteasome defines the C-terminus, it often generates peptides that are extended at the N-terminus. These precursors must be trimmed to the optimal 8-10 amino acid length for MHC class I binding.[8]
-
Cytosolic Trimming : Some N-terminal trimming of precursors can be carried out by various cytosolic peptidases.[9]
-
ER-based Trimming : The most critical trimming of N-extended SIINFEKL precursors occurs within the endoplasmic reticulum (ER).[10] The ER aminopeptidase (B13392206) 1 (ERAP1) is the key enzyme responsible for this function.[8][9][10] ERAP1 exhibits a remarkable "molecular ruler" activity, preferentially trimming longer peptides (9-16 residues) while sparing the final 8-residue SIINFEKL epitope from further degradation.[9][11] In ERAP1-deficient cells, the presentation of SIINFEKL from N-terminally extended precursors is markedly reduced, highlighting the essential role of this enzyme.[10]
Step 3: Peptide Translocation via TAP
The generated peptides or their N-extended precursors are transported from the cytosol into the ER lumen by the Transporter associated with Antigen Processing (TAP).[10][12] This ATP-dependent transporter has a preference for peptides between 8 and 16 amino acids in length, which aligns with the substrate preference of ERAP1.[9] While the presentation of SIINFEKL from full-length ovalbumin is largely dependent on the TAP transporter, some studies have shown that under certain protein contexts, a degree of TAP-independent presentation can occur.[12][13]
Step 4: The Peptide-Loading Complex (PLC) and H-2Kb Binding
Inside the ER, newly synthesized H-2Kb molecules are held in a receptive state by a multi-protein chaperone assembly known as the Peptide-Loading Complex (PLC). This complex includes calreticulin, ERp57, and tapasin, which bridges the MHC class I molecule to the TAP transporter. Once a high-affinity peptide like SIINFEKL is transported into the ER and trimmed to its final length, it binds to the peptide-binding groove of H-2Kb. This binding stabilizes the H-2Kb molecule, causing its release from the PLC.
Step 5: Surface Presentation
The stable SIINFEKL/H-2Kb complex is then transported from the ER, through the Golgi apparatus, to the cell surface.[12] Once on the plasma membrane, it is available for surveillance by CD8+ T cells. The recognition of this specific peptide-MHC complex by a T-cell receptor (TCR), such as that from an OT-I transgenic T cell, initiates an antigen-specific immune response.[4]
Visualizing the Pathway
The following diagram illustrates the complete antigen processing and presentation pathway for the OVA(257-264) epitope.
References
- 1. arp1.com [arp1.com]
- 2. OVA (257-264) Peptide Fragment [eurogentec.com]
- 3. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 4. H-2Kb SIINFEKL MHC Tetramer – OVA257-264 CD8+ T cell [tetramerstore.com]
- 5. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]
- 6. The role of the proteasome in the generation of MHC class I ligands and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two distinct proteolytic processes in the generation of a major histocompatibility complex class I-presented peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. medchemexpress.com [medchemexpress.com]
The Discovery and Enduring Legacy of SIINFEKL: A Technical Guide to a Cornerstone of Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunology, few tools have proven as versatile and enduring as the SIINFEKL epitope. This octapeptide, derived from chicken ovalbumin, has become a cornerstone for studying the intricacies of the cellular immune response. Its well-defined characteristics, from its specific MHC restriction to its potent ability to elicit a CD8+ T-cell response, have made it an invaluable model antigen. This technical guide provides an in-depth exploration of the discovery and history of the SIINFEKL epitope, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental processes.
Discovery and Historical Context
The journey to identifying SIINFEKL as a key immunological tool began with the broader study of how the immune system recognizes and responds to foreign proteins. Scientists sought a model antigen that was readily available, well-characterized, and could reliably induce a T-cell response. Chicken ovalbumin (OVA), the primary protein in egg white, fit these criteria perfectly.
Early studies in the 1980s by Bevan and colleagues demonstrated that cytotoxic T lymphocytes (CTLs) could recognize and kill cells that had been exposed to ovalbumin.[1] This pivotal work established that fragments of extracellular proteins could be processed and presented by Major Histocompatibility Complex (MHC) class I molecules, a critical step in the activation of CD8+ T-cells.
The precise identity of the immunodominant peptide from ovalbumin was subsequently elucidated through meticulous peptide elution and sequencing experiments. Researchers isolated the peptides bound to the murine MHC class I molecule H-2Kb from cells that had been incubated with ovalbumin. This led to the identification of the eight-amino-acid peptide, Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), as the primary epitope recognized by H-2Kb-restricted, ovalbumin-specific CTLs.
The discovery of SIINFEKL was a landmark achievement, providing researchers with a molecularly defined tool to dissect the mechanisms of antigen processing and presentation, T-cell activation, and immune surveillance. The subsequent development of the OT-I transgenic mouse, whose T-cells express a T-cell receptor (TCR) specifically recognizing the SIINFEKL/H-2Kb complex, further solidified the epitope's status as a fundamental reagent in immunology research.
Core Components of the SIINFEKL System
The utility of SIINFEKL as a model antigen stems from a triad (B1167595) of well-characterized biological components:
-
Ovalbumin (OVA): The source protein from which SIINFEKL is derived. It is a 385-amino acid protein found in chicken egg whites.[2]
-
SIINFEKL: The specific eight-amino-acid peptide (residues 257-264 of ovalbumin) that serves as the immunodominant epitope.
-
H-2Kb: The murine MHC class I molecule that binds and presents SIINFEKL to CD8+ T-cells. This interaction is highly specific and has been structurally characterized.[3][4][5]
-
OT-I T-Cell Receptor (TCR): A transgenic T-cell receptor engineered to specifically recognize the SIINFEKL peptide when it is presented by the H-2Kb molecule. OT-I mice provide a readily available source of naive CD8+ T-cells with a known specificity.
Quantitative Data
The interactions within the SIINFEKL system have been quantitatively characterized, providing a precise understanding of its molecular basis.
| Parameter | Value | Reference |
| SIINFEKL Binding Affinity to H-2Kb (Kd) | ~10 nM | [1][6] |
| Optimal SIINFEKL concentration for in vitro OT-I T-cell activation | 0.1 µM - 1 µM | [7] |
| Optimal SIINFEKL concentration for dendritic cell pulsing | 1 nM - 1 µM | [3] |
Key Experimental Protocols
The SIINFEKL system is employed in a wide array of immunological assays. Below are detailed protocols for some of the most common applications.
In Vitro OT-I T-Cell Activation and Proliferation Assay
This protocol details the steps to activate naive OT-I CD8+ T-cells in vitro using SIINFEKL peptide and measure their subsequent proliferation.
Materials:
-
Spleen and lymph nodes from an OT-I transgenic mouse
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD8 antibody, conjugated to a fluorophore
-
96-well round-bottom plates
Procedure:
-
Isolate OT-I T-cells:
-
Harvest spleen and lymph nodes from an OT-I mouse.
-
Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Isolate CD8+ T-cells using a negative selection magnetic bead kit according to the manufacturer's instructions.
-
-
CFSE Labeling:
-
Resuspend the purified OT-I T-cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Antigen Presenting Cell (APC) Preparation:
-
Isolate splenocytes from a wild-type C57BL/6 mouse as described in step 1. These will serve as APCs.
-
Resuspend the splenocytes at 1 x 106 cells/mL in complete RPMI-1640 medium.
-
-
Co-culture and Stimulation:
-
In a 96-well round-bottom plate, add 1 x 105 CFSE-labeled OT-I T-cells per well.
-
Add 2 x 105 APCs to each well.
-
Add SIINFEKL peptide to the wells at various concentrations (e.g., a serial dilution from 1 µM to 0.001 µM). Include a no-peptide control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with a fluorescently labeled anti-CD8 antibody.
-
Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.
-
Assess proliferation by measuring the dilution of the CFSE signal. Each peak of reduced fluorescence intensity represents a cell division.
-
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol describes how to measure the production of interferon-gamma (IFN-γ) by activated OT-I T-cells at a single-cell level.
Materials:
-
Activated OT-I T-cells (from the proliferation assay or a similar stimulation)
-
Brefeldin A
-
PMA and Ionomycin (for positive control)
-
FACS buffer
-
Anti-CD8 antibody, conjugated to a fluorophore
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
-
Anti-IFN-γ antibody, conjugated to a different fluorophore
-
Isotype control antibody for IFN-γ
Procedure:
-
Restimulation and Protein Transport Inhibition:
-
Following a 6-hour or overnight stimulation with SIINFEKL-pulsed APCs, add Brefeldin A to the cell culture at a final concentration of 10 µg/mL. This blocks cytokine secretion.
-
For a positive control, stimulate a separate aliquot of cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A for 4-6 hours.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for the surface marker CD8 by incubating with the anti-CD8 antibody for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1x Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the anti-IFN-γ antibody or the isotype control.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the expression of IFN-γ.
-
ELISPOT Assay for IFN-γ Secretion
The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells.
Materials:
-
PVDF-membrane 96-well ELISPOT plate
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC or BCIP/NBT)
-
Blocking buffer (e.g., RPMI + 10% FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Activated OT-I T-cells and APCs
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile PBS.
-
Coat the plate with the anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with sterile PBS.
-
Block the plate with blocking buffer for at least 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Wash the plate three times with sterile RPMI medium.
-
Add APCs and OT-I T-cells to the wells, along with SIINFEKL peptide at the desired concentration. Include appropriate controls (no peptide, cells only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate five times with wash buffer to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Spot Development and Analysis:
-
Add the HRP substrate and incubate until distinct spots emerge.
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Visualizing the Core Concepts
Diagrams generated using the DOT language provide a clear visual representation of the key pathways and workflows associated with the SIINFEKL epitope.
Caption: MHC Class I Antigen Processing Pathway for Ovalbumin.
Caption: Experimental Workflow for an In Vitro T-Cell Proliferation Assay.
Caption: Logical Relationship of Core Components in the SIINFEKL System.
Conclusion
The discovery of the SIINFEKL epitope has had a profound and lasting impact on the field of immunology. Its well-defined nature and the availability of specific reagents have provided researchers with an unparalleled system to investigate the fundamental principles of cellular immunity. From understanding the intricacies of antigen processing and presentation to developing and testing novel immunotherapies, the applications of SIINFEKL continue to expand. This technical guide serves as a comprehensive resource for both seasoned researchers and those new to the field, providing the foundational knowledge and practical protocols necessary to effectively utilize this powerful immunological tool.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
A Technical Guide to the Biophysical Properties of OVA Peptide (257-264) (SIINFEKL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin peptide (257-264), commonly known by its single-letter amino acid sequence SIINFEKL, is a paramount tool in immunological research.[1] It represents the immunodominant peptide epitope of chicken ovalbumin when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2][3] Its high affinity for H-2Kb and the subsequent potent activation of CD8+ cytotoxic T lymphocytes (CTLs) make it an invaluable model antigen for studying antigen presentation, T-cell activation, and for the development of novel immunotherapies and vaccine adjuvants.[4] This guide provides an in-depth overview of the core biophysical properties of the SIINFEKL peptide, detailed experimental protocols for their characterization, and a visualization of the key signaling pathways it initiates.
Core Biophysical Properties
The functional utility of the SIINFEKL peptide is underpinned by its distinct biophysical characteristics. These properties dictate its stability, solubility, and its critical interaction with the H-2Kb molecule.
Physicochemical Characteristics
A summary of the fundamental physicochemical properties of the SIINFEKL peptide is presented below.
| Property | Value | Source(s) |
| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1][2][5] |
| Molecular Formula | C45H74N10O13 | [2][6][7] |
| Molecular Weight | 963.13 g/mol | [1][2][5][6] |
| Purity | Typically >95% (via HPLC) | [1][2][5] |
| Appearance | Lyophilized white powder | [2][3][8] |
| Storage Conditions | Store lyophilized at -20°C or lower | [2][3][8] |
Solubility and Stability
The solubility of a peptide is critical for its use in in vitro and in vivo applications. The overall charge of the SIINFEKL peptide at neutral pH is 0 (N-terminus: +1, Glu: -1, Lys: +1, C-terminus: -1), making it a neutral peptide.
-
Solubility Profile : While some sources suggest initial reconstitution in water, its neutral and somewhat hydrophobic nature can make this challenging.[3][7] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and can be dissolved in aqueous buffers at slightly acidic pH (e.g., 1% acetic acid) or with the aid of sonication.[2][5][8] For cell-based assays, dissolving in a small amount of DMSO followed by dilution in culture media is a common practice.[8][9][10]
-
Stability : As a lyophilized powder stored at -20°C, the peptide is stable for at least 12 months.[8] Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][10] Peptides in solution are susceptible to degradation, particularly proteolysis in biological fluids.
Structural Properties
The interaction between SIINFEKL and the H-2Kb molecule is structurally well-defined.
-
Secondary Structure : In its free state in solution, the short, linear SIINFEKL peptide is not expected to have a stable, defined secondary structure like a helix or sheet, and would predominantly exist as a random coil. However, upon binding to the H-2Kb molecule, it adopts a specific, extended conformation.[11][12]
-
Complex Crystal Structure : X-ray crystallography of the SIINFEKL-H-2Kb complex reveals that the peptide is anchored into the binding groove of the MHC molecule.[11][12] Key hydrophobic residues, Phenylalanine at position 5 (P5) and Isoleucine at position 2 (P2), act as primary and secondary anchor residues, fitting into specific pockets (C and B pockets, respectively) of the H-2Kb groove.[11] The C-terminal Leucine (P8) also serves as a critical anchor. This precise fit is fundamental to the stability and high affinity of the interaction.
Quantitative Interaction Analysis: Binding to H-2Kb
The immunological significance of SIINFEKL stems directly from its high-affinity interaction with the H-2Kb molecule.
| Parameter | Value | Method |
| Association Rate (k_on) | 1.627 x 10^7 M^-1h^-1 | Cell Surface Binding Assay |
| Dissociation Rate (k_off) | 0.0495 h^-1 | Cell Surface Binding Assay |
| Dissociation Constant (K_D) | ~10 nM | Calculated (k_off/k_on), Functional Assays |
This high affinity and slow dissociation rate result in a stable peptide-MHC (pMHC) complex on the cell surface, a prerequisite for efficient T-cell recognition and activation.[11]
Experimental Protocols
Accurate characterization of the biophysical properties of SIINFEKL requires standardized experimental procedures.
Peptide Solubilization Protocol
This protocol provides a general guideline for solubilizing neutral peptides like SIINFEKL.
-
Initial Assessment : Before dissolving the entire sample, test the solubility of a small aliquot.[15][16]
-
Preparation : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Briefly centrifuge the vial to ensure all powder is at the bottom.[16]
-
Primary Solvent : Attempt to dissolve the peptide in sterile, distilled water or a neutral buffer (e.g., PBS) to a concentration of approximately 1 mg/mL.[3][7] Vortex gently.
-
Aiding Solubilization : If the peptide does not dissolve, sonication can be used to increase solubility.[8][16]
-
Alternative Solvents (for problematic solubility) :
-
Acidic Solution : Add a small volume of 10% acetic acid and vortex.[8]
-
Organic Solvent : For highly hydrophobic peptides or for high concentration stocks, dissolve the peptide in a minimal amount of sterile DMSO (e.g., 50-100 µL). Once fully dissolved, slowly add the aqueous buffer of choice to reach the desired final concentration, mixing continuously to prevent precipitation.[8][9]
-
-
Storage : Aliquot the final solution into single-use vials and store at -20°C or -80°C.[3]
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of peptides in solution.[17][18][19]
-
Sample Preparation :
-
Dissolve the SIINFEKL peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.[17][18] The buffer should have low absorbance in the far-UV region.
-
Prepare a matched buffer blank solution without the peptide.[17]
-
Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[18]
-
-
Instrument Setup :
-
Data Acquisition :
-
Data Processing :
-
Subtract the buffer baseline spectrum from the raw peptide spectrum.[18]
-
Convert the resulting data (in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (963.13 / 8), d is the path length in cm, and c is the concentration in g/mL.
-
Workflow for Measuring pMHC-TCR Interaction
The following workflow illustrates the general steps to quantify the binding of the SIINFEKL/H-2Kb complex to its cognate T-cell receptor (TCR), such as the OT-I TCR.
Biological Context: T-Cell Activation Pathway
The binding of the SIINFEKL/H-2Kb complex on an antigen-presenting cell (APC) to the TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.[20][21][22] This process is fundamental to adaptive immunity.[14][22]
The key steps are:
-
Recognition : The TCR/CD3 complex, along with the CD8 co-receptor, recognizes and binds to the SIINFEKL-H-2Kb complex on the APC surface.[20]
-
Kinase Activation : This binding brings the Src-family kinase Lck into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the CD3 and ζ chains.[20][21] Lck phosphorylates these ITAMs.
-
ZAP-70 Recruitment : The phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is subsequently activated by Lck.[20][21]
-
Downstream Signaling : Activated ZAP-70 phosphorylates multiple downstream targets, including LAT and SLP-76, which act as scaffolds for the assembly of larger signaling complexes.
-
Activation of Transcription Factors : This cascade ultimately leads to the activation of key transcription factors such as NFAT, AP-1, and NF-κB.[21]
-
Cellular Response : These transcription factors translocate to the nucleus and drive the expression of genes responsible for T-cell proliferation, differentiation into cytotoxic effectors, and cytokine production (e.g., IFN-γ).
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. eurogentec.com [eurogentec.com]
- 4. jpt.com [jpt.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. genscript.com [genscript.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biobasic.com [biobasic.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. benchchem.com [benchchem.com]
- 19. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]
In Vivo Stability of OVA Peptide (257-264): A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo stability of the OVA peptide (257-264), commonly known as SIINFEKL. This octapeptide is a critical tool in immunological research, serving as a model class I-restricted epitope for studying CD8+ T cell responses. However, its therapeutic potential is often hampered by its limited stability in a biological environment. This document outlines the factors contributing to its degradation, methodologies for stability assessment, and strategies for enhancing its in vivo persistence.
Core Concepts: The Challenge of Peptide Instability
Pathways of In Vivo Degradation
The degradation of SIINFEKL in vivo is a multifaceted process involving both enzymatic and chemical pathways. Understanding these pathways is crucial for designing strategies to improve its stability.
Enzymatic Degradation
The primary route of degradation for peptides in the bloodstream is proteolysis by a variety of peptidases. These enzymes cleave the peptide bonds, leading to inactive fragments and individual amino acids.
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus.
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.
Chemical Degradation
In addition to enzymatic degradation, peptides can also undergo chemical modifications in vivo that can lead to a loss of activity. These include:
-
Deamidation: The hydrolysis of the side chain amide group of asparagine and glutamine residues.
-
Oxidation: The modification of certain amino acid side chains, particularly methionine and cysteine.
-
Isomerization: The conversion of L-amino acids to their D-isomers.
The following diagram illustrates the primary degradation pathways for a generic peptide in vivo, which are applicable to SIINFEKL.
Caption: Overview of enzymatic and chemical degradation pathways for peptides in vivo.
Quantitative Data on SIINFEKL Stability
Direct quantitative data on the in vivo half-life of unmodified SIINFEKL is scarce. However, in vitro studies using serum or plasma provide valuable insights into its relative stability. The following table summarizes findings from a study that investigated the stability of SIINFEKL and its analogs with single α-to-β amino acid substitutions in mouse serum. These in vitro results are often used as a surrogate for predicting in vivo stability.
| Peptide | Modification | Half-life in Mouse Serum | Reference |
| SIINFEKL | None (Native) | Not explicitly quantified, but served as the baseline for comparison. The study concluded that the half-lives of the analogs were indistinguishable from the native peptide. | [1] |
| β-substituted analogs | Single α-to-β amino acid substitutions | Calculated half-life values were indistinguishable from the native SIINFEKL peptide, indicating no improvement in stability with this specific modification.[1] | [1] |
It is important to note that while these in vitro assays are informative, they may not fully recapitulate the complex environment in vivo, which includes factors like renal clearance and distribution into different tissues.
Experimental Protocols for Stability Assessment
Assessing the stability of peptides like SIINFEKL is a critical step in their development. The following are detailed methodologies for key experiments cited in the literature for determining peptide stability, primarily focusing on in vitro plasma/serum stability assays.
In Vitro Peptide Stability Assay in Plasma/Serum
This protocol is a common method to evaluate the proteolytic stability of a peptide in a biological fluid.
Objective: To determine the rate of degradation of a peptide in plasma or serum over time.
Materials:
-
Test peptide (e.g., SIINFEKL)
-
Human or mouse plasma/serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator/shaker at 37°C
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
Methodology:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm plasma/serum and PBS to 37°C.
-
In a microcentrifuge tube, mix the plasma/serum with PBS (a 1:1 ratio is common).
-
Spike the plasma/PBS mixture with the peptide stock solution to a final concentration of 10-100 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture. The 0-minute time point serves as the control.
-
Quenching and Protein Precipitation:
-
To stop the enzymatic reaction, add an equal volume of a quenching solution, typically acetonitrile with 0.1% TFA.
-
Vortex the sample vigorously to precipitate the plasma proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC. The amount of intact peptide is determined by measuring the area under the curve of the corresponding peak in the chromatogram.
-
The identity of the peaks can be confirmed using mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.
-
Plot the percentage of intact peptide versus time.
-
The half-life (t½) of the peptide can be calculated by fitting the data to a one-phase decay model.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for assessing peptide stability in plasma or serum.
Strategies to Enhance In Vivo Stability
Given the inherent instability of unmodified SIINFEKL, various strategies have been developed to prolong its in vivo half-life and enhance its therapeutic efficacy.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can render the peptide resistant to proteolysis.
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of aminopeptidases and carboxypeptidases, respectively.
-
Cyclization: Creating a cyclic peptide structure can restrict its conformation, making it less accessible to proteases.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius of the peptide, reducing renal clearance and sterically hindering protease access.
-
Encapsulation: Incorporating the peptide into delivery systems such as liposomes, nanoparticles, or hydrogels can protect it from degradation and facilitate targeted delivery.
The choice of stabilization strategy depends on the specific application and the desired pharmacokinetic profile.
Conclusion
The OVA peptide (257-264), or SIINFEKL, is a powerful tool in immunology, but its utility as a therapeutic agent is limited by its poor in vivo stability. The peptide is rapidly cleared from circulation due to enzymatic degradation and renal filtration. While precise in vivo pharmacokinetic data for the free peptide is limited, in vitro stability assays provide valuable insights into its susceptibility to proteolysis. A thorough understanding of its degradation pathways and the application of various stabilization strategies are essential for harnessing the full therapeutic potential of this and other peptide-based immunotherapies. Future research focused on novel delivery systems and chemical modifications will be crucial in overcoming the challenge of in vivo instability.
References
An In-Depth Technical Guide to OVA Peptide (257-264): A Comparative Analysis of TFA Salt and Salt-Free Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ovalbumin (OVA) peptide 257-264, containing the amino acid sequence SIINFEKL, is a cornerstone of immunological research. As a well-defined, immunodominant epitope, it is instrumental in studying Major Histocompatibility Complex (MHC) class I antigen presentation, CD8+ T-cell activation, and the efficacy of novel vaccine adjuvants and immunotherapies.[1][2][3] This peptide is typically synthesized and purified using reverse-phase high-performance liquidography (HPLC), a process that often employs trifluoroacetic acid (TFA). Consequently, the final peptide product is frequently supplied as a TFA salt.[4] However, the presence of the trifluoroacetate (B77799) counter-ion can introduce unintended variables into sensitive biological assays, impacting cell viability, proliferation, and even the peptide's secondary structure.[4][5] This technical guide provides a comprehensive comparison of OVA Peptide (257-264) in its common TFA salt form versus its salt-free (typically acetate) counterpart. It will delve into the underlying biochemistry, present relevant (though often extrapolated) quantitative data, offer detailed experimental protocols for key immunological assays, and provide visual workflows and signaling pathway diagrams to elucidate the critical concepts.
Introduction: The Significance of OVA Peptide (257-264) and the Counter-Ion Conundrum
The OVA peptide (257-264), with the single-letter code SIINFEKL, is a fragment of chicken ovalbumin. Its significance in immunology stems from its high-affinity binding to the H-2Kb MHC class I molecule in mice, making it a powerful tool for stimulating and monitoring antigen-specific CD8+ T-cell responses.[1][2] This peptide is widely used in a variety of T-cell assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, to assess T-cell functionality and immune responses.[1]
The vast majority of commercially available synthetic peptides are purified using HPLC with TFA as an ion-pairing agent. This process results in the peptide being isolated as a TFA salt, where the negatively charged trifluoroacetate ions associate with positively charged residues on the peptide. While effective for purification, residual TFA can be problematic in biological experiments. The trifluoroacetate ion has been shown to affect cell proliferation and can introduce artifacts in various assays.[4][5] For this reason, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297), especially for in vivo studies or sensitive in vitro work.[6]
Biochemical and Immunological Profile
OVA Peptide (257-264): The Epitope
-
Sequence: Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL)
-
MHC Restriction: H-2Kb (murine MHC class I)[2]
-
Immunological Response: Elicits a strong CD8+ cytotoxic T-lymphocyte (CTL) response.[7]
The Trifluoroacetate (TFA) Salt
Trifluoroacetic acid is a strong acid used in peptide synthesis and purification. As a counter-ion, trifluoroacetate can:
-
Alter Physicochemical Properties: Affect the peptide's solubility and secondary structure.[8]
-
Impact Biological Assays: Studies have shown that TFA can inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, even at nanomolar concentrations.[5] It can also have pro-inflammatory effects.[9]
-
Introduce Experimental Variability: The presence of TFA can lead to inconsistent results and make it difficult to compare data between different batches of peptides or different laboratories.[4]
The Salt-Free (Acetate) Peptide
To mitigate the issues associated with TFA, the counter-ion can be exchanged for acetate. Acetate is a more biologically compatible counter-ion and is generally considered to be inert in most immunological assays. The process of salt exchange typically involves ion-exchange chromatography or repeated lyophilization from an acetic acid solution.
Data Presentation: A Comparative Overview
Table 1: Illustrative Comparison of T-Cell Proliferation (OT-1 Cells) in Response to SIINFEKL Peptide Formulations
| Peptide Concentration | % Proliferation (Acetate Salt) | % Proliferation (TFA Salt) |
| 1 µg/mL | 95% | 85% |
| 0.1 µg/mL | 80% | 65% |
| 0.01 µg/mL | 50% | 35% |
| 0.001 µg/mL | 20% | 10% |
This table illustrates the potential inhibitory effect of TFA on T-cell proliferation. The data are hypothetical and intended for comparative purposes.
Table 2: Illustrative Comparison of Cytokine (IFN-γ) Secretion in an ELISpot Assay
| Peptide Concentration | Spot Forming Units / 10^6 Cells (Acetate Salt) | Spot Forming Units / 10^6 Cells (TFA Salt) |
| 1 µg/mL | 1200 | 1000 |
| 0.1 µg/mL | 950 | 750 |
| 0.01 µg/mL | 600 | 400 |
| 0.001 µg/mL | 250 | 150 |
This table illustrates the potential for TFA to reduce the apparent antigen-specific cytokine response. The data are hypothetical and intended for comparative purposes.
Table 3: Summary of Potential Effects of TFA Counter-Ion in Immunological Assays
| Assay Type | Potential Effect of TFA | Rationale |
| T-Cell Proliferation | Decreased proliferation | Cytotoxic or cytostatic effects of TFA on lymphocytes.[5] |
| Cytokine Release (ELISpot, ICS) | Reduced cytokine secretion | Sub-optimal T-cell activation due to TFA-induced stress or altered signaling. |
| Cytotoxicity Assay | May affect both effector and target cell viability | General cytotoxicity of TFA can confound the interpretation of specific killing. |
| In Vivo Studies | Potential for inflammatory side effects or altered immune response | TFA has been reported to have pro-inflammatory properties.[9] |
Experimental Protocols
Protocol for TFA to Acetate Salt Exchange
This protocol is adapted from established methods for counter-ion exchange.[6]
Materials:
-
OVA Peptide (257-264) TFA salt
-
Strong anion exchange resin
-
1M Sodium Acetate solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Prepare the Anion Exchange Column:
-
Pack a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibrate the column by washing with 1M Sodium Acetate solution.
-
Wash the column thoroughly with distilled, deionized water to remove excess sodium acetate.
-
-
Peptide Loading and Elution:
-
Dissolve the TFA salt of the peptide in distilled, deionized water.
-
Load the peptide solution onto the prepared column.
-
Elute the peptide with distilled, deionized water, collecting fractions.
-
-
Fraction Analysis and Lyophilization:
-
Monitor the fractions for the presence of the peptide (e.g., by UV absorbance at 280 nm).
-
Pool the peptide-containing fractions.
-
Lyophilize the pooled fractions to obtain the peptide as an acetate salt.
-
Protocol for In Vitro T-Cell (OT-1) Proliferation Assay
Materials:
-
Spleen from an OT-1 transgenic mouse
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
OVA Peptide (257-264) (acetate or TFA salt)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare Splenocytes:
-
Harvest the spleen from an OT-1 mouse and prepare a single-cell suspension.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the splenocytes with complete RPMI medium.
-
-
CFSE Labeling:
-
Resuspend the splenocytes at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled splenocytes in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.
-
Prepare serial dilutions of the OVA peptide (both TFA and acetate forms) and add 100 µL to the appropriate wells. Include a no-peptide control.
-
Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against CD8.
-
Analyze the cells by flow cytometry, gating on the CD8+ population to assess CFSE dilution as a measure of proliferation.
-
Protocol for In Vitro Cytotoxicity Assay
Materials:
-
Activated OT-1 CD8+ T-cells (effector cells)
-
Target cells (e.g., EL4 cells, which are H-2Kb positive)
-
OVA Peptide (257-264) (acetate or TFA salt)
-
Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit
-
96-well V-bottom plates
Procedure:
-
Prepare Target Cells:
-
Label the target cells with 51Cr or another appropriate dye according to the manufacturer's instructions.
-
Wash the labeled target cells.
-
Pulse one set of target cells with a saturating concentration of OVA peptide (e.g., 1 µg/mL) for 1 hour at 37°C. Leave another set unpulsed as a control.
-
Wash the target cells to remove excess peptide.
-
-
Set up the Assay:
-
Plate the labeled target cells (both pulsed and unpulsed) into a 96-well V-bottom plate.
-
Add the activated OT-1 effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation and Analysis:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of released label (e.g., 51Cr) in the supernatant using a gamma counter or the appropriate detection method for the chosen assay.
-
-
Calculate Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Comparing Peptide Salt Forms
Caption: Workflow for comparing TFA salt vs. salt-free OVA peptide.
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I antigen presentation pathway.
CD8+ T-Cell Activation Signaling Cascade
Caption: CD8+ T-cell activation signaling cascade.
Conclusion and Recommendations
The choice between the TFA salt and a salt-free form of OVA Peptide (257-264) is a critical consideration for researchers in immunology and drug development. While the TFA salt is more common due to its role in peptide synthesis and purification, the potential for trifluoroacetate to interfere with biological assays cannot be overlooked. The evidence, largely from studies on other peptides and cell types, strongly suggests that TFA can inhibit cell proliferation and introduce variability into experimental results.
References
- 1. Frontiers | The Role of Molecular Flexibility in Antigen Presentation and T Cell Receptor-Mediated Signaling [frontiersin.org]
- 2. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. genscript.com [genscript.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cd-genomics.com [cd-genomics.com]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com.cn [genscript.com.cn]
The Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the simultaneous cleavage of the synthesized peptide from the resin support and the removal of acid-labile side-chain protecting groups. Its strong acidity, high volatility, and miscibility with organic solvents make it exceptionally effective for these critical final steps in peptide production. This guide provides an in-depth examination of TFA's function, mechanisms, and practical application in modern peptide synthesis.
Core Functions of TFA in Peptide Synthesis
Trifluoroacetic acid (CF₃COOH) serves two primary roles in the final stages of both Boc/Bzl and Fmoc/tBu SPPS strategies:
-
Deprotection: In the widely used Fmoc/tBu strategy, TFA is employed in a "global deprotection" step to remove tert-butyl (tBu), trityl (Trt), and other acid-sensitive protecting groups from the side chains of amino acids like Asp, Glu, Ser, Thr, Tyr, Cys, Lys, and His.[1][2] In the older Boc/Bzl strategy, TFA is used for the repetitive cleavage of the Nα-Boc protecting group after each coupling step.[3][4]
-
Cleavage: TFA is the principal component of the "cleavage cocktail" used to break the ester or amide bond anchoring the C-terminus of the completed peptide to the solid support (resin).[5][6] This releases the free peptide into solution.
Beyond these primary roles, TFA is also a common additive in reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases, where it acts as an ion-pairing agent to improve peak shape and resolution during peptide purification.[7][8]
Mechanism of Action
The functions of TFA are rooted in its strength as an organic acid (pKa ≈ 0.23).[9] The deprotection and cleavage processes proceed via acid-catalyzed hydrolysis mechanisms.
Deprotection of Side-Chain Protecting Groups
Acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, are removed through an acid-catalyzed process. The mechanism involves protonation of the protecting group, followed by the formation of a stable carbocation (e.g., a tert-butyl cation) and the release of the deprotected functional group.[10]
Caption: Acid-catalyzed removal of a Boc protecting group by TFA.
Cleavage from the Resin
Similarly, the linkage between the peptide and the resin (e.g., a p-alkoxybenzyl ester linkage on Wang resin) is acid-labile. TFA protonates the linker, initiating cleavage and releasing the peptide while generating a resin-bound carbocation. These generated carbocations are highly reactive electrophiles and a primary source of side reactions.[11][12]
The Role of Scavengers in TFA Cleavage Cocktails
During deprotection and cleavage, reactive carbocations are generated from protecting groups (e.g., tert-butyl) and the resin linker.[11] These cations can attack electron-rich amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable modifications like alkylation.[11][12]
To prevent these side reactions, scavengers are added to the TFA cleavage cocktail to trap or "scavenge" these reactive electrophiles.[6][11] The choice of scavenger is critical and depends on the peptide's amino acid composition.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for OVA Peptide (257-264) TFA in In Vitro T Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2][3] This peptide is a critical tool in immunological research, particularly for studying antigen-specific CD8+ T cell activation, proliferation, and effector functions. The trifluoroacetate (B77799) (TFA) salt form is a common counter-ion used during peptide synthesis and purification.[4] These application notes provide detailed protocols for the use of OVA Peptide (257-264) TFA in stimulating OT-I T cells, which express a transgenic T cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex.[5][6]
Mechanism of Action
In vitro T cell stimulation using OVA Peptide (257-264) mimics the initial stages of an adaptive immune response. The peptide is first loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) or splenocytes.[7][8] This peptide-MHC (pMHC) complex is then recognized by the specific TCR on OT-I CD8+ T cells. This recognition, along with co-stimulatory signals from the APC, triggers a signaling cascade within the T cell, leading to its activation, clonal expansion, and differentiation into cytotoxic T lymphocytes (CTLs) and memory T cells.[5][9] Activated CD8+ T cells subsequently produce effector cytokines like Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[10][11]
Caption: TCR recognition of pMHC initiates downstream signaling cascades.
Data Presentation
The following tables summarize quantitative data on T cell responses following stimulation with OVA Peptide (257-264).
Table 1: Cytokine Production Kinetics in OT-I CD8+ T Cells
| Time Post-Stimulation (hours) | TNF-α Positive Cells (%) | IFN-γ Positive Cells (%) | IL-2 Positive Cells (%) |
| 0.5 | Detectable | Not Detectable | Not Detectable |
| 1 | Increased | Detectable | Not Detectable |
| 2 | Plateau | Increased | Detectable |
| 4 | Plateau | Plateau | Increased |
| 6 | Plateau | Plateau | Plateau |
Data synthesized from studies on cytokine production kinetics in OT-I T cells stimulated with 100 nM OVA peptide.[10]
Table 2: Dose-Dependent Cytokine Production by CD8+ T Cells
| SIINFEKL Concentration (µg/mL) | IFN-γ Positive CD8+ T Cells (%) | IL-2 Positive CD8+ T Cells (%) |
| 0 (No Stimulation) | Low/Background | Low/Background |
| 10⁻⁸ | Increased | Increased |
| 10⁻⁶ | Higher | Higher |
| 10⁻⁴ | Higher | Higher |
| 10⁻² | Highest | Highest |
This table illustrates the dose-dependent increase in cytokine-producing CD8+ T cells with increasing concentrations of SIINFEKL peptide.[11]
Experimental Protocols
Caption: Workflow for OVA peptide-mediated T cell stimulation.
Protocol 1: Preparation of Antigen-Presenting Cells (Splenocytes)
-
Harvest Spleen: Aseptically harvest spleens from C57BL/6 mice.
-
Prepare Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.
-
Lyse Red Blood Cells (RBCs): Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.
-
Wash: Neutralize the lysis buffer with complete RPMI-1640 medium and centrifuge. Wash the cell pellet twice with complete medium.
-
Cell Counting: Resuspend the cells in complete RPMI-1640 and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration as required for the assay.
Protocol 2: Isolation and Labeling of OT-I CD8+ T Cells
-
Harvest Spleen and Lymph Nodes: Aseptically harvest the spleen and lymph nodes from an OT-I transgenic mouse.
-
Prepare Single-Cell Suspension: Prepare a single-cell suspension as described in Protocol 1.
-
Purify CD8+ T Cells: Purify CD8+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. This will yield a highly pure population of naive OT-I T cells.
-
(Optional) CFSE Labeling for Proliferation Assay:
-
Resuspend the purified T cells in pre-warmed PBS at a concentration of 1x10⁷ cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with cold complete medium to remove excess CFSE.
-
Resuspend the labeled cells in complete medium for co-culture.
-
Protocol 3: T Cell Stimulation Assay
-
Peptide Pulsing of APCs:
-
Plate splenocytes (APCs) in a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Prepare serial dilutions of OVA Peptide (257-264) TFA in complete RPMI-1640. A typical concentration range is 10⁻² to 10⁻⁸ µg/mL.[11]
-
Add the peptide solutions to the wells containing APCs and incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
-
Co-culture:
-
Add purified OT-I CD8+ T cells (CFSE-labeled or unlabeled) to the wells containing the peptide-pulsed APCs at an APC:T cell ratio of approximately 5:1 to 1:1. A common number of T cells to add is 5 x 10⁴ cells/well.[8]
-
Include positive controls (e.g., PMA/Ionomycin or anti-CD3/CD28 beads) and negative controls (unpulsed APCs).
-
Incubate the co-culture for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Protocol 4: Analysis of T Cell Activation
A. Proliferation Assay (Flow Cytometry):
-
Harvest Cells: After 72 hours of co-culture, harvest the cells from the wells.
-
Stain for Surface Markers: Stain the cells with fluorescently-labeled antibodies against CD8 and other markers of interest (e.g., activation markers like CD69, CD25, or CD44).
-
Acquire Data: Acquire the samples on a flow cytometer.
-
Analyze Data: Gate on the CD8+ T cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
B. Cytokine Analysis:
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry:
-
Four to six hours before the end of the co-culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to trap cytokines intracellularly.[10]
-
Harvest and stain for surface markers as described above.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently-labeled antibodies.
-
Acquire and analyze the data by flow cytometry.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
After 48-72 hours of co-culture, carefully collect the supernatant from each well.
-
Perform an ELISA for specific cytokines (e.g., IFN-γ, IL-2) using a commercial kit according to the manufacturer's instructions.
-
-
ELISPOT (Enzyme-Linked Immunospot) Assay:
-
This assay is set up at the beginning of the co-culture in specialized ELISPOT plates coated with a capture antibody for the cytokine of interest.
-
After the desired incubation period, the cells are washed away, and a detection antibody is added, followed by a substrate to visualize the "spots" where individual cells secreted the cytokine.
-
C. Cytotoxicity Assay:
-
Prepare Target Cells: Use target cells that express the H-2Kb molecule (e.g., EL4 cells). Pulse one set of target cells with a high concentration of OVA Peptide (257-264) and label them with a high concentration of a fluorescent dye (e.g., CFSEhigh). Pulse another set of target cells with an irrelevant peptide and label them with a low concentration of the dye (e.g., CFSElow).
-
Co-culture: Mix the two target cell populations at a 1:1 ratio and add them to the activated OT-I T cells from the stimulation assay at various effector-to-target ratios.
-
Analyze Lysis: After 4-6 hours of incubation, analyze the cell mixture by flow cytometry. The specific lysis is determined by the reduction in the percentage of CFSEhigh target cells relative to the CFSElow control cells.
Conclusion
OVA Peptide (257-264) TFA is an indispensable reagent for the in vitro study of antigen-specific CD8+ T cell immunity. The protocols outlined above provide a robust framework for investigating T cell activation, proliferation, cytokine production, and cytotoxic function. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, furthering our understanding of T cell biology and aiding in the development of novel immunotherapies.
References
- 1. jpt.com [jpt.com]
- 2. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 3. genscript.com [genscript.com]
- 4. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of CD8+ T Cells following Diphtheria Toxin-Mediated Antigen Delivery into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 8. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Affinity thresholds for naive CD8+ CTL activation by peptides and engineered influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Protocol for IFN-γ ELISPOT Assay Using SIINFEKL Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of antigen-specific T cells secreting Interferon-gamma (IFN-γ) in response to the SIINFEKL peptide. The SIINFEKL peptide is a well-characterized immunodominant epitope from chicken ovalbumin that binds to the H-2Kb MHC class I molecule and is widely used to study CD8+ T cell responses in C57BL/6 mice.[1][2][3]
Principle of the Assay
The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[4][5][6] In this application, an ELISPOT plate is coated with a capture antibody specific for IFN-γ. Splenocytes, containing T cells, are then added to the wells along with the SIINFEKL peptide. If the splenocytes contain T cells that recognize the SIINFEKL peptide presented by antigen-presenting cells (APCs), they will be stimulated to secrete IFN-γ. The secreted IFN-γ is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into an insoluble colored spot. Each spot represents a single IFN-γ-secreting cell, allowing for the quantification of antigen-specific T cells.[4][7]
Data Presentation
Table 1: Reagent and Cell Concentrations
| Component | Recommended Concentration/Number | Notes |
| Splenocytes | 1 x 10⁵ to 3 x 10⁵ cells/well | A serial dilution of cell concentrations is recommended if the expected response is unknown.[8] |
| SIINFEKL Peptide | 1 - 10 µg/mL | The optimal concentration may need to be determined empirically. |
| Positive Control (e.g., PHA or ConA) | 1 - 5 µg/mL | Used to confirm cell viability and assay performance. |
| Negative Control | Media alone (no peptide) | Used to determine the background level of IFN-γ secretion. |
| Capture Antibody (anti-IFN-γ) | Per manufacturer's instructions (typically 5-10 µg/mL) | |
| Detection Antibody (biotinylated anti-IFN-γ) | Per manufacturer's instructions (typically 1-2 µg/mL) |
Table 2: Incubation Times and Conditions
| Step | Time | Temperature | Conditions |
| Plate Coating | Overnight | 4°C | Sealed to prevent evaporation. |
| Blocking | 1-2 hours | Room Temperature or 37°C | |
| Cell Incubation with Peptide | 18-24 hours | 37°C | 5% CO₂ humidified incubator. |
| Detection Antibody Incubation | 2 hours | Room Temperature | |
| Streptavidin-Enzyme Incubation | 1 hour | Room Temperature | |
| Spot Development | 5-20 minutes | Room Temperature | Monitor closely to avoid over-development. |
Experimental Protocols
Materials and Reagents
-
96-well PVDF membrane ELISPOT plates
-
SIINFEKL peptide (purity >90%)[1]
-
Mouse IFN-γ ELISPOT kit (containing capture antibody, biotinylated detection antibody, and streptavidin-HRP or -AP)
-
Substrate for HRP (e.g., AEC, TMB) or AP (e.g., BCIP/NBT)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phosphate Buffered Saline (PBS)
-
PBS-Tween 20 (0.05%) (Wash Buffer)
-
Sterile deionized water
-
Positive control mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
Spleens from immunized or experimental C57BL/6 mice
-
70 µm cell strainer
-
Red blood cell lysis buffer (e.g., ACK buffer)
-
Automated ELISPOT reader or dissecting microscope for spot counting
Splenocyte Preparation
-
Aseptically harvest spleens from mice and place them in a petri dish containing 5 mL of complete RPMI medium.
-
Mechanically dissociate the spleens by gently pushing them through a 70 µm cell strainer with the plunger of a 1 mL syringe.[9]
-
Rinse the strainer with an additional 5-10 mL of complete RPMI medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2-5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.[9][10]
-
Add 10 mL of complete RPMI medium to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in 10 mL of complete RPMI medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to the desired density in complete RPMI medium (e.g., 2 x 10⁶ cells/mL).
ELISPOT Assay Procedure
-
Plate Coating: On the day before the assay, coat the ELISPOT plate wells with the anti-IFN-γ capture antibody diluted in sterile PBS. Add 100 µL of the antibody solution to each well. Incubate overnight at 4°C.[9]
-
Plate Washing and Blocking: The next day, wash the plate twice with 200 µL/well of sterile PBS. Block the membrane by adding 200 µL/well of complete RPMI medium and incubate for at least 30 minutes at 37°C.[10]
-
Cell Plating and Stimulation: Discard the blocking medium from the wells. Add 100 µL of the splenocyte suspension to each well. Then, add 100 µL of the appropriate stimulus (SIINFEKL peptide, positive control, or negative control) to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂. Do not disturb the plate during this incubation period to ensure the formation of distinct spots.[11]
-
Cell Removal: After incubation, wash the plate three times with PBS-Tween 20 and then three times with PBS to remove the cells.
-
Detection Antibody: Add 100 µL of the biotinylated anti-IFN-γ detection antibody, diluted in an appropriate blocking buffer as per the manufacturer's recommendation, to each well. Incubate for 2 hours at room temperature.[9]
-
Washing: Wash the plate four times with PBS-Tween 20.
-
Enzyme Conjugate: Add 100 µL of the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well. Incubate for 1 hour at room temperature.
-
Final Washes: Wash the plate four times with PBS-Tween 20, followed by two final washes with PBS.
-
Spot Development: Add 100 µL of the substrate solution to each well. Monitor the development of spots, which typically takes 5-20 minutes. Stop the reaction by washing the plate thoroughly with deionized water.
-
Drying and Analysis: Allow the plate to dry completely in the dark. Count the number of spots in each well using an automated ELISPOT reader or a dissecting microscope. The results are typically expressed as spot-forming cells (SFCs) per million splenocytes.[11]
Visualizations
Caption: Experimental workflow of the IFN-γ ELISPOT assay.
Caption: Signaling pathway of T-cell activation and IFN-γ secretion.
References
- 1. jpt.com [jpt.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. ELISPOT Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISPOT Assays | ImmunoSpot® [immunospot.eu]
- 7. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ice-hbv.org [ice-hbv.org]
- 10. sinobiological.com [sinobiological.com]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
Generating Ovalbumin-Specific Cytotoxic T Lymphocytes: Applications and Protocols for Immunological Research
Application Notes for Researchers, Scientists, and Drug Development Professionals
The generation of antigen-specific cytotoxic T lymphocytes (CTLs) is a cornerstone of immunological research and plays a pivotal role in the development of novel immunotherapies. Ovalbumin (OVA), a protein from chicken egg whites, serves as a widely utilized model antigen due to the availability of well-characterized T-cell receptor (TCR) transgenic mouse models, such as the OT-I mouse. The T cells from these mice recognize the OVA-derived peptide SIINFEKL (amino acids 257-264) presented by the MHC class I molecule H-2Kb. This system provides a robust platform for studying the fundamental mechanisms of CD8+ T cell activation, differentiation, and effector function. These application notes provide an overview of the methodologies to generate and assess OVA-specific CTLs for both in vitro and in vivo applications.
Core Applications:
-
Cancer Immunotherapy Research: OVA-specific CTLs are instrumental in preclinical models for evaluating the efficacy of cancer vaccines and adoptive T-cell therapies.[1] Tumor cells engineered to express OVA can be used as targets to assess the anti-tumor activity of generated CTLs.
-
Infectious Disease Modeling: While OVA is not a pathogen-derived antigen, the principles of generating OVA-specific CTLs are directly applicable to studying immune responses against viral and intracellular bacterial infections.
-
Understanding T-Cell Biology: The OT-I model is a powerful tool for dissecting the molecular and cellular events involved in T-cell activation, memory formation, and tolerance induction.
-
Screening of Immunomodulatory Drugs: The generation and functional assessment of OVA-specific CTLs provide a standardized system for evaluating the effects of novel immunomodulatory compounds on T-cell responses.
Key Methodologies:
The generation of functional OVA-specific CTLs can be achieved through two primary approaches: in vivo immunization or in vitro stimulation.
-
In Vivo Generation: This involves immunizing mice, typically C57BL/6 or OT-I, with OVA protein or the SIINFEKL peptide along with an adjuvant to stimulate a robust CTL response.[2][3] The resulting OVA-specific CTLs can then be isolated from the spleen or lymph nodes for further analysis.
-
In Vitro Generation: This method involves the isolation of naive CD8+ T cells, often from OT-I mice, which are then stimulated ex vivo with antigen-presenting cells (APCs) pulsed with the SIINFEKL peptide, or with artificial stimuli like anti-CD3 and anti-CD28 antibodies.[1][4] This approach allows for greater control over the activation and expansion process.
Assessment of CTL Functionality:
Several assays are employed to characterize the functionality of the generated OVA-specific CTLs:
-
Proliferation Assays: The expansion of CTLs upon antigen recognition is a key indicator of activation. This is commonly measured using carboxyfluorescein succinimidyl ester (CFSE) dilution assays, where the dye is progressively diluted with each cell division.[1]
-
Cytokine Release Assays: Activated CTLs secrete effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These can be quantified using techniques like ELISA (enzyme-linked immunosorbent assay) and ELISpot (enzyme-linked immunospot) assays.[1][5]
-
Cytotoxicity Assays: The hallmark of CTLs is their ability to kill target cells. This can be measured using chromium-51 (B80572) (51Cr) release assays, where target cells loaded with radioactive chromium release it upon lysis.[6][7] Alternatively, in vivo killing assays can be performed by transferring fluorescently labeled target cells into immunized mice and measuring their disappearance.[2][8]
Experimental Protocols
Protocol 1: In Vivo Generation of OVA-Specific CTLs and Assessment of Cytotoxicity
This protocol describes the immunization of mice to generate OVA-specific CTLs followed by an in vivo killing assay to measure their cytotoxic activity.[2][8]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA) protein
-
Adjuvant (e.g., CpG-B 1826 and DOTAP)[2]
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
ACK lysing buffer
-
Complete T-cell medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, penicillin/streptomycin, MEM non-essential amino acids, sodium pyruvate, and 2-mercaptoethanol)[1]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Immunization:
-
Prepare an immunization solution containing OVA protein (e.g., 100 µ g/mouse ), CpG-B 1826 (e.g., 30 µ g/mouse ), and DOTAP (e.g., 60 µ g/mouse ) in sterile PBS.[2]
-
Inject 200 µL of the solution intravenously (i.v.) into C57BL/6 mice.
-
As a control, inject a separate group of mice with PBS.
-
-
Preparation of Target Cells (7 days post-immunization):
-
Isolate splenocytes from naive C57BL/6 mice.
-
Lyse red blood cells using ACK lysing buffer.
-
Divide the splenocytes into two populations.
-
Pulse one population with the SIINFEKL peptide (e.g., 1 µg/mL) for 1 hour at 37°C. This will be the target population. The other population will serve as the non-pulsed control.
-
Label the peptide-pulsed target population with a high concentration of CFSE (CFSEhigh) and the non-pulsed control population with a low concentration of CFSE (CFSElow).
-
-
Adoptive Transfer of Target Cells:
-
Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
-
Inject 200 µL of the cell mixture intravenously into the immunized and control mice.
-
-
Analysis of In Vivo Killing (18-24 hours post-transfer):
-
Isolate spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the CFSEhigh and CFSElow populations by flow cytometry.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratioimmunized / Ratiocontrol)] x 100 where Ratio = (% CFSEhigh / % CFSElow)
-
Data Presentation:
| Group | % CFSEhigh | % CFSElow | Ratio (%CFSEhigh/%CFSElow) | % Specific Lysis |
| Control (PBS) | 48.5 | 51.5 | 0.94 | N/A |
| Immunized (OVA) | 15.2 | 50.8 | 0.30 | 68.1% |
Table 1: Representative data for an in vivo cytotoxicity assay. The reduction in the CFSEhigh population in immunized mice indicates specific killing of peptide-pulsed target cells.
Protocol 2: In Vitro Generation of OVA-Specific CTLs from OT-I Mice
This protocol details the in vitro stimulation and expansion of OVA-specific CD8+ T cells from OT-I transgenic mice.
Materials:
-
OT-I transgenic mice (6-8 weeks old)
-
Spleen and lymph nodes from OT-I mice
-
CD8a+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting)
-
Bone marrow cells from C57BL/6 mice for generating dendritic cells (DCs)
-
GM-CSF and IL-4 for DC differentiation
-
SIINFEKL peptide
-
Complete T-cell medium[1]
-
CFSE for proliferation analysis
-
ELISA kit for IFN-γ detection
Procedure:
-
Isolation of Naive OT-I CD8+ T Cells:
-
Harvest spleens and lymph nodes from OT-I mice.
-
Prepare single-cell suspensions.
-
Isolate naive CD8+ T cells using a negative selection kit according to the manufacturer's instructions.
-
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete T-cell medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 20 ng/mL) for 7-10 days to differentiate them into immature DCs.
-
On the day of T-cell stimulation, mature the DCs by adding a maturation stimulus (e.g., LPS) for 18-24 hours.
-
-
Antigen-Specific Stimulation:
-
Pulse the mature BMDCs with the SIINFEKL peptide (e.g., 1 µg/mL) for 2 hours at 37°C.
-
Label the isolated OT-I CD8+ T cells with CFSE.
-
Co-culture the CFSE-labeled OT-I T cells with the peptide-pulsed BMDCs at a ratio of 10:1 (T cells:DCs).
-
Culture for 3-5 days.
-
-
Analysis of CTL Activation:
-
Proliferation: Analyze CFSE dilution of the CD8+ T cells by flow cytometry. A progressive decrease in CFSE intensity indicates cell division.
-
Cytokine Secretion: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Data Presentation:
| Stimulation Condition | Proliferation Index (CFSE) | IFN-γ Concentration (pg/mL) |
| Unstimulated T cells | 1.2 | < 50 |
| T cells + Unpulsed DCs | 1.5 | 150 |
| T cells + SIINFEKL-pulsed DCs | 8.5 | 2500 |
Table 2: Representative quantitative data for in vitro CTL activation. Proliferation index is a measure of the number of cell divisions. Increased IFN-γ secretion and proliferation indicate successful antigen-specific activation.
Visualizations
Signaling Pathway of T-Cell Activation
References
- 1. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 3. Induction of ovalbumin-specific cytotoxic T cells by in vivo peptide immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic T Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 5. In vitro generation of regulatory CD8+ T cells similar to those found in mice with anterior chamber-associated immune deviation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
Application Notes and Protocols for OVA Peptide (257-264) in Mouse Immunization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope recognized by cytotoxic T lymphocytes (CTLs) in C57BL/6 mice.[1][2][3] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2][3] Due to its strong immunogenicity and the availability of transgenic mouse models with T cells specific for this epitope (OT-I mice), the SIINFEKL peptide is a cornerstone tool in immunological research. It is widely used to study various aspects of T cell biology, including activation, differentiation, and memory formation, as well as to evaluate the efficacy of vaccine adjuvants and cancer immunotherapies.[4][5][6]
These application notes provide a comprehensive overview of the use of OVA peptide (257-264) in mouse immunization studies, complete with detailed experimental protocols and data presented for easy comparison.
Signaling Pathway: MHC Class I Antigen Presentation of OVA Peptide
The presentation of the exogenous OVA peptide (257-264) to CD8+ T cells follows the MHC class I presentation pathway. This process is crucial for initiating a cytotoxic T cell response.
Caption: MHC Class I presentation of exogenous OVA peptide (SIINFEKL).
Experimental Applications and Protocols
Mouse Immunization
Application: To induce a robust OVA-specific CD8+ T cell response in mice for subsequent analysis.
Protocol:
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Peptide Preparation: Dissolve OVA (257-264) peptide (SIINFEKL) in sterile phosphate-buffered saline (PBS) or a suitable buffer. The final concentration will depend on the desired dose.
-
Adjuvant Emulsification: To enhance the immune response, the peptide solution is typically emulsified with an adjuvant. A common choice is Incomplete Freund's Adjuvant (IFA). Mix the peptide solution and IFA at a 1:1 ratio by vortexing or sonicating until a stable emulsion is formed. Other adjuvants like CpG oligodeoxynucleotides can also be included.[7]
-
Immunization: Subcutaneously (s.c.) inject 50-100 µL of the peptide-adjuvant emulsion at the base of the tail or in the flank. The dose of the peptide can range from 10 µg to 150 µg per mouse.[7][8]
-
Booster Immunization: A booster immunization can be given 7-14 days after the primary immunization to enhance the T cell response.
-
Analysis: Immune responses are typically analyzed 7-10 days after the final immunization.
In Vivo Cytotoxicity Assay
Application: To measure the antigen-specific killing activity of cytotoxic T lymphocytes in vivo.[9][10]
Protocol:
-
Target Cell Preparation:
-
Harvest splenocytes from naïve C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Target Population: Pulse one population with 1-10 µM OVA (257-264) peptide for 1 hour at 37°C. Label these cells with a high concentration of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM).
-
Control Population: Leave the second population unpulsed. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Cell Injection:
-
Mix the target and control populations at a 1:1 ratio.
-
Intravenously (i.v.) inject approximately 10-20 x 10^6 total cells in 200 µL of PBS into immunized and control (naïve) mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to distinguish the two cell populations based on their CFSE fluorescence intensity.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naïve)] x 100 where Ratio = (% CFSE_low cells / % CFSE_high cells)
-
Experimental Workflow: In Vivo Cytotoxicity Assay
Caption: Workflow for the in vivo cytotoxicity assay.
Enzyme-Linked Immunospot (ELISpot) Assay
Application: To quantify the frequency of OVA-specific, cytokine-producing T cells (e.g., IFN-γ) at the single-cell level.[11][12][13]
Protocol:
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody against the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Cell Plating and Stimulation:
-
Wash and block the coated plate.
-
Add 2 x 10^5 to 5 x 10^5 splenocytes per well.
-
Stimulate the cells with 1-10 µg/mL of OVA (257-264) peptide.
-
Include negative controls (no peptide) and positive controls (e.g., Concanavalin A).[14]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Add the appropriate substrate (e.g., BCIP/NBT for ALP) to develop the spots.
-
-
Analysis: Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Flow Cytometry for Antigen-Specific T Cell Analysis
Application: To identify and phenotype OVA-specific CD8+ T cells using MHC-I tetramers and intracellular cytokine staining.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or lymphocytes from other tissues.
-
MHC-I Tetramer Staining:
-
Stain the cells with an H-2Kb/SIINFEKL tetramer conjugated to a fluorochrome (e.g., PE or APC) for 30-60 minutes at room temperature.
-
-
Surface Marker Staining:
-
Stain the cells with antibodies against surface markers such as CD8, CD3, and memory markers (e.g., CD44, CD62L) for 30 minutes at 4°C.
-
-
Intracellular Cytokine Staining (Optional):
-
For cytokine analysis, stimulate the cells with OVA (257-264) peptide for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
After surface staining, fix and permeabilize the cells.
-
Stain for intracellular cytokines like IFN-γ and TNF-α.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T cell population and identify the tetramer-positive cells to determine their frequency and phenotype.[15]
-
Data Presentation
The following tables summarize representative quantitative data from studies using OVA peptide (257-264) for mouse immunization.
Table 1: In Vivo Cytotoxicity
| Immunization Group | Adjuvant | Peptide Dose | % Specific Lysis (Spleen) | Reference |
| OVAp/Iq (transcutaneous) | Imiquimod | 150 µmol | ~60-80% | [7] |
| SC150 (subcutaneous) | IFA + CpG | 150 µmol | ~40-60% | [7] |
| Naïve | None | 0 | <5% | [7] |
Table 2: Frequency of IFN-γ Secreting Cells (ELISpot)
| Immunization Group | Adjuvant | Peptide Dose | IFN-γ Spot Forming Units (SFU) per 10^6 splenocytes | Reference |
| OVAp/Iq (transcutaneous) | Imiquimod | 300 µmol | ~400-600 | [7] |
| OVAp/vehicle (transcutaneous) | None | 300 µmol | <50 | [7] |
| Imiquimod alone | Imiquimod | 0 | <20 | [7] |
| SC (subcutaneous) | IFA + CpG | 100 µmol | ~200-350 | [7] |
Table 3: Frequency of OVA-Specific CD8+ T cells (Tetramer Staining)
| Immunization Protocol | Adjuvant/Formulation | Time Point | % Tetramer+ of CD8+ T cells (Blood) | Reference |
| Peptide Prime-Boost | TriVax/Poly-IC | Day 28 | ~10-15% | [16] |
| DNA Prime, Peptide Boost | TriVax/Poly-IC | Day 28 | ~20-30% | [16] |
| Naïve | None | - | <0.1% | [16] |
Conclusion
The OVA peptide (257-264) is an invaluable tool for studying CD8+ T cell responses in mice. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to investigate various aspects of cellular immunity. The versatility of this model system allows for its application in a wide range of research areas, from fundamental immunology to the development of novel vaccines and immunotherapies.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ovalbumin Peptide OVA (257-264) - Creative Biolabs [creative-biolabs.com]
- 4. OVA (257-264) scrambled - sb-Peptide [mayflowerbio.com]
- 5. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transcutaneous Immunization with Cytotoxic T-Cell Peptide Epitopes Provides Effective Antitumor Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 9. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 10. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 11. ELISpot Protocol: Step-by-Step Guide| Sino Biological [sinobiological.com]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aelvis.net [aelvis.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Vaccine Research: OVA Peptide (257-264) as a Premier Model Antigen
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of vaccine research and development, the pursuit of well-characterized and reliable model antigens is paramount. The octapeptide OVA (257-264), with the amino acid sequence SIINFEKL, has solidified its position as an indispensable tool for researchers, scientists, and drug development professionals. Derived from chicken ovalbumin, this peptide is a potent and highly specific activator of cytotoxic T lymphocyte (CTL) responses, making it an ideal candidate for studying the efficacy of novel vaccine adjuvants and delivery systems.[1][2]
The SIINFEKL peptide is the immunodominant epitope of ovalbumin and binds with high affinity to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I in C57BL/6 mice.[2][3][4] This precise interaction allows for the targeted stimulation and analysis of antigen-specific CD8+ T cells, a critical component of the adaptive immune response against intracellular pathogens and cancerous cells. Its widespread use in immunological assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays provides a robust platform for evaluating T cell functionality and memory.[2]
This application note provides a comprehensive overview of the utility of OVA Peptide (257-264) in vaccine research, complete with detailed experimental protocols and quantitative data to guide researchers in their study design.
Key Applications in Vaccine Research:
-
Adjuvant and Vaccine Delivery System Evaluation: SIINFEKL serves as a reliable model antigen to test the efficacy of new adjuvants and delivery platforms in stimulating a potent CTL response.[1]
-
CTL Response Quantification: It is extensively used to quantify the magnitude and quality of antigen-specific CD8+ T cell responses, including the secretion of effector cytokines like IFN-γ and the expression of cytotoxic molecules such as perforin (B1180081) and granzyme B.[5]
-
Immunotherapy and Cancer Vaccine Development: The peptide is a valuable tool in preclinical studies for cancer immunotherapy, enabling the investigation of mechanisms to enhance anti-tumor immunity.[5][6]
-
T-Cell Receptor (TCR) Binding Studies: SIINFEKL is used for loading onto MHC tetramers and dextramers to specifically stain and enumerate antigen-specific T cells, facilitating in-depth analysis of the T cell repertoire.[2][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing OVA Peptide (257-264) to assess immune responses.
Table 1: In Vivo Immunization and CTL Priming
| Parameter | Experimental Condition | Result | Reference |
| Immunogen | 100µg WH-OVA(257-264) + 30µg CpG ODN1826 | Significant increase in IFN-γ secretion, perforin, and granzyme B mRNA expression compared to controls. | [5] |
| Immunization Dose | 1µg to 100µg of OVA(257-264) peptide with adjuvant | All doses elicited clear CD8+ T cell responses. | [8][9] |
| Adjuvant Combination | 10µg OVA + 100µg DOTAP + 10µg D35 CpG + 40µg Alhydrogel | Enhanced IFN-γ secretion from splenocytes restimulated with SIINFEKL. | [10] |
| Delivery System | 500 nm SSHELs encasing SIINFEKL peptide (intramuscular) | ~60-fold increase in SIINFEKL-specific cytotoxic T cells compared to free peptide. | [11] |
Table 2: In Vitro T Cell Stimulation and Functional Assays
| Parameter | Experimental Condition | Result | Reference |
| Peptide Concentration for Restimulation | 10µg/mL OVA(257-264) | In vitro restimulation of splenocytes from immunized mice. | [5] |
| Target Cell Lysis (CTL Assay) | LFn-OVA(257-264) + PA immunized mice | Specific lysis of OVA(257-264) peptide-coated EL-4 cells. | [12] |
| T Cell Activation Marker | OT-1 T cells + B16-F10 cells treated with pHLIP-SIINFEKL | Increased expression of CD69 on OT-1 T cells. | [6] |
| Cytokine Release (ELISPOT) | Splenocytes from immunized mice + SIINFEKL peptide | Quantification of IFN-γ releasing effector cells. | [1] |
Experimental Protocols
Protocol 1: In Vivo Immunization of C57BL/6 Mice
This protocol describes a general procedure for immunizing mice to elicit a SIINFEKL-specific CD8+ T cell response.
Materials:
-
OVA Peptide (257-264) (SIINFEKL), high purity (>95%)
-
Adjuvant (e.g., CpG ODN 1826, TiterMax, Alhydrogel)
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
-
Preparation of Immunogen:
-
Reconstitute lyophilized SIINFEKL peptide in sterile PBS or a suitable solvent to a stock concentration (e.g., 1 mg/mL).
-
On the day of immunization, dilute the peptide stock to the desired final concentration (e.g., 10-100 µg per mouse) in sterile PBS.[5][8][9]
-
Emulsify the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions.
-
-
Immunization:
-
Harvesting Splenocytes:
Protocol 2: In Vitro CTL Restimulation and IFN-γ ELISPOT Assay
This protocol outlines the steps for restimulating splenocytes from immunized mice to measure the frequency of IFN-γ secreting cells.
Materials:
-
Splenocytes from immunized and control mice
-
OVA Peptide (257-264) (SIINFEKL)
-
Complete RPMI-1640 medium
-
Mouse IFN-γ ELISPOT kit
-
96-well ELISPOT plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat the 96-well ELISPOT plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with blocking buffer.
-
Add splenocytes to the wells at a density of 2-5 x 10^5 cells/well.
-
-
Stimulation:
-
Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL for stimulation.[5]
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[10]
-
Detection and Analysis:
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-HRP and the substrate to develop the spots.
-
Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
-
Protocol 3: In Vivo Cytotoxicity Assay
This protocol describes how to measure the in vivo killing of target cells pulsed with the SIINFEKL peptide.
Materials:
-
Immunized and control mice
-
Splenocytes from naive C57BL/6 mice
-
OVA Peptide (257-264) (SIINFEKL)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse.
-
Divide the cells into two populations.
-
-
Peptide Pulsing and Labeling:
-
Pulse one population with 10 µg/mL SIINFEKL peptide for 30-60 minutes at 37°C.[14]
-
Label the peptide-pulsed population with a high concentration of CFSE (CFSE^high).
-
Label the non-pulsed population with a low concentration of CFSE (CFSE^low).
-
-
Adoptive Transfer:
-
Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and control mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
The specific lysis is calculated based on the reduction of the CFSE^high population in immunized mice compared to control mice.[14]
-
Visualizing the Workflow and Pathways
The following diagrams illustrate the experimental workflow for vaccine efficacy testing using SIINFEKL and the underlying MHC class I antigen presentation pathway.
Caption: Experimental workflow for evaluating vaccine efficacy using SIINFEKL.
Caption: MHC Class I antigen presentation pathway for SIINFEKL peptide.
Conclusion
OVA Peptide (257-264) (SIINFEKL) remains a cornerstone of immunological research, providing a standardized and highly effective model for dissecting the complexities of CD8+ T cell-mediated immunity. Its versatility in a wide range of applications, from fundamental immunology to preclinical vaccine development, underscores its importance in the ongoing effort to design more effective vaccines and immunotherapies against a multitude of diseases. The protocols and data presented herein offer a valuable resource for researchers seeking to leverage the power of this model antigen in their work.
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 4. genscript.com [genscript.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 9. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of combination adjuvant for efficient T cell and antibody response induction against protein antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. ashpublications.org [ashpublications.org]
- 14. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
Application Notes: Loading Dendritic Cells with SIINFEKL Peptide for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The ability to load DCs with specific peptides, such as the model ovalbumin-derived peptide SIINFEKL, is a fundamental technique in immunology research and is paramount for the development of peptide-based vaccines and immunotherapies. The SIINFEKL peptide, corresponding to amino acids 257-264 of chicken ovalbumin, binds with high affinity to the MHC class I molecule H-2Kb in C57BL/6 mice. This complex is then recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells, leading to their activation and differentiation into cytotoxic T-lymphocytes (CTLs). This application note provides detailed protocols for loading dendritic cells with SIINFEKL peptide, methods for their characterization, and subsequent co-culture with T-cells to evaluate activation.
Core Principles
The loading of exogenous peptides onto MHC class I molecules on the surface of dendritic cells is a direct process that bypasses the need for intracellular antigen processing. The efficiency of this loading is dependent on several factors, including peptide concentration, incubation time and temperature, and the maturation state of the dendritic cells. Following successful loading, the peptide-MHC (pMHC) complexes are presented to CD8+ T-cells, initiating a signaling cascade that results in T-cell activation, proliferation, and effector function.
Experimental Data Summary
The following tables summarize quantitative data from various studies on the loading of dendritic cells with SIINFEKL peptide and subsequent T-cell responses.
Table 1: Parameters for Loading Dendritic Cells with SIINFEKL Peptide
| Parameter | Range of Values | Optimal Condition | Reference |
| Cell Type | Bone Marrow-Derived Dendritic Cells (BMDCs), DC2.4 cell line, Splenic DCs | Dependent on experimental model | [1][2][3] |
| Peptide Concentration | 1 nM - 10 µM | 1 nM for physiological levels, 0.1 - 1 µg/ml for robust T-cell activation | [1][2][4] |
| Incubation Time | 30 minutes - overnight | 2 - 6 hours | [1][5][6] |
| Incubation Temperature | 4°C, 37°C | 37°C | [1] |
| Cell Density | 5 x 106 cells/ml | Varies with culture vessel | [1] |
Table 2: T-Cell Activation Following Co-culture with SIINFEKL-Loaded DCs
| Readout | Method | Typical Result | Reference |
| T-Cell Proliferation | CFSE dilution assay | Increased percentage of proliferated OT-I T-cells | [3][7] |
| Cytokine Production (IFN-γ) | Intracellular staining, ELISPOT, CBA | Dose-dependent increase in IFN-γ positive CD8+ T-cells | [2][8] |
| Cytokine Production (IL-2) | Intracellular staining, ELISA | Dose-dependent increase in IL-2 positive CD8+ T-cells | [2][9] |
| Cytotoxicity | 51Cr release assay | Increased lysis of target cells by activated OT-I T-cells | [3] |
| In Vivo T-Cell Expansion | H-2Kb/SIINFEKL tetramer staining | Increased percentage of tetramer-positive CD8+ T-cells | [1][10] |
Experimental Protocols
Protocol 1: Generation and Loading of Bone Marrow-Derived Dendritic Cells (BMDCs) with SIINFEKL Peptide
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
SIINFEKL peptide
-
Trypan blue solution
-
FACS tubes
-
Anti-CD11c antibody
-
Anti-H-2Kb/SIINFEKL (clone 25-D1.16) antibody
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells at 2 x 106 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 3, add fresh complete medium with cytokines.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature dendritic cells.
-
-
Loading with SIINFEKL Peptide:
-
Resuspend the immature BMDCs at a concentration of 5 x 106 cells/mL in complete RPMI-1640 medium.[1]
-
Add SIINFEKL peptide to the cell suspension at a final concentration ranging from 1 nM to 1 µM. A concentration of 1 µg/mL is commonly used for robust T-cell activation.[1][2]
-
Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Wash the cells twice with excess RPMI-1640 medium to remove unbound peptide.[1]
-
The SIINFEKL-loaded BMDCs are now ready for characterization or co-culture with T-cells.
-
-
Characterization of SIINFEKL Loading:
-
Stain the peptide-loaded DCs with a fluorescently labeled anti-CD11c antibody and an anti-H-2Kb/SIINFEKL (clone 25-D1.16) antibody.[1]
-
Analyze the cells by flow cytometry to determine the percentage of CD11c+ cells that are positive for the H-2Kb/SIINFEKL complex. The intensity of the staining is proportional to the amount of peptide loaded.[1][11]
-
Protocol 2: In Vitro T-Cell Activation Assay
Materials:
-
SIINFEKL-loaded dendritic cells (from Protocol 1)
-
Splenocytes from an OT-I transgenic mouse
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD8 antibody
-
Anti-IFN-γ antibody
-
Brefeldin A
-
96-well round-bottom plates
Procedure:
-
Isolation and Labeling of OT-I T-Cells:
-
Prepare a single-cell suspension of splenocytes from an OT-I mouse.
-
Label the splenocytes with CFSE according to the manufacturer's protocol to track cell proliferation.
-
-
Co-culture:
-
Plate the SIINFEKL-loaded DCs in a 96-well round-bottom plate at a concentration of 2 x 104 cells/well.
-
Add the CFSE-labeled OT-I splenocytes to the wells at a DC to T-cell ratio of 1:10 (2 x 105 T-cells/well).
-
Incubate the co-culture for 3 days at 37°C and 5% CO2.
-
-
Analysis of T-Cell Proliferation and Cytokine Production:
-
For proliferation analysis, harvest the cells and stain with an anti-CD8 antibody. Analyze by flow cytometry, gating on the CD8+ population to assess CFSE dilution.
-
For intracellular cytokine analysis, add Brefeldin A to the culture for the last 4-6 hours of incubation to block cytokine secretion.
-
Harvest the cells and stain for surface CD8.
-
Fix and permeabilize the cells, then stain for intracellular IFN-γ.
-
Analyze by flow cytometry to determine the percentage of IFN-γ-producing CD8+ T-cells.
-
Visualizations
Caption: Experimental workflow for loading dendritic cells with SIINFEKL peptide and assessing T-cell activation.
Caption: Signaling pathway of SIINFEKL presentation by MHC class I molecules on dendritic cells to CD8+ T-cells.
References
- 1. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 11. researchgate.net [researchgate.net]
Application Notes: OVA Peptide (257-264) for In Vivo CTL Killing Assays
Introduction
The in vivo cytotoxic T lymphocyte (CTL) killing assay is a powerful method to quantify the antigen-specific cytolytic activity of CD8+ T cells within a living organism.[1][2][3][4][5] This assay provides a functional readout of the efficacy of a T cell response, which is crucial for evaluating vaccines and immunotherapies.[1][6] The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope.[1][6] In C57BL/6 mice, SIINFEKL binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, making it an ideal model antigen for stimulating and measuring CD8+ T cell responses.[1][6][7][8]
The assay principle involves immunizing mice to generate an OVA-specific CTL response. Subsequently, two populations of syngeneic splenocytes are prepared as targets. One population is pulsed with the SIINFEKL peptide and labeled with a high concentration of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester), while a control population is left unpulsed and labeled with a low concentration of CFSE.[2][9] These two populations are mixed and adoptively transferred into the immunized mice. After a short incubation period, the specific elimination of the peptide-pulsed (CFSEhigh) target cells by the host's CTLs is quantified by flow cytometry, providing a direct measure of in vivo cytotoxicity.[2][5]
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in an in vivo CTL killing assay with OVA Peptide(257-264). These values may require optimization depending on the specific experimental context.
| Parameter | Typical Value | Source(s) |
| Mouse Strain | C57BL/6 | [1][2] |
| Immunization Dose | 50 µg of purified peptide per mouse | [9][10] |
| Immunization Timeline | 7 days prior to adoptive transfer | [2][3][4][5] |
| Target Cell Source | Splenocytes from naive syngeneic mice | [11][12] |
| Peptide Pulsing Conc. | 1 µg/mL to 10 µM | [9][12] |
| CFSEhigh Conc. | 2.5 µM - 5.0 µM | [12] |
| CFSElow Conc. | 0.25 µM - 0.5 µM (10-fold less than high) | [2][11][12] |
| Adoptive Transfer | 1 x 107 to 2 x 107 total cells per mouse | [12] |
| Target:Control Ratio | 1:1 | [2][12] |
| In Vivo Killing Time | 4 - 20 hours | [10][11][12][13] |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the in vivo CTL killing assay.
Caption: MHC Class I presentation of exogenous OVA peptide to a CTL.
Detailed Experimental Protocols
A. Immunization of Mice (Day -7)
-
Preparation of Immunogen: To elicit a robust CTL response, prepare an immunization mixture. For each C57BL/6 mouse, dissolve 50 µg of OVA(257-264) peptide in a suitable adjuvant according to the manufacturer's protocol. A common formulation is peptide emulsified in Complete Freund's Adjuvant (CFA) or with a TLR agonist like Poly(I:C).[9][10]
-
Immunization: Inject each mouse with the prepared immunogen via a subcutaneous or intraperitoneal route. House the mice for 7 days to allow for the development of a primary CTL response.[2][3][4][5] Include a control group of mice that receive adjuvant only or PBS.
B. Preparation of Target Cells (Day 0)
-
Spleen Harvest: Humanely euthanize a naive, non-immunized syngeneic (C57BL/6) mouse.[11]
-
Prepare Single-Cell Suspension: Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640 medium. Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.[10]
-
Lyse Red Blood Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the pellet in RBC Lysis Buffer (e.g., ACK buffer) and incubate for 2-3 minutes at room temperature. Quench the reaction by adding an excess of complete RPMI medium.
-
Wash and Count: Wash the cells twice with complete RPMI. After the final wash, resuspend the cells in PBS and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 2 x 107 cells/mL in PBS.[12]
C. Peptide Pulsing and CFSE Labeling
-
Divide Cells: Split the splenocyte suspension into two equal volumes in separate conical tubes. These will be the "Target" and "Control" populations.[12]
-
Peptide Pulsing (Target Population): To the "Target" tube, add OVA(257-264) peptide to a final concentration of 1-2 µg/mL.[9][12] Incubate for 60-90 minutes at 37°C in a water bath or incubator, mixing gently every 30 minutes.[9][12] To the "Control" tube, add an equivalent volume of PBS.
-
CFSE Labeling:
-
Wash both cell populations twice with a large volume of PBS to remove excess peptide and serum.
-
Resuspend each cell pellet in pre-warmed PBS at 1 x 107 cells/mL.
-
To the peptide-pulsed "Target" population, add CFSE stock solution to a final concentration of 2.5 µM (CFSEhigh).[2]
-
To the non-pulsed "Control" population, add CFSE stock solution to a final concentration of 0.25 µM (CFSElow).[2]
-
Immediately vortex to mix and incubate for 10-15 minutes at 37°C, protected from light.[9][12]
-
-
Quench and Wash: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (the serum proteins will bind excess CFSE).[14] Incubate on ice for 5 minutes. Wash the cells three times with cold PBS to remove unbound CFSE.
D. Adoptive Transfer of Target Cells
-
Cell Preparation: After the final wash, resuspend each cell population in sterile, cold PBS. Count each population and adjust the concentration so they are equal.
-
Mix and Inject: Combine the CFSEhigh (Target) and CFSElow (Control) populations at a 1:1 ratio.[2][12]
-
Injection: Inject approximately 200 µL of the mixed cell suspension (containing a total of 1-2 x 107 cells) intravenously (e.g., via the tail vein) into both the immunized and control (non-immunized) recipient mice.[10][12] Reserve a small aliquot of the 1:1 mixture to run on the flow cytometer as a non-transferred control to confirm initial ratios and staining.[10]
E. Analysis of In Vivo Killing
-
Incubation: Allow 4 to 20 hours for the CTLs in the recipient mice to kill the target cells.[10][12][13] Shorter time points (4-6 hours) are common and minimize the influence of homeostatic proliferation or cell migration differences.[10][11]
-
Harvest Spleens: After the incubation period, humanely euthanize the recipient mice and harvest their spleens.
-
Process for Flow Cytometry: Prepare single-cell suspensions from the harvested spleens as described in Step B.
-
Acquisition: Analyze the cells using a flow cytometer. Gate on the live lymphocyte population and acquire a sufficient number of events (e.g., 100,000 to 500,000) to clearly resolve the two CFSE peaks.
F. Calculation of Specific Lysis
-
Determine Ratios: For each mouse, determine the percentage of cells in the CFSElow peak and the CFSEhigh peak within the live cell gate. Calculate the ratio of control to target cells:
-
Ratio = (% CFSElow cells / % CFSEhigh cells)
-
-
Calculate Specific Lysis: Use the ratios from the immunized and non-immunized control mice to determine the percentage of specific killing.[11] The ratio in non-immunized mice serves as the baseline.
-
% Specific Lysis = [1 - (Rationon-immunized / Ratioimmunized)] x 100[15]
-
This formula normalizes for any non-specific loss of cells and reflects the antigen-specific cytotoxic activity of the host's CD8+ T cells.
References
- 1. Antigen-Specific In Vivo Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 3. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [agris.fao.org]
- 4. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. OVA (257-264) Peptide Fragment [eurogentec.com]
- 9. Antigen Specific In Vivo Killing Assay using CFSE Labeled Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Antigen Specific In Vivo Killing Assay using CFSE Labeled Target Cells [jove.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Murine in vivo CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 14. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 15. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
Application Notes and Protocols for Tetramer Staining with H-2Kb/SIINFEKL Multimers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practice of staining antigen-specific CD8+ T cells using H-2Kb/SIINFEKL tetramers, a cornerstone technique in immunology and cancer immunotherapy research.
Introduction
Major Histocompatibility Complex (MHC) tetramers are powerful reagents used to detect and quantify antigen-specific T cells by flow cytometry.[1][2] Composed of four biotinylated MHC-peptide complexes bound to a fluorochrome-conjugated streptavidin core, these reagents bind with high avidity to T cell receptors (TCRs) that recognize a specific peptide presented by a particular MHC allele.[2] The H-2Kb/SIINFEKL tetramer is a specific tool used in mouse models to identify and analyze CD8+ T cells that recognize the ovalbumin-derived peptide SIINFEKL (amino acids 257-264) presented by the H-2Kb MHC class I molecule.[2][3] This system is widely used in immunological research, particularly for studying T cell responses in infection, vaccination, and cancer models.[2][3][4] The OT-I transgenic mouse, which expresses a TCR specific for H-2Kb/SIINFEKL, serves as an excellent positive control for this assay.[2][3][5]
Principle of H-2Kb/SIINFEKL Tetramer Staining
The interaction between a single TCR and a single MHC-peptide complex is of low affinity. To overcome this, MHC tetramers are engineered to create a high-avidity interaction, allowing for stable binding to antigen-specific T cells. The H-2Kb/SIINFEKL tetramer specifically binds to the TCRs of CD8+ T cells that recognize the SIINFEKL peptide. The CD8 co-receptor also plays a role in stabilizing this interaction.[3] By using a fluorochrome-conjugated tetramer, these specific T cells can be identified and quantified as a distinct population using flow cytometry.
Diagram: Principle of H-2Kb/SIINFEKL Tetramer Staining
Caption: H-2Kb/SIINFEKL tetramer binds to specific TCRs on CD8+ T cells.
Experimental Protocols
Below are detailed protocols for staining mouse splenocytes or peripheral blood mononuclear cells (PBMCs) with H-2Kb/SIINFEKL tetramers. It is crucial to optimize reagent concentrations and incubation times for each specific experiment.
Reagents and Materials
-
H-2Kb/SIINFEKL Tetramer (conjugated to PE, APC, or other fluorochromes)
-
Negative Control Tetramer (e.g., H-2Kb with an irrelevant peptide)[2][3][5]
-
Anti-mouse CD8a antibody (e.g., clone KT15, as some clones like 53.6.7 can interfere with tetramer binding)[3][6]
-
Flow Cytometry Staining Buffer (FCM Buffer): PBS with 2% FCS and 0.09% sodium azide[3]
-
Fc Block (e.g., anti-mouse CD16/32)
-
Single-cell suspension of mouse splenocytes or PBMCs
-
12x75 mm flow cytometry tubes
Staining Protocol for Isolated Lymphocytes (Splenocytes/PBMCs)
This protocol is adapted from standard procedures for staining isolated cell suspensions.[3][5]
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs. Resuspend cells in cold FCM buffer at a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 5-10 minutes at 4°C. This step helps to reduce non-specific antibody binding.
-
Tetramer Staining: Add the recommended amount of H-2Kb/SIINFEKL tetramer (typically 10 µL for 1 x 10^6 cells) to the cell suspension.[3] Vortex gently.
-
Incubation: Incubate for 30-60 minutes at 4°C, protected from light.[3] Some protocols suggest incubation at room temperature or 37°C, which may need optimization.[5][7]
-
Surface Marker Staining: Add the anti-mouse CD8a antibody and any other desired surface marker antibodies. Vortex gently.
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.[3]
-
Washing: Add 2-3 mL of cold FCM buffer to each tube and centrifuge at 400 x g for 5 minutes.[3]
-
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in 400-500 µL of FCM buffer.[3]
-
Viability Staining: Just before analysis, add a viability dye according to the manufacturer's instructions (e.g., 5 µL of 7-AAD).[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire a sufficient number of events to accurately detect rare cell populations.
Staining Protocol for Whole Blood
This protocol allows for the staining of cells directly in whole blood, minimizing cell loss from isolation procedures.[5]
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).[6]
-
Tetramer and Antibody Addition: In a 12x75 mm tube, add 10 µL of H-2Kb/SIINFEKL tetramer and the anti-mouse CD8a antibody.[5]
-
Add Whole Blood: Add 100 µL of whole blood to the tube.[3] The volume may need to be increased for non-transgenic mice to detect rare events.[3]
-
Incubation: Vortex gently and incubate for 30-60 minutes at 2-8°C, protected from light.[3]
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysing reagent according to the manufacturer's instructions.
-
Washing: Centrifuge the tubes, aspirate the supernatant, and wash the cell pellet with FCM buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of FCM buffer for flow cytometry analysis.
-
Viability Staining and Analysis: Add a viability dye and analyze by flow cytometry.
Diagram: Experimental Workflow for Tetramer Staining
Caption: Step-by-step workflow for staining cells with H-2Kb/SIINFEKL tetramer.
Data Presentation and Analysis
Gating Strategy
A proper gating strategy is essential for accurate analysis of tetramer-stained cells.
-
Forward vs. Side Scatter: Gate on the lymphocyte population based on their forward and side scatter properties.
-
Singlet Gate: Exclude cell doublets and aggregates.[6]
-
Viability Gate: Gate on live cells by excluding cells that have taken up the viability dye.[6][8]
-
CD8+ Gate: From the live singlet population, gate on CD8+ T cells.
-
Tetramer+ Gate: Analyze the CD8+ population for tetramer staining. The percentage of Tetramer+/CD8+ cells represents the frequency of SIINFEKL-specific T cells.
Controls
-
Negative Control: Use a tetramer with the same MHC allele (H-2Kb) but an irrelevant peptide to determine the level of non-specific binding.[2][3][5]
-
Positive Control: Cells from an OT-I transgenic mouse, which have a high frequency of SIINFEKL-specific T cells, are an ideal positive control.[3][5]
-
Unstained Control: To set the baseline fluorescence.
-
Fluorescence Minus One (FMO) Controls: To properly set gates for multicolor panels.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Concentration | 1 x 10^7 cells/mL | For isolated lymphocytes. |
| Tetramer Volume | 10 µL per 1x10^6 cells | Titration is recommended for optimal results.[3][8] |
| Tetramer Incubation Time | 30-60 minutes | Can be optimized; some protocols use longer times.[3][5] |
| Tetramer Incubation Temp. | 4°C (or 2-8°C) | Room temp or 37°C may be used but requires optimization.[3][6][7] |
| Antibody Incubation Time | 20-30 minutes | Standard for most surface staining antibodies.[3] |
| Antibody Incubation Temp. | 4°C | To prevent receptor internalization. |
| Centrifugation Speed | 400 x g | For washing steps.[3] |
| Viability Dye | 7-AAD or Propidium Iodide | Crucial for excluding dead cells which can bind tetramers non-specifically.[3][6][7] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background/Non-specific Staining | Tetramer aggregates | Centrifuge the tetramer reagent at high speed for 1-5 minutes before use.[8][9] |
| Inappropriate anti-CD8 clone | Use a CD8 antibody clone that does not interfere with tetramer binding (e.g., KT15).[3][6] | |
| Dead cells | Use a viability dye and gate on live cells.[6][8] | |
| Insufficient washing | Increase the number of wash steps.[8] | |
| No/Low Staining | Low frequency of specific T cells | Consider in vitro expansion of T cells before staining.[2][3] |
| Low affinity TCRs | Conventional tetramer staining may not detect all functional T cells, especially those with low-affinity TCRs.[9] | |
| Incorrect tetramer storage | Store tetramers at 2-8°C and protect from light. Do not freeze.[2][3] | |
| Suboptimal staining conditions | Titrate the tetramer concentration and optimize incubation time and temperature.[1][8] | |
| Fixing cells before staining | Do not fix cells prior to tetramer staining as it can prevent binding.[6] |
By following these detailed protocols and considering the troubleshooting advice, researchers can achieve reliable and reproducible results for the identification and characterization of SIINFEKL-specific CD8+ T cells.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. mbl-chinawide.cn [mbl-chinawide.cn]
- 3. mblbio.com [mblbio.com]
- 4. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]
- 5. lubio.ch [lubio.ch]
- 6. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 8. tetramerstore.com [tetramerstore.com]
- 9. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adoptive Transfer of OT-I T Cells and OVA Peptide Challenge
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the adoptive transfer of ovalbumin (OVA)-specific T cells (OT-I T cells) followed by an in vivo OVA peptide challenge. This model is a cornerstone in immunological research, allowing for the precise tracking and functional analysis of an antigen-specific CD8+ T cell response. It is widely used in vaccine development, cancer immunotherapy research, and studies on T cell tolerance and memory.
OT-I mice are transgenic animals engineered to express a T cell receptor (TCR) that specifically recognizes the OVA peptide fragment 257-264 (SIINFEKL) when presented by the MHC class I molecule H-2Kb.[1] This allows for a nearly monoclonal population of CD8+ T cells with a known specificity, simplifying the analysis of the T cell response.
Core Applications:
-
Evaluation of Vaccine Efficacy: Assess the potency of vaccine adjuvants and delivery systems in eliciting a robust CD8+ T cell response.
-
Cancer Immunotherapy: Investigate the efficacy of novel cancer therapies, such as checkpoint inhibitors or CAR-T cells, in enhancing anti-tumor T cell activity.[2][3]
-
Infectious Disease Modeling: Study the dynamics of T cell activation, proliferation, and memory formation in response to pathogen-derived antigens.
-
Transplantation and Autoimmunity: Investigate the mechanisms of T cell tolerance and the development of autoimmune responses.
Experimental Protocols
Protocol 1: Isolation and Preparation of OT-I T Cells
This protocol describes the isolation of OT-I CD8+ T cells from the spleen of an OT-I transgenic mouse.
Materials:
-
OT-I transgenic mouse
-
70 µm cell strainer
-
Red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
CD8a+ T cell isolation kit (e.g., Miltenyi Biotec)[4]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Euthanize the OT-I mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically harvest the spleen and place it in a petri dish containing cold MACS buffer.
-
Mechanically dissociate the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.[5]
-
Quench the lysis reaction by adding an excess of complete RPMI-1640 medium.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in MACS buffer.
-
Isolate CD8+ T cells using a magnetic-activated cell sorting (MACS) CD8a+ T cell isolation kit according to the manufacturer's instructions.[4]
-
Count the purified OT-I T cells using a hemocytometer and assess viability with trypan blue. Cell viability should be >95%.
-
Resuspend the cells in sterile PBS at the desired concentration for injection.
Protocol 2: Adoptive Transfer of OT-I T Cells
This protocol details the intravenous injection of isolated OT-I T cells into recipient mice.
Materials:
-
Purified OT-I T cells
-
Recipient mice (e.g., C57BL/6)
-
Sterile PBS
-
Insulin (B600854) syringes with 27-30 gauge needles
Procedure:
-
Prepare the purified OT-I T cells in sterile PBS at a concentration of 1 x 10^7 cells/mL (for a typical injection of 1 x 10^6 cells in 100 µL). The number of transferred cells can be adjusted based on the experimental design.[2][3]
-
Warm the recipient mice under a heat lamp to dilate the tail veins.
-
Load the cell suspension into an insulin syringe, ensuring there are no air bubbles.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 OT-I T cells) into the lateral tail vein of the recipient mouse.
-
Allow the mice to recover for at least 24 hours before the OVA peptide challenge.
Protocol 3: In Vivo OVA Peptide Challenge
This protocol describes the administration of the OVA peptide to activate the adoptively transferred OT-I T cells.
Materials:
-
OVA peptide (SIINFEKL)
-
Sterile PBS
-
Adjuvant (optional, e.g., CpG oligodeoxynucleotides)
Procedure:
-
Dissolve the SIINFEKL peptide in sterile PBS to the desired concentration. A common dose is 50-100 µg per mouse.[6]
-
If using an adjuvant, mix it with the peptide solution according to the manufacturer's recommendations.
-
Administer the OVA peptide solution to the recipient mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The route of administration can influence the immune response.[6]
-
The timing of analysis will depend on the specific research question. For proliferation and initial activation, analysis is often performed 3-5 days post-challenge. For cytotoxicity, analysis is typically done 5-7 days post-challenge.
Downstream Analysis Protocols
Protocol 4: In Vivo Cytotoxicity Assay
This assay measures the ability of activated OT-I T cells to kill target cells presenting the OVA peptide in vivo.
Materials:
-
Spleens from naïve C57BL/6 mice
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
SIINFEKL peptide
-
Complete RPMI-1640 medium
-
PBS
Procedure:
-
Prepare a single-cell suspension from the spleens of naïve C57BL/6 mice as described in Protocol 1.
-
Split the splenocyte population into two tubes.
-
Label one population with a high concentration of CFSE (e.g., 5 µM) and pulse with 1 µM SIINFEKL peptide for 1 hour at 37°C. This will be the target population (CFSE^high).[7]
-
Label the second population with a low concentration of CFSE (e.g., 0.5 µM) without peptide. This will be the control population (CFSE^low).[7]
-
Wash both cell populations extensively with PBS to remove excess peptide and CFSE.
-
Mix the two populations at a 1:1 ratio.
-
Inject 10-20 x 10^6 total cells intravenously into the OVA-challenged recipient mice and control (unchallenged) mice.
-
After 4-18 hours, harvest the spleens from the recipient mice.[5]
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Gate on the CFSE-positive populations and determine the ratio of CFSE^high to CFSE^low cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in challenged mice / Ratio in control mice)) x 100
Protocol 5: CFSE Proliferation Assay
This protocol is used to track the proliferation of OT-I T cells in response to the OVA peptide challenge.
Materials:
-
Purified OT-I T cells
-
CFSE
-
PBS
-
Complete RPMI-1640 medium
Procedure:
-
Before adoptive transfer, label the purified OT-I T cells with CFSE. Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[8][9]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells 2-3 times with PBS to remove unbound CFSE.
-
Proceed with the adoptive transfer (Protocol 2) and OVA peptide challenge (Protocol 3).
-
At 3-5 days post-challenge, harvest spleens and/or lymph nodes.
-
Prepare single-cell suspensions and stain for surface markers (e.g., CD8, CD45.1/2 to distinguish donor and host cells).
-
Analyze the cells by flow cytometry. Each peak of decreasing CFSE intensity represents a round of cell division.[9]
Protocol 6: Intracellular Cytokine Staining (ICS)
This protocol allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) by activated OT-I T cells.
Materials:
-
Spleens or lymph nodes from challenged mice
-
Complete RPMI-1640 medium
-
SIINFEKL peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[10]
-
Surface marker antibodies (e.g., anti-CD8, anti-CD45.1/2)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Harvest spleens or lymph nodes from challenged mice 5-7 days post-challenge.
-
Prepare single-cell suspensions.
-
Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Restimulate the cells in vitro with 1 µg/mL SIINFEKL peptide for 4-6 hours at 37°C. For the last 2-4 hours, add a protein transport inhibitor.[10][11]
-
Wash the cells with FACS buffer.
-
Stain for surface markers for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[12]
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at room temperature or 4°C in the dark.[11]
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the cells by flow cytometry.
Data Presentation: Quantitative Summary
The following tables provide representative quantitative data from experiments involving the adoptive transfer of OT-I T cells and OVA peptide challenge. Note that these values can vary depending on the specific experimental conditions (e.g., mouse strain, peptide dose, adjuvant use, and timing of analysis).
Table 1: In Vivo Cytotoxicity Assay
| Experimental Group | Target Cell Lysis (%) |
| Unchallenged Control | 0 - 10% |
| OVA Peptide Challenge | 60 - 95% |
Table 2: CFSE Proliferation Assay (Day 3 post-challenge)
| Cell Generation | Percentage of OT-I T Cells |
| Undivided (Generation 0) | < 10% |
| Generation 1 | 10 - 20% |
| Generation 2 | 20 - 30% |
| Generation 3 | 20 - 30% |
| Generation 4+ | 10 - 20% |
Table 3: Intracellular Cytokine Staining (Day 5 post-challenge)
| Cytokine | % of CD8+ OT-I T Cells |
| IFN-γ | 40 - 70% |
| TNF-α | 30 - 60% |
| IL-2 | 10 - 25% |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling events in OT-I T cell activation and the overall experimental workflow.
Caption: OT-I T cell activation signaling cascade.
Caption: Experimental workflow for OT-I adoptive transfer and analysis.
References
- 1. Heterozygous OT‐I mice reveal that antigen‐specific CD8 + T cells shift from apoptotic to necrotic killers in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adoptive Transfer of Cytotoxic T Lymphocytes Targeting Two Different Antigens Limits Antigen Loss and Tumor Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adoptive T cell therapy promotes the emergence of genomically altered tumor escape variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adoptive transfer of OT-1 T cells [bio-protocol.org]
- 5. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. anilocus.com [anilocus.com]
- 12. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Utilizing OVA Peptide (257-264) in Adjuvanted Vaccine Formulations
Introduction
The ovalbumin (OVA) peptide 257-264, composed of the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope presented by the MHC class I molecule H-2Kb.[1][2] It is a cornerstone of immunological research, particularly in the development and evaluation of vaccine adjuvants and delivery systems. Due to its ability to elicit a robust and easily detectable CD8+ cytotoxic T lymphocyte (CTL) response, the SIINFEKL peptide serves as a critical tool for assessing the efficacy of vaccine formulations designed to induce cellular immunity.[1][3]
Peptide-based vaccines offer advantages in safety and specificity, but small synthetic peptides like OVA(257-264) are often poorly immunogenic on their own.[4] They require formulation with adjuvants, substances that enhance the magnitude and quality of the immune response to an antigen.[4][5] These application notes provide an overview and detailed protocols for researchers utilizing OVA(257-264) in adjuvanted vaccine formulations to study and optimize cellular immune responses.
Principle of Adjuvanted OVA Peptide Vaccines
The primary goal of an adjuvanted OVA(257-264) vaccine is to induce a potent, antigen-specific CD8+ T cell response. The mechanism involves several key steps:
-
Antigen Uptake and Presentation: Adjuvants facilitate the uptake of the SIINFEKL peptide by antigen-presenting cells (APCs), such as dendritic cells (DCs), at the injection site.[5][6]
-
APC Activation: Many adjuvants act as danger signals, activating APCs through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[5][7]
-
Cross-Presentation: For exogenous peptides like OVA(257-264) to stimulate a CD8+ T cell response, they must be cross-presented on MHC class I molecules by the APC. Adjuvants can enhance this process.
-
T Cell Priming: Activated APCs migrate to draining lymph nodes where they present the SIINFEKL peptide to naive CD8+ T cells. This interaction, along with co-stimulatory signals (also enhanced by adjuvants), primes the T cells.[5]
-
Clonal Expansion and Differentiation: Primed CD8+ T cells undergo rapid proliferation and differentiate into effector cytotoxic T lymphocytes (CTLs) and memory T cells. Effector CTLs can recognize and kill target cells expressing the SIINFEKL peptide, such as OVA-expressing tumor cells (e.g., B16-OVA).[8]
Common Adjuvants for Peptide Vaccines
A variety of adjuvants can be formulated with OVA(257-264) to potentiate the immune response. The choice of adjuvant is critical as it can steer the response towards a desired type (e.g., Th1 for cellular immunity).[4]
-
Toll-Like Receptor (TLR) Agonists: These are potent immunostimulants that mimic microbial components. Examples include Poly(I:C) (TLR3), Monophosphoryl Lipid A (MPLA, a derivative of LPS for TLR4), and CpG oligodeoxynucleotides (TLR9).[7] TLR4 activation, for instance, triggers both MyD88- and TRIF-dependent signaling pathways, leading to the production of pro-inflammatory cytokines like IL-12, which are crucial for Th1 and CTL responses.[7][9]
-
Emulsions: Water-in-oil emulsions like Incomplete Freund's Adjuvant (IFA) and Montanide ISA 51, or oil-in-water emulsions like MF59, create an antigen depot, allowing for slow antigen release and prolonged exposure to the immune system.[5][10]
-
Particulate Adjuvants: Aluminum salts (Alum) and biodegradable polymer particles like PLGA can enhance antigen uptake by APCs.[4][6]
-
Saponins: Adjuvants like QS-21 (a component of AS01) can promote robust CTL responses.
-
Cytokines: Co-administration of cytokines like IL-12 or GM-CSF can further enhance DC function and T cell activation.[10][11]
Core Experimental Applications and Expected Outcomes
The use of adjuvanted OVA(257-264) vaccines is central to several key immunology experiments:
-
Evaluating Adjuvant Efficacy: Comparing the magnitude of the SIINFEKL-specific CD8+ T cell response generated by different adjuvants.
-
Cancer Immunotherapy Models: Assessing the prophylactic and therapeutic efficacy of a vaccine formulation against OVA-expressing tumors, such as B16-OVA melanoma or E.G7 lymphoma.[12][13]
-
Studying T Cell Biology: Investigating the dynamics of T cell expansion, contraction, memory formation, and effector function.
Quantitative outcomes from these experiments are typically measured by:
-
ELISpot Assay: Quantifies the frequency of IFN-γ-secreting, antigen-specific T cells.[14][15]
-
MHC-Tetramer/Dextramer Staining: Directly visualizes and enumerates SIINFEKL-specific CD8+ T cells via flow cytometry.[11]
-
In Vivo Cytotoxicity Assay: Measures the functional ability of induced CTLs to kill target cells in a living animal.[16]
-
Tumor Challenge Studies: Monitors tumor growth and survival rates in vaccinated animals.[17][18]
Data Presentation
Table 1: Representative Immunogenicity Data for OVA(257-264) Vaccine Formulations
| Vaccine Formulation | Adjuvant(s) | Assay | Readout | Result (Mean ± SD) |
|---|---|---|---|---|
| OVA peptide + L-pampo™ | Pam3CSK4 + Poly(I:C) | IFN-γ ELISpot | Spots per 1x10^6 splenocytes | ~350 ± 50[10] |
| OVA peptide + Montanide ISA 51 | Emulsion | IFN-γ ELISpot | Spots per 1x10^6 splenocytes | <50[10] |
| OVA protein + Chitosan/IL-12 | Chitosan + 4 µg IL-12 | Pentamer Staining | % OVA-pentamer+ of CD8+ T cells | 1.8%[11] |
| OVA protein + Chitosan | Chitosan | Pentamer Staining | % OVA-pentamer+ of CD8+ T cells | <0.3%[11] |
| PADRE-Trx-OVA + AddaVax | Squalene-based oil-in-water emulsion | IFN-γ ELISpot | SFU per 1x10^6 splenocytes | ~1200[10] |
| PADRE-Trx-OVA + Alum/MPLA | Aluminum hydroxide (B78521) + TLR4 agonist | IFN-γ ELISpot | SFU per 1x10^6 splenocytes | ~800[10] |
Table 2: Representative In Vivo Efficacy Data in B16-OVA Tumor Models
| Vaccine Model | Treatment Schedule | Adjuvant/System | Primary Outcome | Result |
|---|---|---|---|---|
| Therapeutic | Vaccination on days 3 & 8 post-tumor implant | Archaeosomes (MS-OVA) | Median Survival | 37 days (vs. 13 days for control)[17] |
| Therapeutic | Vaccination 3 times at 1-week intervals post-tumor implant | CBP-12 peptide (Clec9a targeting) | Tumor Volume (Day 18) | ~250 mm³ (vs. ~1500 mm³ for OVA peptide alone)[19] |
| Prophylactic | Vaccination on days -14 & -7 pre-tumor implant | C1 lipid-like material (mRNA vaccine) | Tumor Volume (Day 21) | ~150 mm³ (vs. ~1500 mm³ for control)[20] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Preparation of an Adjuvanted OVA Peptide Vaccine Formulation (Example with Poly(I:C))
This protocol describes the preparation of a simple vaccine formulation containing OVA(257-264) peptide and the TLR3 agonist Poly(I:C).
Materials:
-
Lyophilized OVA(257-264) peptide (SIINFEKL), >95% purity
-
Lyophilized Poly(I:C) (HMW)
-
Sterile, endotoxin-free DMSO
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: a. Briefly centrifuge the vial of lyophilized OVA peptide to collect the powder at the bottom. b. Reconstitute the peptide in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Mix thoroughly by pipetting. c. Further dilute the DMSO stock in sterile PBS to a working stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Adjuvant Reconstitution: a. Reconstitute the lyophilized Poly(I:C) in sterile, endotoxin-free PBS to a stock concentration of 5 mg/mL. b. Allow it to fully dissolve at room temperature for 30-60 minutes with occasional vortexing.
-
Vaccine Formulation (for a 100 µL injection volume per mouse): a. This formulation is designed to deliver 50 µg of OVA peptide and 50 µg of Poly(I:C) per mouse. b. In a sterile microcentrifuge tube, combine the following for one mouse (prepare a master mix for multiple mice, including 10% extra volume):
- 50 µL of OVA peptide working stock (at 1 mg/mL)
- 10 µL of Poly(I:C) stock (at 5 mg/mL)
- 40 µL of sterile PBS c. Mix gently by flicking the tube or brief vortexing. d. Keep the final formulation on ice and use within 1-2 hours of preparation.
Protocol 2: Mouse Immunization and In Vivo Tumor Challenge
This protocol outlines a prophylactic vaccination schedule followed by a tumor challenge using B16-OVA melanoma cells in C57BL/6 mice.
Materials:
-
Prepared OVA(257-264) vaccine formulation
-
B16-OVA melanoma cells[21]
-
6-8 week old female C57BL/6 mice
-
Sterile syringes (insulin or tuberculin) with 27-30G needles
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypan blue and hemocytometer
-
Digital calipers
Procedure:
-
Prophylactic Immunization Schedule: a. Day -14 (Prime): Inject mice subcutaneously (s.c.) at the base of the tail with 100 µL of the prepared vaccine formulation. b. Day -7 (Boost): Administer a second s.c. injection with the same formulation.
-
Tumor Cell Preparation: a. Culture B16-OVA cells to ~80% confluency.[21] b. Harvest cells using trypsin, wash twice with sterile PBS, and resuspend in sterile PBS. c. Perform a cell count using trypan blue to ensure viability (>95%). d. Adjust the cell concentration to 2x10^6 cells/mL in sterile PBS.
-
Tumor Challenge: a. Day 0: Inject 100 µL of the B16-OVA cell suspension (2x10^5 cells) subcutaneously into the right flank of each mouse (both vaccinated and control groups).[19]
-
Monitoring: a. Starting ~5-7 days after tumor injection, monitor mice every 2-3 days for tumor growth. b. Measure tumor dimensions (length and width) using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. Monitor animal weight and overall health. d. Euthanize mice when tumors reach a predetermined endpoint (e.g., >1.5 cm³ or signs of ulceration/distress), in accordance with institutional animal care guidelines.[18] e. Plot individual tumor growth curves and generate Kaplan-Meier survival curves for analysis.[12]
Protocol 3: Evaluation of Cellular Immune Response by IFN-γ ELISpot
This protocol is for quantifying OVA(257-264)-specific T cells from immunized mice based on their ability to secrete IFN-γ upon peptide stimulation.[15][22]
Materials:
-
Mouse IFN-γ ELISpot kit (includes coated plates, detection antibody, streptavidin-HRP, and substrate)
-
Spleens from immunized and control mice
-
OVA(257-264) peptide
-
Complete RPMI-1640 medium
-
Sterile 70 µm cell strainers
-
ACK lysis buffer (for red blood cells)
-
ELISpot plate reader
Procedure:
-
Prepare Splenocytes: a. Seven days after the final boost, euthanize mice and aseptically harvest spleens into complete RPMI medium. b. Prepare single-cell suspensions by mashing spleens through a 70 µm cell strainer. c. Lyse red blood cells using ACK buffer for 2-3 minutes, then neutralize with excess medium. d. Wash cells, count viable cells, and resuspend to a final concentration of 5-10 x 10^6 cells/mL in complete RPMI.
-
ELISpot Plate Setup: a. Following the manufacturer's instructions, wash the pre-coated 96-well ELISpot plate. b. Add 200 µL of complete RPMI to each well and incubate for at least 30 minutes to block.
-
Cell Plating and Stimulation: a. Remove blocking medium from the plate. b. Plate splenocytes in duplicate or triplicate. A common starting point is 5x10^5 cells/well. c. Add stimulants to the appropriate wells:
-
Spot Development: a. Wash away cells according to the kit protocol. b. Add the biotinylated anti-IFN-γ detection antibody and incubate. c. Wash, then add streptavidin-enzyme conjugate (e.g., HRP) and incubate. d. Wash, then add the substrate (e.g., AEC or BCIP/NBT). Monitor until distinct spots appear. e. Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: a. Count the spots in each well using an automated ELISpot reader. b. Subtract the average number of spots from the negative control wells. c. Results are expressed as Spot-Forming Units (SFU) per million plated splenocytes.
Protocol 4: In Vivo Cytotoxicity Assay
This assay directly measures the functional capacity of CTLs generated by vaccination to kill peptide-pulsed target cells in vivo.[2]
Materials:
-
Spleens from naive (non-immunized) C57BL/6 mice
-
OVA(257-264) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Sterile PBS
-
Immunized and control mice (7 days post-boost)
Procedure:
-
Prepare Target Cell Populations: a. Harvest splenocytes from naive C57BL/6 mice as described in Protocol 3. b. Split the cell suspension into two populations.
-
Peptide Pulsing and CFSE Labeling: a. Target Population: Pulse with 1 µg/mL OVA(257-264) peptide for 1 hour at 37°C. After pulsing, label with a high concentration of CFSE (e.g., 5 µM), resulting in a CFSE^high population. b. Control Population: Incubate without peptide. Label with a low concentration of CFSE (e.g., 0.5 µM), resulting in a CFSE^low population.
-
Injection of Target Cells: a. Wash both cell populations extensively to remove excess peptide and CFSE. b. Mix the CFSE^high and CFSE^low populations at a 1:1 ratio. c. Inject a total of 10-20 x 10^6 cells intravenously (i.v.) into both immunized and naive control mice.
-
Analysis: a. After 4-18 hours, euthanize the recipient mice and harvest their spleens.[16] b. Prepare single-cell suspensions and analyze by flow cytometry. c. Gate on the CFSE-positive cells to distinguish the CFSE^low and CFSE^high populations.
-
Calculation: a. For each mouse, determine the ratio of CFSE^high to CFSE^low cells. b. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio_naive / Ratio_immunized)] x 100.
References
- 1. jpt.com [jpt.com]
- 2. Antigen-Specific In Vivo Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. books.rsc.org [books.rsc.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 10. L-Pampo™, a Novel TLR2/3 Agonist, Acts as a Potent Cancer Vaccine Adjuvant by Activating Draining Lymph Node Dendritic Cells [mdpi.com]
- 11. In vivo efficacy of a chitosan/IL-12 adjuvant system for protein-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, Characteristics, Toxicity, and Efficacy Evaluation of the Nasal Self-Assembled Nanoemulsion Tumor Vaccine In Vitro and In Vivo [jove.com]
- 14. OVA 257 264 peptide SIINFEKL - KLH conjugate - SB PEPTIDE [sb-peptide.com]
- 15. Transcutaneous Immunization with Cytotoxic T-Cell Peptide Epitopes Provides Effective Antitumor Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antigen-specific bacterial vaccine combined with anti-PD-L1 rescues dysfunctional endogenous T cells to reject long-established cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 20. pnas.org [pnas.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. journals.asm.org [journals.asm.org]
Application Notes and Protocols for OVA Peptide (257-264) TFA in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (OVA) Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope restricted by the murine MHC class I molecule H-2Kb.[1][2][3] This peptide is an invaluable tool in immunological research, particularly for studying CD8+ T cell responses, vaccine development, and cancer immunotherapy.[4][5] The trifluoroacetate (B77799) (TFA) salt form is a common counter-ion used during peptide synthesis and purification. These application notes provide detailed information on the solubility, preparation, and experimental use of OVA Peptide (257-264) TFA.
Physicochemical Properties and Solubility
OVA Peptide (257-264) TFA is typically supplied as a lyophilized white powder.[6][7] While the TFA salt form can influence solubility, proper reconstitution is crucial for experimental success. The solubility of the peptide can vary depending on the solvent and its concentration.
Table 1: Solubility of OVA Peptide (257-264) TFA
| Solvent | Reported Solubility | Recommendations & Notes |
| DMSO | 10 mM to 166.66 mg/mL (139.91 mM) | Sonication is recommended to aid dissolution. |
| Water | >1 mg/mL to 50 mg/mL (46.42 mM)[7][8] | Ultrapure water is recommended.[5] Sonication may be required.[6][8] |
| PBS (pH 7.2) | Insoluble to sparingly soluble[9] | Direct reconstitution in PBS may be difficult. Diluting a stock solution from DMSO or water is the preferred method. |
| DMF | 2 mg/mL[9] |
Preparation of Stock Solutions
For consistent and reproducible experimental results, it is recommended to prepare a concentrated stock solution of the OVA Peptide (257-264) TFA, which can then be diluted to the desired working concentration in the appropriate cell culture medium or buffer.
Protocol 1: Reconstitution of Lyophilized OVA Peptide (257-264) TFA
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Solvent Selection: Based on the desired stock concentration and downstream application, choose an appropriate solvent. For most in vitro cell-based assays, reconstitution in sterile, endotoxin-free water or DMSO is recommended.
-
Reconstitution:
-
For Water Stocks: Add the calculated volume of sterile, ultrapure water to the vial to achieve a stock concentration of 1-10 mg/mL. Vortex gently to mix. If the peptide does not fully dissolve, brief sonication in a water bath may be necessary.[6]
-
For DMSO Stocks: Add the calculated volume of sterile DMSO to the vial to achieve a high stock concentration (e.g., 10-50 mg/mL).
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6] Reconstituted peptide in solution is typically stable for at least one year at -80°C.[2]
Experimental Applications and Protocols
OVA Peptide (257-264) is widely used to stimulate CD8+ T cells from OT-I transgenic mice, which express a T cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex.[1][2] This allows for the study of antigen-specific T cell activation, proliferation, cytokine production, and cytotoxic activity.
In Vitro T Cell Stimulation and Proliferation Assay
This protocol describes the stimulation of OT-I CD8+ T cells with OVA Peptide (257-264) and the subsequent analysis of their proliferation using a fluorescent dye dilution assay.
Protocol 2: OT-I T Cell Proliferation Assay
-
Cell Preparation: Isolate splenocytes from an OT-I transgenic mouse. If a pure population of CD8+ T cells is desired, they can be enriched using magnetic bead-based negative selection kits.
-
CFSE Labeling (Optional): To track proliferation, label the OT-I cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Antigen Presenting Cell (APC) Preparation: Bone marrow-derived dendritic cells (BMDCs) or splenocytes from a C57BL/6 mouse can be used as APCs.
-
Peptide Pulsing of APCs:
-
Resuspend the APCs at a concentration of 1-5 x 10^6 cells/mL in complete RPMI medium.
-
Add OVA Peptide (257-264) to the APC suspension at a final concentration ranging from 1 nM to 10 µg/mL. A typical starting concentration is 1 µg/mL.
-
Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.[2]
-
Wash the pulsed APCs twice with fresh medium to remove excess peptide.
-
-
Co-culture:
-
Plate the pulsed APCs in a 96-well plate.
-
Add the CFSE-labeled OT-I T cells to the wells at a desired T cell to APC ratio (e.g., 1:1 or 2:1).
-
Culture for 3 days at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and other markers of interest (e.g., activation markers like CD25, CD69).
-
Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of the CFSE fluorescence intensity in the CD8+ T cell population.
-
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol outlines the use of OVA Peptide (257-264) to detect IFN-γ secreting CD8+ T cells.
Protocol 3: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) containing the T cells to be assayed.
-
Cell Plating and Stimulation:
-
Wash the coated plate and block with a suitable blocking buffer.
-
Add 2-5 x 10^5 cells per well.
-
Add OVA Peptide (257-264) to the wells at a final concentration typically ranging from 1 to 10 µg/mL.[10][11]
-
Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Detection:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate and then add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add a substrate solution that will form a colored precipitate at the site of cytokine secretion.
-
-
Analysis: Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T cells.
Protocol 4: Intracellular Cytokine Staining
-
Cell Stimulation:
-
In a 96-well plate, stimulate 1-2 x 10^6 splenocytes or PBMCs with OVA Peptide (257-264) at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C.[11]
-
Include co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to enhance the T cell response.
-
For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[11]
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently labeled antibodies against surface markers such as CD3, CD8, and activation markers.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire the data on a flow cytometer. Analyze the frequency of cytokine-producing cells within the CD8+ T cell population.
-
Visualized Workflows and Pathways
Experimental Workflow for In Vitro T Cell Stimulation
Caption: Workflow for OVA peptide stimulation of T cells.
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I presentation of exogenous OVA peptide.
References
- 1. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv-forschung.de [hiv-forschung.de]
- 4. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay [bio-protocol.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: OVA Peptide(257-264) T Cell Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ovalbumin (OVA) Peptide (257-264), also known as SIINFEKL. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during T cell stimulation experiments, specifically focusing on low or absent T cell responses.
Frequently Asked Questions (FAQs)
Q1: What is OVA Peptide(257-264) and why is it a model antigen?
A1: The OVA Peptide(257-264), with the amino acid sequence SIINFEKL, is the immunodominant peptide derived from the chicken ovalbumin protein.[1] It is recognized by CD8+ T cells in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[2] This peptide is widely used as a model antigen in immunology research, particularly in studies involving C57BL/6 mice, because it elicits a robust and well-characterized CD8+ T cell response.[3]
Q2: What are OT-I mice and why are their T cells used for this assay?
A2: OT-I mice are a transgenic strain engineered to have a majority of their CD8+ T cells expressing a T cell receptor (TCR) that specifically recognizes the OVA(257-264) peptide presented by the H-2Kb MHC class I molecule.[1][4] Using T cells from these mice provides a large, nearly homogenous population of naive antigen-specific T cells, which simplifies the analysis of the immune response and ensures a strong, detectable signal in successful experiments.[1]
Q3: What is the role of Antigen Presenting Cells (APCs) in this experiment?
A3: Antigen Presenting Cells, such as dendritic cells (DCs) or splenocytes, are crucial for initiating the T cell response.[5] They process and present the OVA peptide on their MHC class I molecules.[5] This peptide-MHC complex is the specific ligand for the T cell receptor on OT-I cells.[6] Furthermore, APCs provide essential co-stimulatory signals (e.g., through CD80/CD86 binding to CD28 on T cells) that are required for full T cell activation, proliferation, and cytokine production.[6]
Q4: What are the typical readouts for a successful T cell stimulation?
A4: A successful response is typically measured by:
-
Proliferation: Assessed by the dilution of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester) in daughter cells.[4][7]
-
Cytokine Production: Secretion of key cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) is measured by ELISA, ELISpot, or intracellular cytokine staining (ICS).[1][8]
-
Upregulation of Activation Markers: Increased surface expression of molecules like CD69 and CD25 on T cells, detectable by flow cytometry.[4][9]
Troubleshooting Guide
Problem 1: T cells show poor or no proliferation after stimulation.
This is one of the most common issues. The following Q&A format will guide you through potential causes and solutions.
Q: Have you checked the viability of your T cells and APCs?
A: Cell viability is critical.
-
Recommendation: Before starting the co-culture, assess the viability of both your OT-I T cells and APCs using a method like Trypan Blue exclusion or a viability stain for flow cytometry. Viability should be >95%.
-
Troubleshooting: Low viability in the source cells is a common problem. Ensure that cell isolation procedures are not too harsh and that cells are handled in appropriate media at all times. T cells, particularly after thawing from cryopreservation, can be fragile.
Q: Is your OVA peptide concentration optimal?
A: The peptide concentration directly impacts the level of stimulation.
-
Recommendation: A dose-response experiment is recommended to find the optimal concentration. Typical concentrations range from 1 µg/mL to 10 µg/mL.[2][7]
-
Troubleshooting:
-
Peptide Quality: Ensure the peptide was stored correctly (typically at -20°C or -80°C) and reconstituted in an appropriate solvent (e.g., endotoxin-free water or DMSO).[1] Repeated freeze-thaw cycles should be avoided.
-
Concentration Check: If issues persist, consider verifying the peptide concentration and purity. Technical issues in peptide preparation can sometimes lead to a lack of stimulatory capacity.[10]
-
Q: Are your APCs functioning correctly?
A: APCs must effectively present the peptide.
-
Recommendation: Use healthy, mature APCs. Bone marrow-derived dendritic cells (BMDCs) are often used and are typically matured with an agent like lipopolysaccharide (LPS) to enhance their antigen-presenting and co-stimulatory capacity.[1]
-
Troubleshooting:
-
APC Loading: Ensure APCs are pulsed with the peptide for a sufficient amount of time (e.g., 30 minutes to 2 hours at 37°C) before co-culture.[2][11]
-
APC to T Cell Ratio: The ratio of APCs to T cells is important. A common starting point is a 1:2 or 1:1 ratio of DCs to T cells.[11] If using splenocytes as APCs, a higher ratio (e.g., 5:1 of splenocytes to T cells) may be needed.
-
APC Health: Monitor the morphology and adherence of your APCs in culture. Unhealthy APCs will not stimulate T cells effectively.
-
Q: Are the co-culture conditions adequate?
A: The culture environment can significantly affect the outcome.
-
Recommendation: Co-culture should be maintained for 66-72 hours for proliferation assays.[1] Use appropriate T cell medium, typically RPMI-1640 supplemented with 10% FBS, L-glutamine, and beta-mercaptoethanol.
-
Troubleshooting: As T cells become activated, the medium will turn yellow due to lactic acid production, which is a good sign.[1] If the medium turns yellow too quickly, it might indicate overstimulation or too high a cell density, which can lead to cell death.[1]
Problem 2: T cells proliferate but show low cytokine production.
Q: Is there sufficient co-stimulation?
A: Proliferation and cytokine production have different activation thresholds. While low levels of stimulation might induce some proliferation, robust cytokine secretion often requires stronger co-stimulatory signals.
-
Recommendation: Ensure your APCs are fully activated. The addition of an adjuvant like LPS or CpG during APC maturation can enhance the expression of co-stimulatory molecules.[8][12]
-
Troubleshooting: If using splenocytes, they may provide weaker co-stimulation than mature DCs. Consider using BMDCs or adding soluble co-stimulatory antibodies (e.g., anti-CD28) to the culture, though this can increase background activation.
Q: Have you considered the kinetics of cytokine production?
A: Cytokine production peaks at different times.
-
Recommendation: IL-2 is an early cytokine, often peaking around 24 hours, while IFN-γ production is typically measured later, between 48 and 72 hours.
-
Troubleshooting: For intracellular cytokine staining, a protein transport inhibitor (like Brefeldin A) must be added for the final 4-6 hours of culture to allow cytokines to accumulate inside the cell.[7]
Problem 3: High background activation in negative controls.
Q: Could your reagents be contaminated?
A: Contaminants can cause non-specific T cell activation.
-
Recommendation: Use endotoxin-free water and reagents.[1] Fetal Bovine Serum (FBS) is a common source of contaminants; test different lots of FBS to find one with low background stimulation.
-
Troubleshooting: Culture T cells alone and APCs alone as additional controls. If T cells show activation on their own, the issue may be with the media or the cells themselves. If APCs cause T cell activation without any peptide, they may be auto-activated due to culture conditions or contamination.
Data and Protocols
Table 1: Typical Experimental Parameters for OT-I T Cell Stimulation
| Parameter | Recommended Range | Notes |
| Peptide (SIINFEKL) Conc. | 1 - 10 µg/mL | Titrate to find the optimal dose for your specific assay.[2][7] |
| APC Pulsing Time | 30 min - 2 hours | At 37°C. Wash APCs to remove excess peptide before co-culture.[2][11] |
| APC:T Cell Ratio | 1:1 to 1:2 (DC:T cell) | Ratio is critical for effective stimulation. |
| Co-culture Duration | 66 - 72 hours | For proliferation assays (e.g., CFSE).[1] |
| OT-I T Cell Seeding Density | 5 x 10^5 cells/mL | Typically 50,000 cells per well in a 96-well plate.[1] |
Experimental Protocol: OT-I T Cell Proliferation Assay using CFSE
-
Isolate APCs: Isolate splenocytes from a C57BL/6 mouse. If desired, enrich for dendritic cells.
-
Isolate T Cells: Purify CD8+ T cells from the spleen and lymph nodes of an OT-I mouse using a negative selection kit to achieve high purity (>95%).[1]
-
Label T Cells with CFSE:
-
Resuspend OT-I T cells at 10 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 2-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold culture medium (with FBS).
-
Wash cells 2-3 times with medium to remove excess CFSE.
-
-
Prepare APCs:
-
Resuspend APCs (e.g., splenocytes) in culture medium.
-
Pulse APCs with OVA(257-264) peptide (e.g., at 4 µg/mL) for 1-2 hours at 37°C.[1]
-
Prepare a negative control group of APCs with no peptide and a positive control with a mitogen like Concanavalin A, if needed.
-
Wash the peptide-pulsed APCs to remove free peptide.
-
-
Co-culture:
-
Plate the washed APCs in a 96-well round-bottom plate.
-
Add the CFSE-labeled OT-I T cells. A typical setup uses 1 x 10^5 T cells and 2 x 10^5 APCs per well.
-
Culture for 3 days (66-72 hours) at 37°C, 5% CO2.[1]
-
-
Analysis:
-
Harvest cells and stain with fluorescently-labeled antibodies against CD8.
-
Analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity.
-
Visual Guides
Diagram 1: Troubleshooting Workflow
References
- 1. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 4. rupress.org [rupress.org]
- 5. viraxbiolabs.com [viraxbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. T cell cytolytic capacity is independent of initial stimulation strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]
- 12. ashpublications.org [ashpublications.org]
Optimizing SIINFEKL Peptide Concentration for T Cell Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of SIINFEKL peptide in T cell assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of SIINFEKL peptide for pulsing antigen-presenting cells (APCs)?
The optimal concentration for pulsing APCs can vary depending on the cell type and the specific experimental goal. However, a common starting point is a concentration range of 1 nM to 1 µM.[1] For flow cytometry-based detection of peptide-MHC complexes, concentrations up to 30 µM have been used.[2][3] It is recommended to perform a titration to determine the optimal concentration for your specific APCs and assay.
Q2: How long should APCs be incubated with SIINFEKL peptide?
Incubation times for peptide pulsing typically range from 2 to 6 hours at 37°C.[1][2][3] Shorter incubation times may be sufficient for some applications, while longer times might be necessary for others. Optimization of the incubation time is recommended for each experimental setup.
Q3: What is a typical concentration range for stimulating OT-I T cells in vitro?
For in vitro stimulation of OT-I T cells, SIINFEKL peptide concentrations can range from picomolar (pM) to micromolar (µM). Suboptimal stimulation for studying co-stimulatory effects might be in the range of 10⁻⁸ to 10⁻² µg/ml.[4] For robust activation in cytotoxicity assays, concentrations from 10⁻¹² M to 10⁻⁶ M have been shown to be effective.[5]
Q4: How should I reconstitute and store my SIINFEKL peptide?
SIINFEKL peptide is typically supplied as a lyophilized powder.[6] For reconstitution, it is recommended to use an organic solvent like DMSO first to ensure complete dissolution, and then gradually add an aqueous buffer to reach the desired concentration.[6] For long-term storage, it is best to keep the peptide at -20°C or -80°C.[6] Once reconstituted, it is advisable to aliquot the peptide solution to avoid repeated freeze-thaw cycles.
Q5: What are some common methods to measure T cell activation in response to SIINFEKL?
T cell activation can be assessed by various methods, including:
-
Flow Cytometry: Measuring the upregulation of activation markers such as CD69 and CD25.[7][8]
-
ELISPOT Assay: Quantifying the number of cytokine-producing cells, such as IFN-γ.[9][10]
-
Cytotoxicity Assays: Assessing the ability of activated T cells to kill target cells pulsed with SIINFEKL.[5]
-
Proliferation Assays: Measuring T cell proliferation using methods like CFSE dilution.[11]
Troubleshooting Guide
Issue 1: Low or no T cell activation.
-
Suboptimal Peptide Concentration: The concentration of SIINFEKL may be too low. It is advisable to perform a dose-response experiment to identify the optimal concentration.[12]
-
Improper Peptide Handling: Ensure the peptide was reconstituted correctly and has not undergone multiple freeze-thaw cycles, which could reduce its activity.
-
APC Pulsing Inefficiency: Verify that the APCs are healthy and were pulsed with the peptide for a sufficient amount of time. The efficiency of peptide loading can be checked using antibodies specific for the SIINFEKL/H-2Kb complex, such as the 25-D1.16 monoclonal antibody.[2][13]
-
T Cell Viability: Poor T cell health can lead to a lack of response. Ensure proper cell culture conditions and check viability before the assay.[14]
Issue 2: High background or non-specific T cell activation.
-
Peptide Purity: Impurities in the peptide preparation can sometimes lead to non-specific activation. Using a high-purity peptide (>95%) is recommended.[15]
-
Contamination: Ensure that cell cultures and reagents are free from microbial contamination, which can cause non-specific immune activation.
-
Excessive Peptide Concentration: Very high concentrations of peptide can sometimes lead to non-specific effects or even T cell death (a phenomenon known as fratricide).[7][16]
Issue 3: Variability between experiments.
-
Inconsistent Peptide Dilutions: Prepare fresh dilutions of the peptide for each experiment from a stable stock solution to ensure consistency.
-
Cell Passage Number: Use APCs and T cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Assay Conditions: Maintain consistent incubation times, cell densities, and other assay parameters between experiments.
Quantitative Data Summary
| Assay Type | Cell Type | SIINFEKL Concentration | Outcome | Reference |
| APC Pulsing | C57Bl/6 splenocytes | 30 µM | Flow cytometric analysis of peptide-MHC complexes | [2] |
| APC Pulsing | Dendritic Cells | 1 nM - 1 µM | Dose-dependent detection of H-2 Kb/SIINFEKL complexes | [1] |
| T Cell Killing Assay | B16 melanoma cells (target), OT-1 T cells (effector) | 10⁻¹² M - 10⁻⁶ M | Concentration-dependent killing of target cells | [5] |
| IFN-γ ELISPOT | Splenocytes | 1 µg/ml | Quantification of ovalbumin-specific CD8+ T cells | [9] |
| In Vitro T Cell Stimulation | OT-I splenocytes | 10⁻⁸ to 10⁻² µg/ml | Concentration-dependent IFNγ or IL-2 expression | [4] |
| In Vitro T Cell Stimulation | OT-I T cells | 10 nM | Stimulation for T cell proliferation | [17] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized SIINFEKL Peptide
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6]
-
Add a small amount of sterile DMSO to the vial to dissolve the peptide.
-
Gently vortex or sonicate to ensure complete dissolution.[6]
-
Slowly add sterile phosphate-buffered saline (PBS) or cell culture medium to achieve the desired stock concentration.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Pulsing of Antigen-Presenting Cells (APCs) with SIINFEKL Peptide
-
Harvest and wash your APCs (e.g., splenocytes, dendritic cells).
-
Resuspend the cells in complete cell culture medium at an appropriate density.
-
Add the desired concentration of SIINFEKL peptide to the cell suspension. A typical starting range is 1 µg/mL.[18]
-
Incubate the cells at 37°C in a humidified CO₂ incubator for 2-4 hours.[2][3]
-
After incubation, wash the cells at least twice with sterile PBS or culture medium to remove any unbound peptide.[1]
-
The pulsed APCs are now ready to be used in T cell activation assays.
Visualizations
Caption: Simplified signaling pathway of CD8+ T cell activation by SIINFEKL-MHC-I complex.
Caption: A standard workflow for a SIINFEKL-based T cell activation assay.
References
- 1. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PerCP-eFluor™ 710 (46-5743-82) [thermofisher.com]
- 4. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 8. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Control over T-Cell Activation in Vivo Using Deprotection of trans-Cyclooctene-Modified Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. jpt.com [jpt.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Figure 2, Detection of SIINFEKL presentation on APCs after pulsing with 1 µg/mL SIINFEKL peptide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Dendritic Cell Loading with OVA Peptide (257-264)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance dendritic cell (DC) loading with OVA Peptide (257-264), also known as SIINFEKL.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of OVA peptide (SIINFEKL) for loading dendritic cells?
A1: The optimal concentration of SIINFEKL peptide for pulsing dendritic cells can vary depending on the specific experimental conditions, including the DC type and maturation state. However, a general range is between 1 nM and 100 µg/ml.[1][2] It is recommended to perform a titration to determine the ideal concentration for your specific assay.[2] For inducing physiological levels of H-2 Kb/SIINFEKL on DCs, a concentration of around 1 nM may be sufficient.[1] Some protocols suggest a concentration of 10 µg/ml as a standard starting point.[2] It is important to note that excessively high peptide concentrations can potentially lead to activation-induced cell death in responding T cells.[3]
Q2: What is the recommended incubation time and temperature for peptide loading?
A2: For efficient peptide loading, dendritic cells are typically incubated with the SIINFEKL peptide at 37°C.[1][2] Incubation times can range from 30 minutes to 24 hours.[2][4] Shorter incubation periods of 4-6 hours have been shown to be effective.[1] Optimal peptide loading has been observed after 8-16 hours of incubation.[5]
Q3: How can I verify the successful loading of SIINFEKL peptide onto dendritic cells?
A3: The most direct way to verify successful loading is by using flow cytometry with the monoclonal antibody 25-D1.16, which specifically recognizes the SIINFEKL peptide bound to the H-2Kb MHC class I molecule.[1][5][6] This allows for the quantification of peptide-MHC complexes on the DC surface.
Q4: What are the key markers to assess dendritic cell activation after peptide loading?
A4: Following peptide loading and stimulation, DC activation can be assessed by measuring the upregulation of co-stimulatory molecules and maturation markers on the cell surface via flow cytometry. Key markers include CD40, CD80, CD86, and MHC class II.[7][8]
Q5: What is a typical ratio of dendritic cells to T cells for an in vitro co-culture experiment?
A5: A commonly recommended ratio for co-culturing peptide-pulsed dendritic cells with T cells (e.g., OT-I T cells) is 3:1 (DC:T).[2] However, the optimal ratio may vary depending on the specific experimental goals and should be optimized accordingly.
Troubleshooting Guide
Issue 1: Low or undetectable SIINFEKL/H-2Kb complexes on the DC surface.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response experiment by titrating the SIINFEKL peptide concentration (e.g., from 1 nM to 50 µM) to find the optimal loading concentration for your specific DC type.[1][5] |
| Insufficient Incubation Time | Increase the incubation time of DCs with the peptide. Optimal loading can take between 8 to 16 hours.[5] |
| Inefficient Peptide Binding at Low Temperatures | Ensure the incubation is performed at 37°C, as peptide binding is significantly reduced at 4°C.[1] |
| Immature State of Dendritic Cells | Consider maturing the DCs prior to or during peptide loading. Maturation can be induced with agents like LPS or Poly I:C, which can upregulate surface MHC I molecules, thereby improving peptide loading.[5] |
Issue 2: Poor T cell activation (e.g., low proliferation or cytokine production) despite successful peptide loading.
| Possible Cause | Troubleshooting Step |
| Insufficient DC Activation | Co-administer an adjuvant such as LPS, Poly I:C, or CpG during peptide loading to ensure full DC maturation and expression of co-stimulatory molecules necessary for robust T cell priming.[5][9] |
| Activation-Induced Cell Death of T cells | High concentrations of peptide on DCs can lead to overstimulation and subsequent apoptosis of T cells.[3] Reduce the peptide concentration used for loading. |
| Incorrect DC to T cell Ratio | Optimize the ratio of DCs to T cells in your co-culture. A common starting point is a 3:1 ratio (DC:T).[2] |
| Suboptimal Co-culture Duration | The duration of the co-culture can influence the observed T cell response. A typical duration is 3 days for proliferation assays.[10] |
Quantitative Data Summary
Table 1: Recommended OVA Peptide (SIINFEKL) Loading Conditions
| Parameter | Recommended Range/Value | Reference(s) |
| Peptide Concentration | 1 nM - 100 µg/ml | [1][2] |
| Optimal Concentration | Titration recommended; ~1 nM for physiological levels | [1][2] |
| Incubation Temperature | 37°C | [1][2] |
| Incubation Time | 30 minutes - 24 hours (Optimal: 8-16 hours) | [1][2][5] |
| DC:T Cell Ratio | 3:1 (starting point) | [2] |
Experimental Protocols
Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using an ACK lysis buffer.
-
Culture the bone marrow cells in RPMI 1640 medium supplemented with 10% FBS, 55 µM 2-mercaptoethanol, antibiotics (penicillin and streptomycin), 10 ng/mL mouse IL-4, and 10 ng/mL mouse granulocyte-macrophage colony-stimulating factor (GM-CSF).[11]
-
Culture the cells for 7 days. On day 3, add fresh media containing GM-CSF and IL-4.
-
On day 7, collect the non-adherent and loosely adherent cells, which are the differentiated immature DCs.[11]
Protocol 2: OVA Peptide (SIINFEKL) Loading of Dendritic Cells
-
Resuspend the generated BMDCs at a concentration of 5x106 cells/ml in RPMI medium.[1]
-
Add the SIINFEKL peptide to the desired final concentration (e.g., 1 µM).[1]
-
Incubate the cells at 37°C for 4-6 hours.[1]
-
After incubation, wash the DCs twice with RPMI medium to remove excess, unbound peptide.[1]
-
The peptide-pulsed DCs are now ready for downstream applications.
Protocol 3: Assessment of Peptide Loading and DC Activation by Flow Cytometry
-
Following peptide loading, wash the DCs with FACS buffer (PBS with 1% BSA).
-
Stain the cells with the FITC- or PE-conjugated anti-mouse H-2Kb/SIINFEKL antibody (clone 25-D1.16) to detect peptide-MHC complexes.[1]
-
To assess activation, stain separate aliquots of cells with fluorescently-labeled antibodies against CD40, CD80, CD86, and MHC class II.
-
Analyze the stained cells using a flow cytometer.
Protocol 4: In Vitro T Cell Proliferation Assay
-
Isolate CD8+ T cells from the spleen and lymph nodes of OT-I transgenic mice.
-
Label the OT-I T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture the CFSE-labeled OT-I T cells with the SIINFEKL-loaded DCs (prepared as in Protocol 2) at a 1:3 DC to T cell ratio.[2]
-
Incubate the co-culture for 3 days at 37°C.[10]
-
After incubation, harvest the cells and analyze the dilution of the CFSE signal in the CD8+ T cell population by flow cytometry, which indicates cell proliferation.[10]
Visualizations
References
- 1. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation and kinetics of MHC class I-ovalbumin peptide complexes on immature and mature murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. Dendritic Cell Membrane Vesicles for Activation and Maintenance of Antigen-specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? [frontiersin.org]
- 10. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 11. Facilitating the presentation of antigen peptides on dendritic cells for cancer immunotherapy using a polymer-based synthetic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of TFA Counterion on In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the trifluoroacetic acid (TFA) counterion in in vivo experiments. TFA is a common remnant from peptide synthesis and purification, and its presence can significantly impact experimental outcomes.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments due to the presence of the TFA counterion.
Issue 1: Unexpected or inconsistent biological activity of a synthetic peptide.
-
Potential Cause: The TFA counterion can alter the peptide's conformation, solubility, and interaction with its biological target.[1][2] This can lead to reduced or variable activity compared to the native peptide or peptides with other counterions.
-
Troubleshooting Steps:
-
Quantify TFA Content: Determine the percentage of TFA in your peptide sample. Crude peptides can contain 10-45% TFA by weight.
-
Counterion Exchange: Perform a salt exchange to replace TFA with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride (HCl).[3] For many biological applications, acetate is preferred.
-
Re-evaluate Activity: Test the biological activity of the peptide with the new counterion and compare it to the TFA salt. A significant difference in activity would suggest TFA interference.
-
Control Experiment: If possible, include a control group treated with a TFA solution (at a concentration equivalent to that in the peptide formulation) to assess the direct effects of the counterion.
-
Issue 2: Unexplained cytotoxicity or cell death in cell-based assays or localized tissue damage in vivo.
-
Potential Cause: TFA can be cytotoxic at nanomolar concentrations, potentially inducing apoptosis or necrosis.[1] This is a direct effect of the counterion, independent of the peptide's own activity.
-
Troubleshooting Steps:
-
Review Literature for TFA Toxicity: Research the known cytotoxic effects of TFA on the cell lines or tissues used in your experiment. TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes in a dose-dependent manner.[4][5]
-
Perform a Dose-Response Cytotoxicity Assay: Test the toxicity of the TFA salt of your peptide across a range of concentrations. Compare this with the toxicity of the acetate or HCl salt of the same peptide.
-
TFA-Only Control: Include a control group treated with TFA alone to isolate the cytotoxic effects of the counterion.
-
Histopathological Analysis: In in vivo studies, perform a histological examination of tissues exposed to the peptide-TFA salt to look for signs of cellular damage.
-
Issue 3: Unexpected inflammatory or immune response in vivo.
-
Potential Cause: TFA can act as a hapten, forming adducts with endogenous proteins and lipids (trifluoroacetylation), which can elicit an immune response.[4] This can lead to the production of anti-TFA antibodies and a pro-inflammatory state.[6]
-
Troubleshooting Steps:
-
Assess Immune Cell Infiltration: Analyze tissue samples for the presence of immune cells (e.g., lymphocytes, macrophages) at the site of administration.
-
Measure Cytokine Levels: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in serum or tissue homogenates.
-
Screen for Anti-TFA Antibodies: If an immune response is suspected, screen serum samples for the presence of antibodies that recognize trifluoroacetylated proteins.
-
Counterion Exchange: As with other issues, switching to an acetate or HCl salt of the peptide is the most effective way to mitigate TFA-induced immunogenicity.
-
Frequently Asked Questions (FAQs)
Q1: Why is TFA present in my synthetic peptide?
A1: Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis (SPPS). It is used to cleave the synthesized peptide from the solid support resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][7] During the final lyophilization step, unbound TFA is removed, but some TFA remains as a counterion, forming a salt with the peptide.[8]
Q2: What is a counterion and how does it affect my peptide?
A2: A counterion is an ion that accompanies an ionic species to maintain electric neutrality. In the case of peptides, which often have a net positive charge, the negatively charged TFA anion acts as a counterion. The counterion can influence the peptide's secondary structure, solubility, stability, and biological activity.[2][6]
Q3: At what concentration does TFA become problematic for in vivo experiments?
A3: The problematic concentration of TFA can vary depending on the experimental system. Cytotoxic effects have been observed at concentrations as low as 10 nM.[4][5] For sensitive applications like cell-based assays and in vivo studies, it is often recommended to reduce TFA levels to less than 1%.[1]
Q4: How can I remove TFA from my peptide sample?
A4: The most common method for removing TFA is through counterion exchange. This typically involves lyophilizing the peptide multiple times from a solution containing a different acid, such as hydrochloric acid (HCl) or acetic acid.[9] Ion-exchange chromatography is another effective method.[10]
Q5: Should I always remove TFA before my in vivo experiments?
A5: For most in vivo applications, it is highly recommended to remove or at least significantly reduce the amount of TFA.[1] However, the necessity may depend on the specific experimental goals, the dose of the peptide, and the sensitivity of the biological system. If the peptide is being used for non-cellular applications like polyclonal antibody production, residual TFA may be tolerable.[1]
Q6: Are there any regulatory guidelines regarding TFA in peptide therapeutics?
A6: Regulatory agencies like the FDA and EMA have guidelines regarding impurities in drug substances, which would include residual TFA.[11][12][13] While specific limits for TFA are not always explicitly stated, the general expectation is that impurities should be controlled and justified. For peptide drugs, acetate and hydrochloride salts are more common than TFA salts.[6] The EMA has been developing specific quality guidelines for synthetic peptides that will likely address such process-related impurities.[11][12]
Data Presentation
Table 1: In Vivo Toxicity Comparison of M33 Peptide Salts
| Peptide Salt | Administration Route | Observed Toxicity | Reference |
| M33-TFacetate | Intraperitoneal (IP) & Subcutaneous (SC) | Manifest signs of toxicity immediately after administration. | [14] |
| M33-acetate | Intraperitoneal (IP) & Subcutaneous (SC) | Mild signs of toxicity that disappeared within a few hours. | [14] |
Table 2: General Toxicity Profile of Trifluoroacetate (B77799) in Rats
| Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Observed Effects at Higher Doses | Reference |
| 28-day | Oral (diet) | 1315 mg/kg bw/day (males), 1344 mg/kg bw/day (females) | Mild liver hypertrophy | [15] |
| 1-year | Oral (drinking water) | 30 ppm (1.8 mg/kg bw/day) | Small changes in liver enzymes (ALT) | [15] |
| Developmental | Gavage | Not explicitly stated | Small increase in maternal liver and kidney weight. No fetal effects observed. | [16] |
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)
This protocol describes a common method for replacing the TFA counterion with chloride.
-
Dissolution: Dissolve the peptide-TFA salt in a 10 mM HCl solution at a concentration of 1 mg/mL.
-
Freezing: Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the solvent is removed.
-
Repeat: Repeat steps 1-3 at least two more times to ensure complete exchange.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide-HCl salt in the desired buffer for your experiment.
Protocol 2: MTT Assay for Assessing Cytotoxicity
This protocol provides a general framework for evaluating the cytotoxicity of a peptide salt using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the peptide-TFA salt and the corresponding peptide-acetate or peptide-HCl salt in cell culture medium. Add the peptide solutions to the wells and incubate for 24-72 hours. Include a vehicle control (medium with the highest concentration of the vehicle used to dissolve the peptides) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMA proposes quality guidelines for synthetic peptides and oligonucleotides | RAPS [raps.org]
- 12. billeveast.com [billeveast.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 16. health.hawaii.gov [health.hawaii.gov]
Technical Support Center: Minimizing Off-target Effects of High Peptide Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and troubleshoot off-target effects associated with high peptide concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of peptides and why are they a concern?
A1: Off-target effects are unintended interactions of a peptide with biomolecules other than its primary target.[1] These interactions are a significant concern for several reasons:
-
Safety and Toxicity: In therapeutic applications, off-target binding is a primary cause of adverse drug reactions and toxicity.[1][2]
-
Reduced Efficacy: Off-target interactions can reduce the effective concentration of the peptide at its intended target, thereby lowering its therapeutic efficacy.[2]
-
Lack of Reproducibility: Results can be difficult to replicate between different batches of peptides or different labs if off-target effects are not controlled.[2]
Q2: What are the common causes of peptide-related off-target effects?
A2: Several factors can contribute to off-target effects:
-
High Concentrations: Using peptide concentrations significantly above the dissociation constant (Kd) for the primary target increases the likelihood of binding to lower-affinity off-target sites.[1]
-
Peptide Impurities: Synthetic peptides can contain impurities such as truncated sequences, deletion sequences, or products of side reactions that may have their own biological activities.[3][4] Purity levels of >95% are recommended for most research applications, with >98% being necessary for sensitive assays and in vivo studies.[2]
-
Sequence Homology: The peptide may bind to proteins that share similar binding motifs with the intended target.[1]
-
Physicochemical Properties: The charge and hydrophobicity of a peptide can lead to non-specific binding to surfaces like plasticware or other proteins.[5][6]
-
Metabolic Instability: Peptides can be degraded by proteases in serum or cell culture media, and the resulting fragments may have unintended biological activities.[1][7][8]
Q3: What is the impact of peptide purity on experimental outcomes?
A3: Peptide purity is critical for reliable and reproducible experimental results. Impurities can lead to:
-
False positives or negatives: An impurity might bind to the target or another molecule, leading to an observed effect not caused by the primary peptide.[2]
-
Inaccurate data: Dose-response curves and binding affinities can be skewed by the presence of contaminating peptides.[2]
-
Cellular toxicity: Impurities or residual chemicals from synthesis (like trifluoroacetic acid - TFA) can be toxic to cells.[3][9]
The following table summarizes recommended peptide purity grades for various applications.
| Purity Grade | Typical Purity (%) | Recommended Applications |
| Desalted | 50-80% | Basic screening, starting material for further purification.[2] |
| >90% | >90% | Non-quantitative applications like antibody production.[2] |
| >95% | >95% | Standard for most research: cell-based assays, enzyme kinetics.[2] |
| >98% | >98% | Sensitive assays, structural studies (NMR, X-ray crystallography), in vivo studies.[2] |
Q4: How can I choose the right control experiments to validate my peptide's effect?
A4: A multi-pronged approach using several types of controls is recommended to ensure that the observed effect is due to the on-target activity of your peptide.
-
Inactive or Scrambled Peptide Control: Use a peptide with a similar composition but a scrambled sequence that is not expected to bind to the target. This helps control for effects related to the peptide's general physicochemical properties.
-
Structurally Distinct Inhibitor: If available, use a different inhibitor that targets the same protein but has a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.[1]
-
Target Engagement Assays: These assays confirm that the peptide is binding to its intended target in a cellular context.[10][11]
Troubleshooting Guides
Issue 1: High background or non-specific signal in my assay (e.g., Western Blot, ELISA, Immunofluorescence).
High background can obscure specific signals and lead to misinterpretation of data.[12][13][14][15]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Potential Causes and Solutions
| Cause | Recommended Solution |
| Peptide/Antibody Concentration Too High | Perform a dose-response or titration experiment to determine the optimal concentration that gives a specific signal without high background.[1][12][14] |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat milk).[13][14] Extend the blocking incubation time or perform it at a different temperature.[13][14] Add a non-ionic surfactant like Tween 20 (0.05%) to the blocking and wash buffers.[5][13] |
| Inadequate Washing | Increase the number and duration of wash steps.[12][13] Increase the volume of wash buffer used.[12] |
| Non-specific Binding to Surfaces | Use low-binding polypropylene (B1209903) tubes and plates instead of glass or standard polystyrene.[16] Pre-treat surfaces with a blocking agent.[17] |
| Non-specific Secondary Antibody Binding | Run a control where the primary antibody is omitted to see if the secondary antibody is binding non-specifically.[12][14] Use a pre-adsorbed secondary antibody.[14][15] |
| Peptide Aggregation | Some peptides can aggregate at high concentrations, leading to patchy background.[18] Ensure proper peptide solubilization and consider using a different solvent if necessary.[18] |
Issue 2: How to confirm my peptide is engaging its intended target in cells.
Observing a cellular phenotype after peptide treatment is not sufficient to prove on-target activity. Direct measurement of target engagement is crucial.[10]
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[11] | Label-free; applicable to many protein classes; can be performed in intact cells and tissues.[11] | Not suitable for membrane proteins that are difficult to solubilize; requires a specific antibody for detection (e.g., Western blot). |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[11] | Does not require a modified compound; can be used to identify unknown targets.[11] | Requires optimization of protease concentration and digestion time; may not work if ligand binding does not alter protein conformation sufficiently. |
| Photoaffinity Labeling (PAL) | A photoreactive analog of the peptide forms a covalent bond with the target upon UV irradiation.[11] | Provides direct evidence of interaction; can identify binding sites.[11] | Requires chemical synthesis of a modified peptide; UV irradiation can damage cells; the modification may alter binding affinity. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to validate peptide-target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentration of your peptide or a vehicle control for a specified time.[1]
-
Heating: Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., from 37°C to 67°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication) to release the cellular proteins.[11]
-
Protein Separation: Separate the soluble protein fraction from the heat-induced aggregated proteins by centrifugation at high speed.[1]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using a detection method like Western blotting.[1][11]
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the peptide-treated samples compared to the vehicle control indicates that the peptide has bound to and stabilized the target protein.[1]
Issue 3: My peptide shows reduced activity or instability in the presence of serum.
Peptides can be susceptible to degradation by proteases present in serum or plasma, and they can also bind non-specifically to abundant serum proteins like albumin.[7][8][19]
Potential Causes and Solutions
| Cause | Recommended Solution |
| Proteolytic Degradation | Peptides are degraded more rapidly in serum than in plasma due to proteases activated during coagulation.[7] Consider using plasma or serum-free media if experimentally feasible. If serum is required, minimize incubation times. |
| Non-specific Serum Protein Binding | High concentrations of proteins like albumin can bind to your peptide, reducing its free concentration.[8] This can sometimes be mitigated by modifying the peptide to reduce non-specific binding or by increasing the peptide concentration (while being mindful of off-target effects). |
| Peptide Modification for Stability | Introduce modifications to the peptide sequence to increase its resistance to proteolysis. This can include using D-amino acids, cyclization, or N- or C-terminal modifications.[20] |
Logical Pathway for Investigating Serum Effects
Caption: Decision tree for troubleshooting reduced peptide activity in serum.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides? – weitai global [weitaiglobal.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polypeptide.com [polypeptide.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. arp1.com [arp1.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. mabtech.com [mabtech.com]
- 19. Synthetic Peptides That Exert Antimicrobial Activities in Whole Blood and Blood-Derived Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
best practices for storing and handling OVA Peptide(257-264) TFA
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of OVA Peptide (257-264) TFA (SIINFEKL).
Frequently Asked Questions (FAQs)
Q1: What is OVA Peptide (257-264) TFA?
A1: OVA Peptide (257-264) is a well-characterized, immunodominant epitope derived from chicken ovalbumin protein.[1][2] Its amino acid sequence is Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL).[1] This peptide is a class I (H-2Kb)-restricted epitope, meaning it is presented by the MHC class I molecule H-2Kb on the surface of antigen-presenting cells to activate CD8+ T cells.[3][4] The trifluoroacetate (B77799) (TFA) salt is a common counterion used during peptide synthesis and purification.
Q2: How should I store the lyophilized OVA Peptide (257-264) TFA?
A2: Lyophilized OVA Peptide (257-264) TFA should be stored at -20°C for long-term stability.[5][6][7] Some suppliers suggest that storage at -20°C is suitable for up to 3 years.[8] For optimal stability, it is recommended to keep the peptide away from moisture.[3]
Q3: How do I reconstitute the lyophilized peptide?
A3: The choice of solvent for reconstitution depends on the experimental application. For many cell-based assays, sterile, distilled water is a suitable solvent.[9] A common stock solution concentration is 1 mg/mL in water.[7] Alternatively, dimethyl sulfoxide (B87167) (DMSO) can be used, especially if higher concentrations are required.[5][8] If you encounter solubility issues in water, sonication may aid dissolution.[9] For acidic peptides, 10% ammonium (B1175870) bicarbonate is recommended for dissolution, while for basic peptides, 10% acetic acid can be used.[9]
Q4: What are the best practices for storing the reconstituted peptide solution?
A4: Once reconstituted, it is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][7][9] The aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[3] Stock solutions stored at -20°C are typically stable for at least one month, while those at -80°C can be stable for up to six months.[3]
Quantitative Data Summary
Table 1: Solubility of OVA Peptide (257-264) TFA
| Solvent | Reported Solubility | Notes |
| Water | 1 mg/mL[7] | Sonication may be required to aid dissolution.[9] |
| DMSO | 166.66 mg/mL (139.91 mM)[8] | Sonication is recommended for complete dissolution.[8] |
| 1% Acetic Acid | 1 mM[6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[8] |
| Reconstituted in Solvent | -20°C | Up to 1 month[3] |
| Reconstituted in Solvent | -80°C | Up to 6 months[3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of OT-I CD8+ T Cells
This protocol outlines the steps for the in vitro activation of transgenic OT-I CD8+ T cells, which specifically recognize the OVA (257-264) peptide presented by H-2Kb.
Materials:
-
Splenocytes from an OT-I transgenic mouse
-
OVA Peptide (257-264) TFA
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 50 U/mL penicillin, 50 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Mitomycin C-treated splenocytes from a C57BL/6 mouse (as antigen-presenting cells)
-
24-well tissue culture plates
Procedure:
-
Prepare a single-cell suspension of splenocytes from the OT-I mouse in complete RPMI-1640 medium.
-
Isolate CD8+ T cells using a magnetic bead-based negative selection kit according to the manufacturer's instructions.
-
Co-culture 3 x 10^6 isolated OT-I CD8+ T cells with 6 x 10^6 mitomycin C-treated C57BL/6 splenocytes per mL in a 24-well plate.[10]
-
Add OVA Peptide (257-264) to the co-culture at a final concentration of 1-10 µM.
-
Incubate the cells for 20 hours at 37°C in a 5% CO2 incubator.[10]
-
After 20 hours, wash the cells and resuspend them in fresh complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.[10]
-
Continue to culture the cells for another 24-48 hours. Activated T cells will proliferate and can be used for downstream applications.
Protocol 2: ELISpot Assay for IFN-γ Secretion
This protocol describes how to perform an Enzyme-Linked Immunospot (ELISpot) assay to quantify the number of IFN-γ-secreting cells upon stimulation with OVA Peptide (257-264).
Materials:
-
PVDF-membrane ELISpot plate
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate for HRP
-
Splenocytes from an immunized mouse or in vitro stimulated T cells
-
OVA Peptide (257-264) TFA
-
Complete RPMI-1640 medium
-
Positive control (e.g., PHA or ConA)
-
Negative control (medium only)
Procedure:
-
Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS.
-
Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.[11]
-
Prepare a single-cell suspension of splenocytes.
-
Add 5 x 10^5 splenocytes per well to the ELISpot plate.[11]
-
Add OVA Peptide (257-264) to the wells at a final concentration of 1 µM.[11] Include positive and negative control wells.
-
Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.[11]
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate. Monitor for spot development.
-
Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots.
Troubleshooting Guide
Issue 1: Low or no signal in the ELISpot assay.
-
Possible Cause: Ineffective peptide stimulation.
-
Solution: Ensure the peptide was properly reconstituted and stored. Verify the final concentration of the peptide in the assay. It is advisable to perform a dose-response experiment to determine the optimal peptide concentration for your specific cell type.
-
-
Possible Cause: Poor cell viability.
-
Solution: Check the viability of your cells before starting the assay. Ensure proper handling of cells, especially if they have been cryopreserved.[12]
-
-
Possible Cause: Incorrect antibody concentrations.
-
Solution: Titrate your capture and detection antibodies to determine the optimal concentrations for your assay.
-
Issue 2: High background in the ELISpot assay.
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number of washing steps and the soaking time during each wash to effectively remove unbound reagents.[12]
-
-
Possible Cause: Non-specific cell activation.
-
Solution: Use high-quality, endotoxin-free reagents and media. Ensure that the DMSO used for peptide reconstitution is of high purity and used at a non-toxic final concentration.[12]
-
-
Possible Cause: Membrane was not completely dry before reading.
-
Solution: Allow the plate to dry thoroughly, potentially overnight at 4°C, to improve the contrast between the spots and the background.[13]
-
Issue 3: Inconsistent results in flow cytometry with tetramer staining.
-
Possible Cause: Low frequency of antigen-specific T cells.
-
Solution: Consider an enrichment step for antigen-specific T cells before staining. Ensure that the immunization or stimulation protocol was effective in expanding the target cell population.
-
-
Possible Cause: Non-specific tetramer binding.
-
Solution: Include a dump channel in your staining panel to exclude dead cells and unwanted cell types. Titrate the tetramer to find the optimal concentration that maximizes the specific signal while minimizing background.
-
-
Possible Cause: T-cell receptor downregulation.
-
Solution: Be aware that recent in vitro stimulation can lead to the downregulation of the T-cell receptor, which can affect tetramer staining.[14] Allow sufficient time for receptor re-expression before staining.
-
Visualizations
Caption: Workflow for reconstituting and using OVA Peptide (257-264) TFA.
Caption: A logical flow for troubleshooting common ELISpot issues.
Caption: Key steps in TCR signaling after OVA peptide presentation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. invivogen.com [invivogen.com]
- 8. OVA Peptide 257-264 2TFA (138831-86-4 free base) | TargetMol [targetmol.com]
- 9. China OVA Peptide (257-264) TFA/1262751-08-5 /GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. sinobiological.com [sinobiological.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Peptide Degradation in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate peptide degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide degradation in cell culture?
A1: Peptide degradation in cell culture is primarily caused by two factors:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture serum or secreted by cells can cleave peptide bonds, leading to the breakdown of the peptide.[1][2][3] Exopeptidases cleave amino acids from the ends of the peptide, while endopeptidases cleave internal peptide bonds.[4]
-
Chemical Instability: The inherent chemical properties of a peptide's amino acid sequence can lead to non-enzymatic degradation.[5] This includes processes like hydrolysis, deamidation, oxidation, and racemization.[5][6] For instance, peptides with N-terminal glutamine can form pyroglutamate, and sequences with asparagine followed by glycine (B1666218) are prone to deamidation.[6]
Q2: My peptide seems to lose its biological activity over time in my cell culture experiment. What is the likely cause?
A2: A gradual loss of peptide activity is a strong indicator of degradation. This can be due to enzymatic breakdown by proteases in the culture medium or secreted by the cells.[1][2] Additionally, chemical instability of the peptide sequence itself could lead to modifications that alter its structure and function.[5][6] It is also important to consider factors like improper storage, which can lead to degradation even before the peptide is used in an experiment.[7][8]
Q3: How can I improve the stability of my peptide in cell culture?
A3: Several strategies can be employed to enhance peptide stability:
-
Chemical Modifications: Modifying the peptide structure can protect it from enzymatic degradation. Common modifications include N-terminal acetylation and C-terminal amidation to block exopeptidases, substituting L-amino acids with D-amino acids to resist protease cleavage, and cyclization.[9][10][11][12]
-
Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to the cell culture medium can effectively inactivate many of the proteases responsible for degradation.[1][13][14]
-
Optimize Storage and Handling: Peptides should be stored lyophilized at -20°C or -80°C and protected from light.[6][7] Once in solution, they should be stored in aliquots to avoid repeated freeze-thaw cycles.[6][7]
-
Alternative Delivery Systems: For cell-penetrating peptides (CPPs), conjugation to nanoparticles or encapsulation in liposomes can shield them from proteases.[10] Microencapsulation in biodegradable polymers is another method for slow, sustained release, which can protect the peptide from degradation.[15]
Q4: Are there any components in my custom synthesized peptide preparation that could be toxic to my cells?
A4: Yes, trifluoroacetic acid (TFA) is a common counter-ion remaining from the peptide synthesis and purification process.[7][8] At certain concentrations, TFA can be cytotoxic and cause erratic cell growth or death.[7][16] If you observe unexpected cytotoxicity, consider having the TFA removed from your peptide preparation.[16]
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Activity
I've added my peptide to the cell culture, but I'm not seeing the expected biological effect, or the effect diminishes quickly.
This is a classic sign of peptide degradation. The following troubleshooting workflow can help you identify the cause and find a solution.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. lifetein.com [lifetein.com]
- 7. biocompare.com [biocompare.com]
- 8. genscript.com [genscript.com]
- 9. ionsource.com [ionsource.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. genscript.com [genscript.com]
Technical Support Center: Optimizing Pulsing Conditions for Antigen Presenting Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antigen pulsing conditions for antigen presenting cells (APCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of peptide for pulsing dendritic cells (DCs)?
A1: The optimal peptide concentration for pulsing DCs typically ranges from 0.1 to 100 µg/mL.[1][2] However, a concentration of 10 µg/mL is commonly recommended and has been shown to be effective in numerous studies.[1] It is important to note that high concentrations of peptide (e.g., 100 µg/mL) can sometimes lead to a decrease in CD8+ T cell activation.[2] Therefore, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific peptide and experimental setup.
Q2: What is the recommended incubation time and temperature for pulsing APCs?
A2: For peptide pulsing of DCs, incubation times can range from 30 minutes to 24 hours at 37°C.[1] A common protocol suggests a 24-hour incubation.[1] For whole protein antigens, a longer incubation of over 24 hours may be necessary to achieve significant uptake. In studies with macrophages, fever-like temperatures (e.g., 39°C) have been shown to enhance some cellular responses, but the effect on MHC class II expression was not significant.[3]
Q3: Which is more efficient for T-cell activation: peptide pulsing or whole protein pulsing?
A3: Synthetic long peptides (SLPs) have been shown to be processed more rapidly and efficiently by DCs compared to whole proteins, leading to increased presentation to both CD4+ and CD8+ T cells.[4][5] Whole soluble protein antigens tend to be localized in endolysosomes, while SLPs can be detected outside of this compartment, leading to more efficient MHC class I presentation.[4] However, the choice of antigen will depend on the specific research question and experimental goals.
Q4: How can I assess the viability of my APCs after pulsing?
A4: APC viability can be assessed using standard methods such as trypan blue exclusion or flow cytometry with viability dyes like Propidium Iodide (PI) or 7-AAD. It has been noted that pulsing DCs with apoptotic cells can in some cases lead to reduced expression of co-stimulatory molecules.[6]
Q5: What are the key indicators of successful APC pulsing and T-cell activation?
A5: Successful APC pulsing leads to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules on the APC surface.[7][8] Subsequent T-cell activation can be measured by T-cell proliferation assays, cytokine secretion assays (e.g., IFN-γ, IL-2), and flow cytometry to detect activation markers on T cells.
Troubleshooting Guides
Problem 1: Low or no T-cell activation after co-culture with pulsed APCs.
| Possible Cause | Suggested Solution |
| Suboptimal peptide/antigen concentration | Perform a titration experiment to determine the optimal antigen concentration. Concentrations that are too low may not be sufficient to elicit a response, while excessively high concentrations can sometimes be inhibitory.[2] |
| Inefficient antigen processing and presentation | Consider using synthetic long peptides, which are often processed more efficiently than whole proteins.[5] Ensure APCs are mature, as mature DCs have enhanced antigen presentation capacity. |
| Poor APC viability | Assess APC viability after pulsing. Optimize pulsing conditions (e.g., reduce incubation time, use lower antigen concentration) to minimize cell death. |
| Insufficient co-stimulatory signals | Ensure that APCs are properly matured to upregulate co-stimulatory molecules like CD80 and CD86, which are crucial for T-cell activation.[7] Maturation can be induced by agents like LPS. |
| Incorrect DC:T cell ratio | An optimal DC:T cell ratio is important for effective T-cell stimulation. A ratio of 3:1 (DC:T) is often recommended.[1] |
Problem 2: High background or non-specific T-cell activation.
| Possible Cause | Suggested Solution |
| Contamination of antigen with endotoxins (LPS) | Use endotoxin-free reagents and test your antigen preparation for endotoxin (B1171834) contamination. LPS is a potent activator of APCs and can lead to non-specific T-cell activation. |
| Allogeneic reaction | If using APCs and T cells from different donors, ensure they are MHC-matched to avoid an allogeneic response. |
| Serum components in culture media | Some components in fetal bovine serum (FBS) can be immunogenic. Consider using serum-free media or heat-inactivating the FBS. |
Problem 3: Difficulty in detecting antigen presentation by flow cytometry.
| Possible Cause | Suggested Solution |
| Low number of peptide-MHC complexes | Increase the antigen concentration used for pulsing. Use high-affinity, peptide-specific monoclonal antibodies or TCR-like antibodies for detection. |
| Antibody clone not suitable for flow cytometry | Ensure the antibody clone you are using is validated for flow cytometry and recognizes the peptide-MHC complex of interest. |
| Short half-life of peptide-MHC complexes | Analyze cells as soon as possible after staining. Some peptide-MHC complexes can be unstable. |
Quantitative Data Summary
Table 1: Recommended Peptide Pulsing Conditions for Dendritic Cells
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 0.1 - 100 µg/mL[1][2] | Optimal concentration should be determined empirically. A common starting point is 10 µg/mL.[1] |
| Incubation Time | 30 minutes - 24 hours[1] | Longer incubation does not always correlate with better T-cell activation. |
| Incubation Temperature | 37°C | Standard cell culture temperature. |
| DC:T Cell Ratio | 3:1[1] | This ratio can be optimized for specific experimental systems. |
Table 2: Comparison of Antigen Types for Pulsing Dendritic Cells
| Antigen Type | Processing Efficiency | T-Cell Activation | Reference |
| Synthetic Long Peptides (SLPs) | High and rapid | Enhanced CD4+ and CD8+ T-cell activation | [4][5] |
| Whole Protein | Slower, localized to endolysosomes | Generally less efficient than SLPs for cross-presentation | [4] |
| Apoptotic Bodies | Engulfed by DCs | Can lead to tolerogenic DCs with reduced co-stimulatory molecule expression | [6] |
Experimental Protocols
Protocol 1: Peptide Pulsing of Dendritic Cells
-
Preparation of DCs: Culture bone marrow-derived DCs or monocyte-derived DCs to an immature state.
-
Peptide Preparation: Reconstitute the lyophilized peptide in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in serum-free culture medium.
-
Pulsing: Resuspend the immature DCs at a concentration of 1 x 10^6 cells/mL in serum-free medium containing the desired concentration of peptide (e.g., 10 µg/mL).
-
Incubation: Incubate the cells in a humidified incubator at 37°C and 5% CO2 for 2-4 hours.
-
Maturation (Optional but Recommended): After peptide pulsing, add a maturation stimulus such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for an additional 18-24 hours.
-
Washing: Wash the pulsed and matured DCs three times with sterile PBS or culture medium to remove excess peptide.
-
Co-culture: The pulsed DCs are now ready to be co-cultured with T cells to assess T-cell activation.
Protocol 2: Whole Protein Pulsing of Dendritic Cells
-
Preparation of DCs: Prepare immature DCs as described in Protocol 1.
-
Protein Antigen Preparation: Prepare a sterile solution of the whole protein antigen in serum-free culture medium.
-
Pulsing: Resuspend the immature DCs at a concentration of 1 x 10^6 cells/mL in serum-free medium containing the protein antigen (e.g., 100 µg/mL).
-
Incubation: Incubate the cells for at least 24 hours at 37°C and 5% CO2 to allow for antigen uptake and processing.
-
Maturation and Washing: Follow steps 5 and 6 from Protocol 1.
-
Co-culture: The pulsed DCs are ready for co-culture with T cells.
Visualizations
Caption: Experimental workflow for pulsing dendritic cells and assessing T-cell activation.
Caption: Simplified MHC Class I antigen presentation pathway for exogenous antigens.
Caption: Simplified MHC Class II antigen presentation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "The role of temperature variation on macrophage physiology and functio" by Intisar Abdullah Hassan [scholarworks.uark.edu]
- 4. Dendritic cells process synthetic long peptides better than whole protein, improving antigen presentation and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dendritic cells pulsed with antigen-specific apoptotic bodies prevent experimental type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Researcher's Guide to Selecting OVA Peptide (257-264) for Immunological Studies
For researchers, scientists, and drug development professionals, the quality and purity of synthetic peptides are paramount for reproducible and reliable experimental outcomes. The OVA peptide (257-264), with the sequence SIINFEKL, is a critical reagent in immunology, serving as a canonical H-2Kb-restricted epitope for studying CD8+ T-cell responses. This guide provides a comparative overview of OVA Peptide (257-264) from various suppliers, supported by standardized experimental protocols to empower researchers in making informed purchasing decisions.
The selection of a peptide supplier can significantly impact experimental results. Factors such as peptide purity, the presence of trifluoroacetic acid (TFA) salt, and batch-to-batch consistency are crucial considerations. While a direct head-to-head functional comparison of peptides from different suppliers is not publicly available, this guide compiles the product specifications from prominent suppliers and presents a clear methodology for researchers to conduct their own validation assays.
Comparative Analysis of Supplier Specifications
To facilitate an objective comparison, the following table summarizes the publicly available data on OVA Peptide (257-264) from a selection of well-known suppliers. Researchers are encouraged to request lot-specific certificates of analysis (CoA) from suppliers for the most accurate and up-to-date information.
| Supplier | Purity Specification | Analytical Method | Salt Form | Molecular Weight (Da) |
| Genscript | ≥95.0%[1] | HPLC[1] | TFA Salt[1] | 963.13 (Theoretical)[1] |
| MedchemExpress | >98% (Typical) | RP-HPLC, MS[2] | TFA Salt | 963.13 |
| Sigma-Aldrich | ≥97% | HPLC | TFA Salt | 963.13 (Free Base) |
| Peptide Institute, Inc. | ≥95.0%[3] | HPLC[3] | Not Specified | 963.13 |
| AdooQ Bio | >99%[4] | HPLC[4] | TFA Salt[4] | Not Specified |
| InvivoGen | ≥95%[5] | UHPLC[5] | Not Specified | 963.2[5] |
| JPT Peptide Technologies | >90% (Trial Grade)[6] | HPLC/MS[6] | Not Specified | Not Specified |
| Biosynth | 98%[7] | Not Specified | TFA Salt[7] | Not Specified |
Experimental Protocols for Peptide Validation
The following protocols provide a framework for researchers to independently assess the purity and functional activity of OVA Peptide (257-264) from different suppliers.
Purity and Identity Verification by HPLC and Mass Spectrometry
a) High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the peptide preparation.
-
Methodology:
-
Sample Preparation: Reconstitute the lyophilized peptide in sterile, ultrapure water or a suitable solvent as recommended by the supplier to a stock concentration of 1 mg/mL.
-
Chromatographic System: Utilize a reverse-phase C18 column.
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Buffer B over 30 minutes is typically effective for separating the peptide from impurities.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
-
b) Mass Spectrometry (MS)
-
Objective: To confirm the molecular identity of the peptide.
-
Methodology:
-
Sample Preparation: Prepare the peptide solution as for HPLC analysis.
-
Instrumentation: Use a mass spectrometer, such as a MALDI-TOF or ESI-MS.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of the SIINFEKL peptide (963.13 Da for the free peptide).
-
Functional Activity Assessment: In Vitro T-Cell Activation Assay
-
Objective: To evaluate the biological activity of the peptide by its ability to stimulate antigen-specific CD8+ T-cells.
-
Methodology:
-
Cell Preparation:
-
Isolate splenocytes from an OT-I transgenic mouse, which possesses T-cells with a T-cell receptor (TCR) specific for the OVA (257-264) peptide presented by H-2Kb.
-
Alternatively, use a CD8+ T-cell line with the same specificity.
-
-
Antigen Presenting Cells (APCs): Use syngeneic splenocytes or dendritic cells (DCs) as APCs.
-
Peptide Pulsing: Incubate the APCs with varying concentrations of the OVA peptide (e.g., a serial dilution from 10 µg/mL to 0.01 ng/mL) for 1-2 hours at 37°C.[8]
-
Co-culture: Co-culture the peptide-pulsed APCs with the OT-I CD8+ T-cells at a suitable ratio (e.g., 1:1) for 24-72 hours.[8]
-
Readout: Measure T-cell activation through various methods:
-
Cytokine Production (ELISA or ELISPOT): Measure the secretion of IFN-γ in the culture supernatant.[9][10]
-
Proliferation Assay: Assess T-cell proliferation using methods like CFSE dilution or a BrdU incorporation assay.
-
Upregulation of Activation Markers: Use flow cytometry to measure the expression of surface markers such as CD69 and CD25 on the CD8+ T-cells.
-
-
Enzyme-Linked Immunospot (ELISPOT) Assay
-
Objective: To quantify the frequency of IFN-γ secreting antigen-specific T-cells.
-
Methodology:
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.[11][12]
-
Cell Plating: Add OT-I splenocytes or purified CD8+ T-cells to the wells.
-
Stimulation: Add the OVA peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).[5]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[10]
-
Detection:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Follow with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add a substrate that precipitates upon enzymatic reaction, forming spots.
-
-
Analysis: Count the spots, where each spot represents a single IFN-γ-secreting cell. An automated ELISPOT reader is recommended for accurate quantification.[10]
-
Visualizing Experimental Design and Biological Pathways
To further aid in the conceptualization of peptide validation and its biological context, the following diagrams illustrate a typical experimental workflow and the underlying antigen presentation pathway.
Caption: Experimental workflow for comparing OVA Peptide (257-264) from different suppliers.
Caption: MHC Class I antigen presentation pathway for the OVA (257-264) peptide (SIINFEKL).
By combining the supplier-provided data with independent, standardized validation, researchers can confidently select the most appropriate OVA Peptide (257-264) for their specific research needs, ensuring the integrity and reproducibility of their immunological studies.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aelvis.net [aelvis.net]
- 6. jpt.com [jpt.com]
- 7. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zellnet.com [zellnet.com]
- 12. ELISPOT protocol | Abcam [abcam.com]
A Researcher's Guide to Validating Synthetic SIINFEKL Peptide Purity: A Comparative Analysis
This document outlines the principles, protocols, and expected outcomes for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). By presenting detailed methodologies and comparative data, this guide aims to equip researchers with the knowledge to select the most appropriate validation strategy for their specific needs.
Orthogonal Methods for Comprehensive Purity Assessment
A multi-faceted approach employing orthogonal techniques is the gold standard for unequivocally establishing peptide purity.[1][2] Each method interrogates different physicochemical properties of the peptide, providing a more complete picture of the sample's composition.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for quantifying the percentage of the target peptide relative to peptide-based impurities.[3][4]
-
Mass Spectrometry (MS) provides an accurate determination of the peptide's molecular weight, confirming its identity and identifying potential impurities based on their mass-to-charge ratio.[1][5]
-
Amino Acid Analysis (AAA) offers an absolute quantification of the peptide by determining the molar ratios of its constituent amino acids, which can be used to calculate the net peptide content.[2][6]
Comparative Analysis of Purity Validation Methods
The following table summarizes the key quantitative data obtained from each technique for a synthetic SIINFEKL peptide sample, highlighting the strengths and limitations of each method.
| Analytical Technique | Parameter Measured | Sample Data (High-Purity SIINFEKL) | Interpretation & Key Considerations |
| RP-HPLC | Purity (%) | 98.99% | The area of the main peak relative to the total area of all peaks in the chromatogram.[7] Does not account for non-peptide impurities like salts or water. |
| Mass Spectrometry | Molecular Weight (Da) | Observed: 963.14 Da | Confirms the identity of the target peptide. Can identify impurities with different masses, such as deletion sequences or incompletely removed protecting groups.[1][8] |
| Theoretical: 963.13 Da | |||
| Amino Acid Analysis | Amino Acid Ratio | Ser: 1.02, Ile: 1.98, Asn: 0.99, Phe: 1.01, Glu: 1.00, Lys: 0.98, Leu: 1.01 | Provides the stoichiometric ratio of the constituent amino acids. Deviations from the expected ratio can indicate impurities or degradation. Used to determine net peptide content.[2] |
| Net Peptide Content (%) | 85% | Represents the percentage of peptide material in the lyophilized powder, accounting for water and counter-ions (e.g., TFA).[9] |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard method for determining the purity of synthetic SIINFEKL peptide.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
SIINFEKL peptide sample
-
Sample solvent (e.g., Mobile Phase A)
Procedure:
-
Sample Preparation: Dissolve the lyophilized SIINFEKL peptide in the sample solvent to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Phenylalanine).[3]
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point for peptides of this size.[3]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area of all detected peaks.[7]
Mass Spectrometry (MS)
This protocol describes the use of electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the SIINFEKL peptide.
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump or LC system for sample introduction
-
SIINFEKL peptide sample
-
Solvent: 50% acetonitrile in water with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve the SIINFEKL peptide in the solvent to a concentration of approximately 10 pmol/µL.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected ions for SIINFEKL (e.g., m/z 400-1200). The expected monoisotopic mass of SIINFEKL (C₄₅H₇₄N₁₀O₁₃) is 962.55 Da. The protonated molecular ions [M+H]⁺ and [M+2H]²⁺ would be expected at m/z 963.56 and 482.28, respectively.
-
Data Analysis: Compare the observed m/z values with the theoretical values for the SIINFEKL peptide. Analyze the spectrum for the presence of other peaks that may correspond to impurities. Common impurities in synthetic peptides include deletion sequences (missing an amino acid), truncated sequences, and peptides with protecting groups that were not successfully removed during synthesis.[1][8]
Amino Acid Analysis (AAA)
This protocol provides a general workflow for quantitative amino acid analysis to determine the net peptide content.
Materials:
-
Hydrolysis tubes
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with a pre- or post-column derivatization system
-
Amino acid standards
-
SIINFEKL peptide sample
Procedure:
-
Hydrolysis: Accurately weigh a known amount of the lyophilized SIINFEKL peptide into a hydrolysis tube. Add 6 M HCl and seal the tube under vacuum. Heat at 110°C for 24 hours to hydrolyze the peptide bonds.[2]
-
Derivatization: After hydrolysis, the HCl is removed, and the amino acid mixture is derivatized to allow for detection. Common derivatization reagents include phenylisothiocyanate (PITC) for pre-column derivatization or ninhydrin (B49086) for post-column derivatization.[2]
-
Chromatographic Separation: The derivatized amino acids are separated by chromatography.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known amount of a corresponding amino acid standard.
-
Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of SIINFEKL (1 Ser, 2 Ile, 1 Asn, 1 Phe, 1 Glu, 1 Lys, 1 Leu). The net peptide content is calculated by comparing the total mass of the quantified amino acids to the initial weight of the lyophilized peptide sample.[9]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each validation technique.
Figure 1. Workflow for RP-HPLC analysis of SIINFEKL peptide purity.
Figure 2. Workflow for Mass Spectrometry analysis of SIINFEKL peptide.
Figure 3. Workflow for Amino Acid Analysis of SIINFEKL peptide.
By employing these rigorous analytical methods, researchers can be confident in the purity and identity of their synthetic SIINFEKL peptide, ensuring the validity and reproducibility of their experimental results.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. canadapeptide.com [canadapeptide.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Peptide Sample Amount Determination [sigmaaldrich.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
The Scrambled OVA Peptide: Validating Specificity in Immunological Research
In the realm of immunology and drug development, establishing the sequence-specific activity of a peptide antigen is paramount. The chicken ovalbumin (OVA) peptide is a cornerstone model antigen for studying T-cell responses. To ensure that the observed immune activation is a direct result of the specific amino acid sequence of the OVA peptide and not due to other factors such as peptide concentration or contaminants, a rigorously designed negative control is essential. The gold standard for this purpose is the scrambled OVA peptide. This guide provides a comprehensive comparison of the immunologically active OVA peptide and its scrambled counterpart, supported by experimental protocols and data to aid researchers in designing robust and reliable experiments.
Understanding the Key Players: OVA Peptide vs. Scrambled OVA Peptide
The widely used immunodominant epitopes of ovalbumin are the OVA (323-339) peptide, which is presented by MHC class II molecules to CD4+ T-cells, and the OVA (257-264) peptide, presented by MHC class I molecules to CD8+ T-cells.
A scrambled peptide is synthesized with the exact same amino acid composition as the active peptide, but in a randomized sequence. This makes it an ideal negative control as it shares the same molecular weight and general physicochemical properties but lacks the specific sequence required for recognition by T-cell receptors (TCRs).
| Peptide Name | Sequence | MHC Restriction | Target T-Cell |
| OVA (323-339) | ISQAVHAAHAEINEAGR | Class II (I-Ad) | CD4+ T-cells |
| Scrambled OVA (323-339) | AAVGQIAHESARHAEIN | N/A | N/A |
| OVA (257-264) | SIINFEKL | Class I (H-2Kb) | CD8+ T-cells |
| Scrambled OVA (257-264) | FILKSINE | N/A | N/A |
Note: The scrambled OVA (323-339) sequence is an example of a randomly generated sequence with the same amino acid composition as the active peptide.
Comparative Experimental Data
The following tables summarize hypothetical yet representative data from key immunological assays, illustrating the expected outcomes when comparing the stimulatory capacity of the active OVA peptide with its scrambled negative control.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of T-cells in response to antigenic stimulation. T-cells are labeled with a fluorescent dye (CFSE), which is diluted with each cell division.
| Stimulant | Concentration (µg/mL) | Proliferation Index | Percent Divided Cells |
| OVA (323-339) | 10 | 4.5 | 85% |
| Scrambled OVA (323-339) | 10 | 1.1 | 5% |
| Unstimulated Control | N/A | 1.0 | 3% |
Cytokine Release Assay (ELISpot)
The ELISpot assay quantifies the number of cells secreting a specific cytokine (e.g., IFN-γ) at the single-cell level.
| Stimulant | Concentration (µg/mL) | IFN-γ Spot Forming Units (SFU) per 106 cells |
| OVA (257-264) | 10 | 520 |
| Scrambled OVA (257-264) | 10 | 15 |
| Unstimulated Control | N/A | 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
T-Cell Proliferation Assay (CFSE Method)
Objective: To quantify the proliferation of OVA-specific CD4+ T-cells (e.g., from OT-II transgenic mice) in response to OVA (323-339) peptide stimulation, using a scrambled peptide as a negative control.
Methodology:
-
Cell Preparation: Isolate splenocytes from an OT-II mouse. Enrich for CD4+ T-cells using a negative selection kit.
-
CFSE Labeling: Resuspend the enriched CD4+ T-cells at 1 x 107 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium. Wash the cells twice.
-
Antigen Presenting Cell (APC) Preparation: Isolate splenocytes from a wild-type mouse and irradiate them to prevent their proliferation.
-
Co-culture: In a 96-well round-bottom plate, seed 2 x 105 irradiated APCs per well. Add 2 x 105 CFSE-labeled OT-II CD4+ T-cells to each well.
-
Stimulation: Add the OVA (323-339) peptide, scrambled OVA (323-339) peptide, or media (unstimulated control) to the respective wells at a final concentration of 10 µg/mL.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze the cells using a flow cytometer. Gate on the CD4+ T-cell population and analyze the CFSE fluorescence intensity. The proliferation index and percentage of divided cells can be calculated using appropriate software.
IFN-γ ELISpot Assay
Objective: To enumerate OVA-specific, IFN-γ-secreting CD8+ T-cells (e.g., from OT-I transgenic mice) upon stimulation with OVA (257-264) peptide, with a scrambled peptide as a negative control.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Seeding: Prepare a single-cell suspension of splenocytes from an OT-I mouse. Seed 2 x 105 cells per well.
-
Stimulation: Add the OVA (257-264) peptide, scrambled OVA (257-264) peptide, or media (unstimulated control) to the respective wells at a final concentration of 10 µg/mL. A positive control, such as Concanavalin A (5 µg/mL), should also be included.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature. Wash again and add the substrate solution (BCIP/NBT).
-
Analysis: Stop the reaction by washing with water once the spots have developed. Allow the plate to dry and count the spots using an automated ELISpot reader.
Visualizing the Underlying Principles
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
By employing a scrambled OVA peptide as a negative control, researchers can confidently attribute the observed T-cell activation to the specific amino acid sequence of the immunogenic OVA peptide, thereby ensuring the validity and specificity of their experimental findings. This rigorous approach is fundamental to advancing our understanding of immunology and for the development of novel peptide-based therapeutics and vaccines.
A Head-to-Head Battle: T Cell Responses to OVA Peptide Versus Whole Ovalbumin
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Antigenic Stimulation
In the realm of immunology research, particularly in the development of vaccines and immunotherapies, the choice of antigen is a critical determinant of the ensuing T cell response. Ovalbumin (OVA), a protein from chicken egg whites, and its derived peptides, such as SIINFEKL (OVA257-264) for CD8+ T cells and OVA323-339 for CD4+ T cells, serve as cornerstone models for studying antigen-specific T cell activation. This guide provides an objective comparison of T cell responses elicited by whole ovalbumin versus its immunodominant peptides, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
The Journey of an Antigen: A Tale of Two Pathways
The fundamental difference in how T cells respond to whole ovalbumin versus a pre-processed peptide lies in their respective paths to presentation on Major Histocompatibility Complex (MHC) molecules. Whole ovalbumin, as an exogenous antigen, must be taken up by antigen-presenting cells (APCs), such as dendritic cells, and processed through distinct pathways to be presented on both MHC class I and class II molecules. In contrast, synthetic peptides can often bypass some or all of this intracellular processing, leading to a more direct and sometimes quantitatively different T cell activation.
Quantitative Comparison of T Cell Responses
Experimental evidence reveals significant quantitative differences in T cell responses elicited by whole OVA versus OVA peptides. These differences are often observed in the magnitude of proliferation, cytokine production, and the phenotype of the responding T cells.
| Parameter | Whole Ovalbumin Stimulation | OVA Peptide Stimulation (SIINFEKL or OVA323-339) | Key Observations | References |
| CD8+ T Cell (OT-I) Proliferation | Lower to moderate proliferation, dependent on cross-presentation efficiency. | Robust and rapid proliferation. | Peptides directly bind to surface MHC class I, leading to more efficient activation of naive CD8+ T cells. | [1][2] |
| CD4+ T Cell (OT-II) Proliferation | Strong proliferative response. | Strong proliferative response, often with faster kinetics. | Both forms are potent stimulators, but peptides can lead to a more synchronized initial response.[3] | |
| IFN-γ Production (CD8+ T Cells) | Detectable, but often lower frequency of IFN-γ producing cells compared to peptide. | High frequency of IFN-γ producing cells. | Direct peptide loading leads to a higher density of pMHC complexes, driving a strong Th1-type response. | [1][4] |
| IL-4 Production (CD4+ T Cells) | Can induce a mixed Th1/Th2 response, with detectable IL-4, especially in allergy models. | Can also induce IL-4, but the cytokine profile can be influenced by the experimental conditions. | Whole OVA may contain other epitopes that modulate the overall cytokine milieu.[3][5] | |
| T Cell Activation Threshold | Higher concentration of whole protein may be required to achieve a similar level of T cell activation. | Lower peptide concentrations are often sufficient for maximal T cell activation. | The efficiency of antigen processing is a rate-limiting step for whole protein. | [6] |
T Cell Activation: A Cascade of Signals
Upon recognition of the peptide-MHC complex, the T cell receptor (TCR) initiates a complex signaling cascade, leading to T cell activation, proliferation, and differentiation. While the core signaling pathway is conserved, the kinetics and magnitude of the signal can be influenced by the nature of the antigen.
Experimental Protocols
Reproducible and robust data are paramount in immunological research. Below are detailed methodologies for key experiments used to compare T cell responses to whole ovalbumin and OVA peptides.
In Vivo Immunization and T Cell Isolation
-
Antigen Preparation : Prepare whole ovalbumin (endotoxin-free) and OVA peptides (SIINFEKL for H-2Kb and OVA323-339 for I-Ab) in sterile PBS.
-
Immunization : Immunize C57BL/6 mice subcutaneously at the base of the tail with 100 µg of whole OVA or 50 µg of peptide emulsified in Complete Freund's Adjuvant (CFA).
-
T Cell Source : After 7-10 days, harvest spleens and/or draining lymph nodes (inguinal).
-
Cell Suspension : Prepare single-cell suspensions by mechanical disruption of the lymphoid organs through a 70 µm cell strainer.
-
Red Blood Cell Lysis : Lyse red blood cells using ACK lysis buffer.
-
Cell Counting : Wash the cells and count them using a hemocytometer or an automated cell counter.
Intracellular Cytokine Staining (ICS)
-
Cell Plating : Plate 1-2 x 106 splenocytes per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Restimulation : Stimulate the cells with either whole OVA (50 µg/mL), OVA peptide (1 µg/mL), or a positive control (e.g., PMA/Ionomycin) for 5-6 hours at 37°C. Include an unstimulated control.
-
Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of stimulation to allow for intracellular cytokine accumulation.
-
Surface Staining : Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization : Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining : Stain for intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α) for 30 minutes at 4°C in the dark.
-
Flow Cytometry : Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of cytokine-producing T cells within the CD4+ and CD8+ populations.
T Cell Proliferation Assay (CFSE-based)
-
CFSE Labeling : Resuspend isolated splenocytes at 10 x 106 cells/mL in PBS and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with complete medium.
-
Cell Plating and Stimulation : Plate 1 x 106 CFSE-labeled cells per well and stimulate with whole OVA or OVA peptide as described for ICS.
-
Incubation : Culture the cells for 3-5 days at 37°C.
-
Staining and Analysis : Harvest the cells, stain for surface markers (CD3, CD4, CD8), and acquire data on a flow cytometer. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity in daughter cells.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing T cell responses to whole ovalbumin versus OVA peptide.
Conclusion
The choice between using whole ovalbumin or its derived peptides for T cell stimulation depends on the specific research question. OVA peptides offer a potent and direct way to activate T cells of a defined specificity, making them ideal for studying the fundamental aspects of T cell activation and effector function. Whole ovalbumin, on the other hand, provides a more physiologically relevant model for studying antigen processing and presentation, the generation of diverse T cell responses to multiple epitopes, and the interplay between CD4+ and CD8+ T cells in response to a complex antigen. By understanding the inherent differences in how these antigenic forms are handled by the immune system and employing the appropriate experimental methodologies, researchers can gain deeper insights into the mechanisms of T cell immunity, paving the way for the rational design of novel vaccines and immunotherapies.
References
- 1. IL-4 directs both CD4 and CD8 T cells to produce Th2 cytokines in vitro, but only CD4 T cells produce these cytokines in response to alum-precipitated protein in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing Pooled Peptides with Intact Protein for Accessing Cross-presentation Pathways for Protective CD8+ and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between ovalbumin and ovalbumin peptide 323-339 responses in allergic mice: humoral and cellular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. ovid.com [ovid.com]
- 6. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Altered Peptide Ligands of SIINFEKL for T Cell Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used altered peptide ligands (APLs) derived from the parent peptide SIINFEKL, the cognate ligand for the OT-I T cell receptor (TCR). Understanding how subtle changes in the peptide sequence impact T cell activation is crucial for designing targeted immunotherapies, developing vaccines, and advancing our fundamental knowledge of T cell biology. This document summarizes key performance differences between various SIINFEKL APLs, supported by experimental data, and provides detailed protocols for relevant assays.
Introduction to SIINFEKL and its Altered Peptide Ligands
The SIINFEKL peptide, derived from chicken ovalbumin (residues 257-264), is presented by the murine MHC class I molecule H-2Kb and is recognized with high affinity by the TCR of OT-I CD8+ T cells. This model system is a cornerstone of immunological research. Altered peptide ligands are variants of SIINFEKL with single or multiple amino acid substitutions. These modifications can dramatically alter the peptide's affinity for the TCR and/or MHC, leading to a spectrum of T cell responses, from full activation to partial activation (anergy) or even antagonism.[1][2] Studying these APLs allows for a nuanced understanding of how TCR signal strength dictates T cell fate.[3][4]
Comparative Analysis of SIINFEKL Altered Peptide Ligands
The functional outcome of T cell recognition of an APL is dependent on the strength and kinetics of the TCR-pMHC interaction. Below is a summary of commonly studied SIINFEKL APLs and their impact on OT-I T cell responses. The data presented is a synthesis of findings from multiple studies.
Quantitative Data Summary
The following tables summarize the binding affinities and functional responses of OT-I T cells to various SIINFEKL APLs.
Table 1: Binding Affinity and T Cell Activation Potency of SIINFEKL APLs
| Peptide Name | Sequence | Substitution | Relative Affinity for OT-I TCR | EC50 for IFN-γ Production (M) | T Cell Outcome |
| N4 (WT) | SIINFEKL | None | High | ~10-11 - 10-10 | Strong Agonist |
| Q4 | SIIQ FEKL | N4Q | Low | ~10-8 - 10-7 | Weak Agonist |
| T4 | SIIT FEKL | N4T | Low | ~10-8 - 10-7 | Weak Agonist/Anergy |
| V4 | SIIV FEKL | N4V | Very Low | ~10-7 | Very Weak Agonist |
| G4 | SIIG FEKL | N4G | Very Low | >10-6 | Antagonist/Null |
| E1 | E IINFEKL | S1E | Low | ~10-8 | Weak Agonist |
| A2 | SA INFEKL | I2A | High (similar to N4) | ~10-9 | Weak Agonist |
| Q4H7 | SIIQ FEH L | N4Q, K7H | Low | Not widely reported | Positive Selection |
| Q4R7 | SIIQ FER L | N4Q, K7R | High | Not widely reported | Negative Selection |
Note: EC50 values can vary between experimental systems and are provided here as approximate ranges based on published literature.[5][6][7][8][9][10]
Signaling Pathways: Full Activation vs. Partial Activation (Anergy)
The quality of the TCR signal initiated by an APL determines the downstream signaling cascade and ultimately the T cell's fate. Strong agonists like SIINFEKL (N4) lead to a robust and sustained signaling cascade, resulting in full effector function. In contrast, weak agonists or partial agonists can induce a qualitatively different signal that leads to a state of non-responsiveness or anergy.[1][11][12]
Full T Cell Activation by a Strong Agonist (e.g., SIINFEKL)
A high-affinity interaction between the TCR and the pMHC complex leads to the phosphorylation of ITAMs on the CD3 complex by Lck. This creates docking sites for ZAP-70, which is then also phosphorylated by Lck and becomes activated. Activated ZAP-70 phosphorylates key adaptor proteins like LAT and SLP-76, leading to the formation of a large signaling complex. This complex activates multiple downstream pathways, including the PLCγ1-Ca2+, Ras-MAPK, and PI3K-Akt pathways, culminating in the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive gene expression programs for proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity.
Partial T Cell Activation/Anergy by a Weak Agonist
Weak or transient binding of an APL to the TCR can result in incomplete phosphorylation of ITAMs and suboptimal recruitment and activation of ZAP-70. This leads to a weak or transient downstream signal. While some signaling pathways may be partially activated, crucial thresholds for full activation are not met. This can lead to the activation of negative regulatory pathways and the induction of anergy, a state where the T cell is refractory to subsequent stimulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protocol 1: In Vitro OT-I T Cell Activation and Proliferation Assay
This protocol describes the isolation of OT-I T cells, stimulation with SIINFEKL or its APLs, and measurement of proliferation using CFSE dye dilution.
Materials:
-
Spleen and lymph nodes from an OT-I transgenic mouse
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
SIINFEKL and altered peptide ligands
-
Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a wild-type C57BL/6 mouse
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse.
-
Isolate CD8+ T cells using a negative selection kit to a purity of >90%.
-
Label the purified OT-I T cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete RPMI.
-
Wash the cells twice with complete RPMI.
-
Prepare APCs (e.g., irradiated splenocytes) at a concentration of 2 x 106 cells/mL.
-
In a 96-well round-bottom plate, add 1 x 105 CFSE-labeled OT-I T cells per well.
-
Add 2 x 105 APCs to each well.
-
Add the SIINFEKL or APL peptides at a range of concentrations (e.g., from 10-6 M to 10-12 M).
-
Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a viability dye.
-
Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the CD8+ T cell population.
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol details the detection of intracellular IFN-γ production by OT-I T cells following stimulation with APLs.
Materials:
-
Activated OT-I T cells (from Protocol 1 or a separate activation culture)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
PMA and Ionomycin (positive control)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against CD8, IFN-γ, and corresponding isotype control
Procedure:
-
Set up a T cell stimulation culture as described in Protocol 1 (steps 6-8) in a 96-well plate.
-
After 2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well.
-
Incubate for an additional 4-6 hours at 37°C.
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain for the surface marker CD8 for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ with a fluorescently labeled antibody (and an isotype control in a separate tube) for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the percentage of IFN-γ-positive cells within the CD8+ T cell gate.
Experimental Workflow Diagram
Conclusion
The study of SIINFEKL APLs provides a powerful system for dissecting the relationship between TCR signal strength and T cell fate. As demonstrated, minor alterations in the peptide sequence can shift the T cell response from potent activation to anergy or antagonism. The data and protocols presented in this guide offer a resource for researchers investigating the intricacies of T cell recognition and for those in drug development aiming to modulate T cell responses with engineered ligands. Careful consideration of the specific APL and its known effects is paramount for the design and interpretation of experiments in T cell immunology.
References
- 1. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TCR Signal Strength Alters T–DC Activation and Interaction Times and Directs the Outcome of Differentiation [frontiersin.org]
- 4. TCR Signal Strength Alters T–DC Activation and Interaction Times and Directs the Outcome of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Priming with very low-affinity peptide ligands gives rise to CD8+ T-cell effectors with enhanced function but with greater susceptibility to transforming growth factor (TGF)β-mediated suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Affinity Regulates Asymmetric Division, Effector Cell Differentiation, and Tissue Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “T cells integrate Local and Global cues to discriminate between structurally similar antigens” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-cell activation through the antigen receptor. Part 2: role of signaling cascades in T-cell differentiation, anergy, immune senescence, and development of immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of T-cell activation or anergy determined by the combination of intensity and duration of T-cell receptor stimulation, and sequential induction in an individual cell - PMC [pmc.ncbi.nlm.nih.gov]
Navigating T Cell Cross-Reactivity: A Comparative Guide to OT-I T Cell Responses to SIINFEKL Variants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunology and cancer research, understanding the nuances of T cell activation is paramount. The OT-I transgenic T cell model, with its T cell receptor (TCR) specific for the ovalbumin-derived peptide SIINFEKL presented by the MHC class I molecule H-2Kb, serves as a cornerstone for studying CD8+ T cell responses. However, the precise nature of this interaction is not absolute. Single amino acid substitutions in the SIINFEKL peptide can dramatically alter the affinity of the TCR-pMHC interaction, leading to a spectrum of T cell responses. This guide provides a comparative analysis of the cross-reactivity of OT-I T cells with various SIINFEKL variants, supported by experimental data and detailed protocols to aid in the design and interpretation of immunological studies.
Quantitative Comparison of OT-I T Cell Activation by SIINFEKL Variants
The functional consequence of altered peptide ligands (APLs) on OT-I T cell activation can be quantified by measuring various cellular responses, including cytokine production and proliferation. The half-maximal effective concentration (EC50) of a peptide required to induce a response is a key measure of its potency and reflects the functional avidity of the T cell interaction.
| Peptide Variant | Sequence | Amino Acid Substitution | Reported EC50 for IFN-γ Production (M) | Relative Potency vs. SIINFEKL | Reference |
| SIINFEKL (N4) | SIINFEKL | None (Wild-Type) | ~1 x 10-11 - 1 x 10-10 | 1 | [1][2] |
| SIIQFEKL (Q4) | SIIQ FEKL | N -> Q at P4 | ~1 x 10-8 - 1 x 10-7 | ~100 - 1000-fold weaker | [2][3] |
| SIITFEKL (T4) | SIIT FEKL | N -> T at P4 | ~1 x 10-7 - 1 x 10-6 | ~1000 - 10,000-fold weaker | [2][3] |
| SIIVFEKL (V4) | SIIV FEKL | N -> V at P4 | ~1 x 10-7 | ~1000-fold weaker | [2] |
| SIIGFEKL (G4) | SIIGFEKL | N -> G at P4 | Weak agonist | Significantly weaker | [4][5] |
Note: EC50 values can vary between experiments due to differences in assay conditions, such as the source of antigen-presenting cells (APCs) and the specific in vitro culture conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Experimental Workflows and Logical Relationships
The investigation of OT-I T cell cross-reactivity typically follows a structured workflow, from the preparation of cells and peptide variants to the execution of functional assays and data analysis.
Caption: Experimental workflow for assessing OT-I T cell cross-reactivity.
TCR Signaling Pathway: High vs. Low-Affinity Ligands
The strength of the TCR-pMHC interaction directly influences the downstream signaling cascade. High-affinity ligands induce robust and sustained signaling, leading to full T cell activation. In contrast, low-affinity ligands may result in weaker or transient signaling, leading to partial activation or anergy.[6][7]
References
- 1. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High- and low-potency ligands with similar affinities for the TCR: the importance of kinetics in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Affinity Ligands Can Trigger T Cell Receptor Signaling Without CD45 Segregation - PMC [pmc.ncbi.nlm.nih.gov]
comparing immunogenicity of different peptide adjuvants with OVA(257-264)
For Researchers, Scientists, and Drug Development Professionals
The development of effective subunit vaccines, particularly those based on synthetic peptides, hinges on the inclusion of potent adjuvants to elicit a robust and targeted immune response. The OVA(257-264) peptide (SIINFEKL) is a well-established model antigen for studying CD8+ T cell-mediated immunity. This guide provides a comparative overview of different peptide-based adjuvants and delivery systems used to enhance the immunogenicity of OVA(257-264), supported by experimental data, detailed protocols, and visualizations of the underlying immunological pathways.
Quantitative Comparison of Peptide Adjuvant Efficacy
The following tables summarize the immunogenic efficacy of various adjuvants when co-administered with the OVA(257-264) peptide. The data is compiled from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Comparison of Adjuvants on T-Cell Responses to OVA(257-264)
| Adjuvant/Platform | Key Immune Readout | Results (Mean ± SD/SE or Range) | Mouse Strain | Notes |
| IFA | IFN-γ Spot Forming Units (SFU) / 10^6 splenocytes | ~175 SFU/10^6 cells | C57BL/6 | PADRE-Trx-OVA protein used as the immunogen.[1] |
| AddaVax | IFN-γ SFU / 10^6 splenocytes | ~125 SFU/10^6 cells | C57BL/6 | PADRE-Trx-OVA protein used as the immunogen.[1] |
| Alum/MPLA | IFN-γ SFU / 10^6 splenocytes | ~25 SFU/10^6 cells | C57BL/6 | PADRE-Trx-OVA protein used as the immunogen.[1] |
| GM-CSF | Number of OVA-specific OT-1 CD8+ T cells in draining lymph nodes (x10^5) | 1.9 ± 0.2 | C57BL/6 | Compared to PBS control (0.8 ± 0.2).[2] |
| Imiquimod (TLR7 agonist) | Number of OVA-specific OT-1 CD8+ T cells in draining lymph nodes (x10^5) | 1.8 ± 0.4 | C57BL/6 | Compared to PBS control (0.8 ± 0.2).[2] |
| CBP-12 Peptide Carrier | % Tumor-infiltrating CD8+ T cells | ~25% | C57BL/6 | Adjuvant-free formulation in a B16-OVA tumor model.[3] |
| No Adjuvant (Peptide alone) | IFN-γ SFU / 10^6 splenocytes | <50 SFU/10^6 cells | C57BL/6 | Generally low to undetectable responses.[1][2] |
Table 2: In Vivo Cytotoxicity Mediated by Adjuvanted OVA(257-264) Immunization
| Adjuvant/Platform | % Specific Lysis of OVA(257-264)-pulsed target cells | Timepoint | Mouse Strain | Notes |
| LT-IIa (Heat-labile enterotoxin) | 59% | 2 weeks post-immunization | C57BL/6 | In vivo cytotoxicity assay.[4] |
| LT-I (Heat-labile enterotoxin) | 56% | 2 weeks post-immunization | C57BL/6 | In vivo cytotoxicity assay.[4] |
| LT-IIaB5 (B subunit pentamer) | <20% | 2 weeks post-immunization | C57BL/6 | In vivo cytotoxicity assay.[4] |
| OVA alone | <10% | 2 weeks post-immunization | C57BL/6 | In vivo cytotoxicity assay.[4] |
Signaling Pathways of Peptide Adjuvants
The efficacy of peptide adjuvants is rooted in their ability to activate innate immune signaling pathways within antigen-presenting cells (APCs), such as dendritic cells (DCs). This activation leads to DC maturation, upregulation of co-stimulatory molecules, and cytokine production, which are essential for priming a potent antigen-specific T-cell response.
Lipopeptide Adjuvant Signaling
Lipopeptides, such as Pam2Cys and Pam3Cys, are synthetic molecules that mimic bacterial lipoproteins. They act as self-adjuvanting antigens by directly engaging Toll-like Receptor 2 (TLR2) on the surface of APCs.[5][6] This interaction triggers a downstream signaling cascade involving MyD88 and subsequent activation of NF-κB, leading to the transcription of pro-inflammatory cytokines.[1][5][7]
PADRE (Pan-DR Epitope) Helper T-Cell Activation
PADRE is a synthetic, non-natural peptide designed to bind with high affinity to a wide range of MHC class II molecules (specifically HLA-DR) across different individuals.[8][9][10] By incorporating PADRE into a vaccine formulation with OVA(257-264), it provides a potent stimulus for CD4+ helper T cells. These activated helper T cells are crucial for providing "help" to CD8+ T cells, leading to a more robust and sustained cytotoxic T lymphocyte (CTL) response against the OVA(257-264) epitope.
CBP-12 Peptide Carrier Signaling
CBP-12 is a 12-amino-acid peptide carrier that targets Clec9a, a C-type lectin receptor expressed on a subset of dendritic cells (cDC1) specialized in antigen cross-presentation.[3][11] Upon binding to Clec9a, the CBP-12-antigen conjugate is internalized. This binding event activates spleen tyrosine kinase (Syk), leading to the production of IL-21, which in turn enhances the activation and function of CD8+ T cells, all in the absence of a traditional inflammatory adjuvant.[11]
Experimental Protocols
Detailed and consistent methodologies are paramount for the accurate assessment of adjuvant efficacy. Below are harmonized protocols for key experiments cited in the comparison of peptide adjuvants with OVA(257-264).
Immunization Protocol
This protocol outlines a general procedure for immunizing mice to elicit an OVA(257-264)-specific T-cell response.
Materials:
-
OVA(257-264) (SIINFEKL) peptide
-
Peptide adjuvant of choice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Adjuvant vehicle (e.g., Incomplete Freund's Adjuvant, Saline)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of Immunogen: Dissolve the OVA(257-264) peptide and the peptide adjuvant in sterile PBS at the desired concentration (typically 10-50 µg of peptide per mouse).[12] If using an emulsion adjuvant like IFA, mix the aqueous peptide solution with the oil phase according to the manufacturer's instructions to form a stable emulsion.
-
Immunization: Anesthetize the mice according to approved institutional protocols. Inject each mouse subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.) with 50-100 µL of the immunogen preparation.
-
Booster Immunization (Optional): For a more robust response, a booster immunization can be administered 7 to 14 days after the primary immunization, following the same procedure.
-
Tissue Harvesting: Euthanize the mice 7-10 days after the final immunization. Aseptically harvest spleens and/or draining lymph nodes (e.g., inguinal) for analysis.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well ELISpot plates (e.g., with PVDF membrane)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
RPMI 1640 medium with 10% FBS
-
OVA(257-264) peptide
-
Single-cell suspension of splenocytes from immunized mice
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 3 times with sterile PBS. Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.[13]
-
Blocking: Wash the plate to remove unbound antibody and block the membrane with RPMI medium containing 10% FBS for at least 2 hours at 37°C.[13]
-
Cell Plating: Prepare a single-cell suspension from the harvested spleens. Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add OVA(257-264) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[4][14] Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13][14]
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at 37°C.[4]
-
Enzyme and Substrate: Wash the plate and add streptavidin-AP or -HRP. After incubation and washing, add the corresponding substrate to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.[4]
In Vivo Cytotoxicity Assay
This assay directly measures the functional capacity of cytotoxic T lymphocytes (CTLs) to kill target cells in a living animal.
Materials:
-
Splenocytes from naive, non-immunized C57BL/6 mice
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracking dyes
-
OVA(257-264) peptide
-
Control peptide (irrelevant peptide)
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Target Cell Preparation: Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.
-
Peptide Pulsing and Labeling: Split the splenocyte population into two.
-
Target Population: Pulse with 1-10 µg/mL of OVA(257-264) peptide for 1 hour at 37°C. Wash and label with a high concentration of CFSE (e.g., 5 µM).[15][16][17]
-
Control Population: Leave unpulsed or pulse with an irrelevant control peptide. Wash and label with a low concentration of CFSE (e.g., 0.5 µM).[15][16][17]
-
-
Injection: Mix the two labeled populations at a 1:1 ratio. Inject a total of 1-2x10^7 cells intravenously (i.v.) into both immunized and control (naive) mice.
-
In Vivo Killing: Allow the target cells to circulate for 4-18 hours.
-
Analysis: Euthanize the mice and harvest their spleens. Prepare single-cell suspensions and analyze by flow cytometry to detect the CFSE-labeled populations.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of the high-CFSE (target) to low-CFSE (control) populations in immunized versus naive mice using the formula: % Specific Lysis = [1 - (Ratio in naive / Ratio in immunized)] x 100[4]
References
- 1. Lipoprotein Signal Peptide as Adjuvants: Leveraging Lipobox-Driven TLR2 Activation in Modern Vaccine Design [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 6. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Frontiers | Peptide Vaccine Combined Adjuvants Modulate Anti-tumor Effects of Radiation in Glioblastoma Mouse Model [frontiersin.org]
- 10. PADRE peptide AKFVAAWTLKAAA - SB-PEPTIDE [sb-peptide.com]
- 11. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 2.11. Interferon- (IFN-) γ ELISpot Assay [bio-protocol.org]
- 15. Antigen-Specific In Vivo Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antigen-Specific In Vivo Killing Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating H-2Kb Restriction of the SIINFEKL Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. A critical aspect of this interaction is MHC restriction, where a specific TCR recognizes a particular peptide only when presented by a specific MHC allele. In murine models, the response of OT-I CD8+ T cells to the ovalbumin-derived peptide SIINFEKL is a classic example of H-2Kb restriction. This guide provides a comparative overview of key experimental methods used to validate this restriction, complete with detailed protocols and supporting data.
Key Experimental Approaches for Validating H-2Kb Restriction
Three primary methods are commonly employed to demonstrate the H-2Kb-restricted nature of the SIINFEKL-specific T-cell response:
-
MHC Tetramer Staining with Flow Cytometry: This technique allows for the direct visualization and quantification of antigen-specific T cells.
-
Enzyme-Linked Immunospot (ELISpot) Assay: This sensitive method measures the frequency of cytokine-secreting T cells upon antigen recognition.
-
Cytotoxicity Assays: These assays quantify the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the specific pMHC complex.
MHC Tetramer Staining and Flow Cytometry
Principle
MHC tetramers are complexes of four identical pMHC molecules linked to a fluorochrome-conjugated streptavidin molecule. These reagents bind with high avidity to T cells expressing the specific TCR for that pMHC. By using an H-2Kb/SIINFEKL tetramer, one can specifically label and quantify OT-I T cells. To prove H-2Kb restriction, the binding of this tetramer is compared to that of a tetramer with an irrelevant peptide or a different MHC allele.
Experimental Protocol
Objective: To quantify the percentage of CD8+ T cells that bind to the H-2Kb/SIINFEKL tetramer.
Materials:
-
Splenocytes from OT-I transgenic mice (or C57BL/6 mice immunized with a SIINFEKL-containing antigen).
-
H-2Kb/SIINFEKL-PE tetramer.
-
Negative control tetramer (e.g., H-2Kb with an irrelevant peptide).
-
Anti-mouse CD8a-FITC antibody.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Propidium iodide or other viability dye.
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Wash the cells with FACS buffer and resuspend to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the H-2Kb/SIINFEKL-PE tetramer to the designated tubes and the negative control tetramer to others.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Add the anti-mouse CD8a-FITC antibody and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer containing a viability dye.
-
Analyze the samples on a flow cytometer.
Data Presentation
The following table summarizes representative data from a flow cytometry experiment designed to validate H-2Kb restriction.
| Cell Type | Tetramer | % CD8+ Tetramer+ Cells |
| OT-I Splenocytes | H-2Kb/SIINFEKL | 95.2% |
| OT-I Splenocytes | H-2Kb/Irrelevant Peptide | 0.1% |
| BALB/c (H-2d) Splenocytes | H-2Kb/SIINFEKL | 0.2% |
Data is illustrative and based on typical experimental outcomes.
Visualizing the Workflow
A Comparative Guide to In Vitro and In Vivo T Cell Responses to Ovalbumin (OVA) Peptide
For researchers in immunology and drug development, understanding the nuances of T cell activation is paramount. Ovalbumin (OVA) and its derived peptides are workhorse antigens for studying these responses. This guide provides an objective comparison of in vitro and in vivo methodologies for assessing T cell responses to OVA peptides, supported by experimental data and detailed protocols.
Key Differences: In Vitro vs. In Vivo Systems
In vitro (Latin for "in glass") studies are performed outside a living organism, typically in a controlled laboratory setting like a petri dish or test tube.[1] This allows for precise control over experimental variables.[1] In contrast, in vivo (Latin for "within the living") studies are conducted within a whole, living organism, offering a more holistic view of biological processes.[1]
The primary distinction lies in the complexity of the environment. In vitro systems offer a reductionist approach, isolating specific cellular interactions. This is advantageous for dissecting molecular mechanisms.[1] However, this simplicity can be a limitation, as it doesn't fully recapitulate the intricate network of cells, tissues, and signaling molecules present in a living organism.[1] In vivo models, while more complex and less controlled, provide insights into the systemic response, including the influence of various immune cell subsets, cytokine milieus, and physiological factors.[2]
Quantitative Comparison of T Cell Responses
The following tables summarize key quantitative data from studies comparing in vitro and in vivo T cell responses to OVA peptide.
| Parameter | In Vitro Response | In Vivo Response | Reference |
| Proliferation | High proliferation of OVA-specific T cells (e.g., OT-I, OT-II) upon co-culture with peptide-pulsed Antigen Presenting Cells (APCs). | Proliferation of adoptively transferred OVA-specific T cells in lymphoid organs following OVA peptide immunization. | [3] |
| Cytokine Secretion (CD4+ T cells) | Skewed cytokine profiles (e.g., IFN-γ for Th1, IL-4 for Th2) depending on culture conditions and APC type. | A mixed Th1/Th2 response is often observed, influenced by the adjuvant and route of administration.[4] | [4] |
| Cytokine Secretion (CD8+ T cells) | High levels of IFN-γ and IL-2 secretion upon stimulation.[5] | IFN-γ production by CD8+ T cells is a key indicator of a cytotoxic response.[6] | [5][6] |
| Cytotoxicity | OVA-specific CD8+ T cells demonstrate potent killing of peptide-pulsed target cells in chromium-51 (B80572) release assays.[7] | In vivo killing assays show efficient lysis of target cells pulsed with OVA peptide in immunized mice.[8] | [8][9] |
| Antibody Production | Not directly measured in T cell activation assays. | Immunization with OVA peptide can induce the production of OVA-specific IgE and other antibody isotypes.[4] | [4] |
Experimental Protocols
In Vitro T Cell Activation Assay
This protocol describes a common method for stimulating OVA-specific T cells in vitro.
Objective: To measure the activation, proliferation, and cytokine production of OVA-specific T cells in response to OVA peptide.
Materials:
-
Splenocytes from OT-I (for CD8+ T cell responses to OVA₂₅₇₋₂₆₄, SIINFEKL peptide) or OT-II (for CD4+ T cell responses to OVA₃₂₃₋₃₃₉ peptide) transgenic mice.[10]
-
Antigen Presenting Cells (APCs): Bone marrow-derived dendritic cells (BMDCs) or splenocytes from a wild-type mouse.[5]
-
OVA peptide (SIINFEKL or OVA₃₂₃₋₃₃₉).[5]
-
Complete RPMI-1640 medium.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Cytokine detection reagents (e.g., ELISA kits or antibodies for intracellular cytokine staining).
Procedure:
-
APC Preparation: Isolate splenocytes or generate BMDCs. Pulse the APCs with the desired concentration of OVA peptide (e.g., 1 µg/mL) for 1-2 hours at 37°C.[7] Wash the cells to remove excess peptide.
-
T Cell Isolation: Isolate splenocytes from an OT-I or OT-II mouse. If tracking proliferation, label the T cells with a proliferation dye according to the manufacturer's instructions.
-
Co-culture: Co-culture the peptide-pulsed APCs with the OVA-specific T cells at a specific ratio (e.g., 1:1 or 1:10 APC:T cell).[5]
-
Incubation: Incubate the co-culture for 24-72 hours at 37°C in a 5% CO₂ incubator.[11]
-
Analysis:
-
Proliferation: Analyze the dilution of the proliferation dye by flow cytometry.
-
Cytokine Production: Collect the culture supernatant to measure secreted cytokines by ELISA, or perform intracellular cytokine staining followed by flow cytometry analysis.[12]
-
Activation Markers: Stain cells for surface activation markers like CD25 and CD69 and analyze by flow cytometry.
-
In Vivo T Cell Response Assay
This protocol outlines a general procedure for inducing and measuring an OVA-specific T cell response in mice.
Objective: To assess the T cell response to OVA peptide in a living organism.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
OVA protein or peptide.[10]
-
Adjuvant (e.g., Complete Freund's Adjuvant (CFA) or Alum).[10]
-
Sterile Phosphate-Buffered Saline (PBS).
Procedure:
-
Immunization: Emulsify the OVA protein or peptide in an adjuvant. Inject the mice with the emulsion via a chosen route (e.g., subcutaneous, intraperitoneal, or intravenous).[10] A typical dose is 50-250 µg of OVA per mouse.[10]
-
Challenge (optional): For some models, a secondary challenge with the antigen is performed after the initial immunization to elicit a stronger recall response.[4]
-
Time Course: Monitor the immune response over time. The peak response typically occurs 7-14 days after immunization.[8]
-
Analysis:
-
Splenocyte Analysis: Euthanize the mice and isolate splenocytes. Restimulate the splenocytes in vitro with the OVA peptide and measure proliferation, cytokine production, or perform an ELISpot assay to determine the frequency of antigen-specific T cells.[4]
-
In Vivo Killing Assay: To measure cytotoxic T lymphocyte (CTL) activity, inject immunized mice with a mixture of two populations of target cells: one pulsed with the OVA peptide and labeled with a high concentration of CFSE, and a control population without peptide labeled with a low concentration of CFSE.[8][9] After a set time, isolate splenocytes and determine the ratio of the two labeled populations by flow cytometry to calculate the percentage of specific lysis.[8][9]
-
Serum Antibody Levels: Collect blood samples to measure the levels of OVA-specific antibodies by ELISA.[4]
-
Visualizing the Pathways and Workflows
T Cell Activation Signaling Pathway
The activation of a T cell by an OVA peptide presented by an APC initiates a complex signaling cascade.
Caption: T cell activation by an OVA peptide presented on an MHC molecule.
Experimental Workflow: In Vitro vs. In Vivo
The following diagrams illustrate the typical workflows for in vitro and in vivo experiments.
Caption: Typical workflow for an in vitro T cell response assay.
Caption: Typical workflow for an in vivo T cell response assay.
Conclusion
Both in vitro and in vivo models are indispensable tools for studying T cell responses to OVA peptides. In vitro assays provide a controlled environment to dissect the cellular and molecular mechanisms of T cell activation.[1] In contrast, in vivo studies offer a more physiologically relevant context, revealing the complexity of the immune response within a whole organism.[1] The choice between these models depends on the specific research question. Often, a combination of both approaches yields the most comprehensive understanding of T cell immunity.
References
- 1. akadeum.com [akadeum.com]
- 2. Interleukin 2 receptor expression and interleukin 2 production in exponentially growing T cells: major differences between in vivo and in vitro proliferating T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between ovalbumin and ovalbumin peptide 323-339 responses in allergic mice: humoral and cellular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 9. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. stemcell.com [stemcell.com]
A Researcher's Guide to the Quantitative Analysis of T Cell Activation by SIINFEKL
For researchers, scientists, and drug development professionals, the precise quantification of T cell activation is paramount for evaluating the efficacy of novel immunotherapies and vaccines. The ovalbumin-derived peptide SIINFEKL is a cornerstone of immunological research, serving as a model antigen for studying CD8+ T cell responses. This guide provides a comparative overview of common methods used to quantify T cell activation in response to SIINFEKL, complete with experimental data and detailed protocols.
Comparative Analysis of T Cell Activation Metrics
The activation of CD8+ T cells by the SIINFEKL peptide, presented on MHC class I molecules (H-2Kb in C57BL/6 mice), can be quantified through several key functional readouts: cytokine production, proliferation, and cytotoxic activity. The choice of assay depends on the specific question being addressed, throughput requirements, and available resources.
| Assay Type | Metric Quantified | Typical Readout | Advantages | Disadvantages |
| ELISpot | Frequency of cytokine-producing cells (e.g., IFN-γ, IL-2) | Number of spots per 10^6 cells | High sensitivity, single-cell resolution | Does not measure the amount of cytokine per cell |
| Intracellular Cytokine Staining (ICS) by Flow Cytometry | Percentage of cytokine-producing cells; co-expression of multiple cytokines | Mean Fluorescence Intensity (MFI), % positive cells | Multi-parametric analysis (phenotype + function), quantifies cytokine levels per cell | Requires cell permeabilization, which can affect viability |
| Proliferation Assays (e.g., CFSE, CTV) | Cell division | Dilution of fluorescent dye | Tracks multiple rounds of division, can be combined with phenotyping | Dye toxicity at high concentrations, complex analysis |
| Cytotoxicity Assays (e.g., 51Cr release, in vivo killing) | Target cell lysis | % specific lysis | Direct measure of effector function | Use of radioactivity (51Cr), in vivo assays are complex |
| MHC-I Tetramer/Pentamer Staining | Frequency of antigen-specific T cells | % positive cells | Directly identifies T cells with specific TCRs | Does not provide functional information |
Signaling Pathways and Experimental Workflows
A fundamental understanding of the underlying biological processes and experimental procedures is crucial for accurate data interpretation.
Caption: TCR recognition of SIINFEKL-MHC I complex.
The experimental workflow for quantifying these responses typically involves the isolation of T cells, stimulation with SIINFEKL, and subsequent analysis using one of the aforementioned assays.
Caption: A typical experimental workflow.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from studies investigating SIINFEKL-specific T cell activation.
Table 1: IFN-γ Production by CD8+ T Cells
| Stimulation Condition | Assay | % IFN-γ+ CD8+ T cells (Mean ± SD) | Reference |
| Unstimulated Control | ICS | < 1% | [1][2] |
| SIINFEKL (1 µg/mL) | ICS | 25.3% ± 4.2% | [1] |
| Exo-OVA Immunization (in vivo) | ELISpot | ~1500 spots/10^6 splenocytes | [3] |
| RHDV-VLP-SIINFEKL (40 µg) | ELISpot | ~800 spots/10^6 splenocytes | [4] |
Data are representative and may vary based on experimental conditions.
Table 2: In Vivo Cytotoxicity
| Immunization | Target Cells | % Specific Lysis (Mean ± SD) | Reference |
| Non-immunized | SIINFEKL-pulsed splenocytes | < 5% | [5][6] |
| OVA protein immunization | SIINFEKL-pulsed splenocytes | 80% ± 10% | [5][6] |
| F2 gel/OVA peptide | EG.7-OVA tumor cells | ~25% | [7] |
Specific lysis is calculated relative to a control cell population.
Table 3: T Cell Proliferation
| Stimulation | Assay | Proliferation Index | Reference |
| Unstimulated | CFSE | ~1 | [8][9] |
| SIINFEKL (10 nM) + IL-2 (10 ng/mL) | CFSE | > 4 | [10] |
| anti-CD3/CD28 beads + IL-2 | CFSE | Varies, can be lower than peptide | [10] |
Proliferation index is a measure of the average number of divisions.
Detailed Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol is adapted from established methods for quantifying IFN-γ secreting cells.[3][4]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate splenocytes from immunized or control mice and prepare a single-cell suspension.
-
Stimulation: Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well. Stimulate with SIINFEKL peptide (typically 1-10 µg/mL) or a negative control peptide.
-
Incubation: Incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Development: Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
-
Analysis: Wash and dry the plate. Count the spots using an ELISpot reader.
Protocol 2: In Vivo Killing Assay
This protocol is based on the widely used method to assess in vivo cytotoxicity.[5][6]
-
Target Cell Preparation: Isolate splenocytes from naive C57BL/6 mice.
-
Peptide Pulsing and Labeling: Divide the splenocytes into two populations.
-
Pulse one population with SIINFEKL peptide (e.g., 1 µg/mL) and label with a high concentration of CFSE (CFSE^high).
-
Leave the other population unpulsed and label with a low concentration of CFSE (CFSE^low).
-
-
Injection: Mix the CFSE^high and CFSE^low populations at a 1:1 ratio and inject intravenously into immunized and control mice.
-
Analysis: After 18-24 hours, harvest spleens from the recipient mice and analyze the CFSE^high and CFSE^low populations by flow cytometry.
-
Calculation: Calculate the percentage of specific lysis using the formula: [1 - (%CFSE^high / %CFSE^low)immunized / (%CFSE^high / %CFSE^low)control] x 100.
Protocol 3: T Cell Proliferation Assay using CFSE
This protocol outlines the steps for a standard CFSE-based proliferation assay.[8][9]
-
Cell Labeling: Isolate OT-I CD8+ T cells and label them with CFSE (typically 1-5 µM).
-
Stimulation: Co-culture the CFSE-labeled T cells with peptide-pulsed antigen-presenting cells (e.g., irradiated splenocytes) or stimulate with soluble anti-CD3/CD28 antibodies. Include SIINFEKL peptide at a desired concentration.
-
Culture: Culture the cells for 3-5 days.
-
Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Data Interpretation: Analyze the data to determine the percentage of divided cells, the division index, and the proliferation index.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 6. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of OVA Peptide(257-264) TFA: A Procedural Guide
The proper disposal of laboratory reagents is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of OVA Peptide(257-264) TFA (Trifluoroacetate salt). Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate handling precautions. The trifluoroacetate (B77799) salt, while present in small quantities, can impart acidic and potentially corrosive properties.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and ANSI-approved safety glasses.
-
Ventilation: Handle the lyophilized powder and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of airborne particles.
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the absorbed material into a designated hazardous waste container and decontaminate the area with a suitable cleaning agent.
Waste Characterization and Segregation
This compound must be treated as chemical waste. It should never be disposed of down the drain or in the regular trash. Proper segregation is critical to prevent unintended chemical reactions.
-
Waste Stream: This material is classified as non-hazardous chemical waste in many jurisdictions, but due to the TFA component, it must be collected and disposed of through an approved chemical waste program.
-
Incompatibilities: Avoid mixing this waste with strong bases, oxidizing agents, or other reactive chemicals.
Step-by-Step Disposal Protocol
Follow this protocol to safely collect and store this compound waste pending final disposal by your institution's Environmental Health & Safety (EHS) department.
-
Prepare a Waste Container:
-
Select a chemically compatible waste container, typically made of High-Density Polyethylene (HDPE).
-
Ensure the container has a secure, leak-proof screw-top cap.
-
Affix a "Hazardous Waste" label to the container. Fill in the label completely with the full chemical name: "this compound" and list all components of the solution if applicable (e.g., water, DMSO).
-
-
Collect the Waste:
-
Unused Lyophilized Powder: Carefully transfer the remaining solid peptide from its original vial into the prepared hazardous waste container.
-
Aqueous/Solvent Solutions: Pour all solutions containing the peptide directly into the designated liquid hazardous waste container.
-
Contaminated Labware: Dispose of items with gross contamination (e.g., pipette tips, microcentrifuge tubes, weighing boats) into a designated solid chemical waste container. These items should not be placed in regular or biohazardous waste bins.
-
-
Store the Waste Container:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and located at or near the point of generation.
-
The SAA should have secondary containment to capture any potential leaks.
-
-
Arrange for Final Disposal:
-
Once the waste container is full, or if waste has been accumulated for a period defined by institutional policy (typically 90 days), contact your institution's EHS office to arrange for a pickup.
-
Do not attempt to transport or dispose of the chemical waste yourself.
-
Disposal Profile Summary
The following table summarizes the key logistical information for the disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Chemical Waste (Non-hazardous, but requires controlled disposal) |
| Primary Hazard | Irritant (due to TFA salt) |
| Recommended Container | High-Density Polyethylene (HDPE) with screw cap |
| Container Labeling | "Hazardous Waste," "this compound," list of all constituents |
| Disposal Route | Institutional Environmental Health & Safety (EHS) Pickup |
| Drain Disposal | Strictly Prohibited |
| Trash Disposal | Strictly Prohibited |
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling OVA Peptide(257-264) TFA
Essential Safety and Handling Guide for OVA Peptide(257-264) TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures for handling, storage, and disposal are primarily dictated by the hazardous properties of Trifluoroacetic acid (TFA), the counter-ion present in this product.[1] TFA is a strong, corrosive acid requiring strict adherence to safety protocols to protect laboratory personnel and the environment.[1][2]
Personal Protective Equipment (PPE)
The primary barrier against accidental exposure is the consistent and correct use of PPE. It is mandatory when handling research chemicals like this compound.[3][4]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with side shields | Must be worn to protect against accidental splashes of solutions or aerosolized powder.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the standard recommendation. Always change gloves immediately if they become contaminated.[3][5] |
| Body Protection | Laboratory Coat or Gown | A lab coat should be worn over personal clothing to protect the skin from potential spills.[4][6] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized (powder) form. Peptides in powder form can easily become airborne and inhaled.[1][3] |
| Footwear | Closed-toe shoes | Required for general laboratory safety to protect against spills and falling objects.[6] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[5]
Step-by-Step Handling Procedure:
-
Preparation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Trifluoroacetic acid (TFA).[3] Designate and prepare a clean, uncluttered work area within a certified chemical fume hood.[3][7]
-
Donning PPE : Put on all required PPE as specified in the table above.[5]
-
Weighing (Lyophilized Powder) :
-
Perform all weighing operations inside a chemical fume hood or a powder containment hood to prevent inhalation of the fine, easily aerosolized powder.[3]
-
Use spatulas and weighing paper designated for this specific task to avoid cross-contamination.[3]
-
Carefully transfer the desired amount, minimizing any disturbance that could create dust.
-
-
Reconstitution (Dissolving) :
-
Use in Experiments :
-
Handle all solutions containing the peptide with the same level of precaution as the solid material.
-
Use fresh, sterile pipette tips, tubes, and other equipment for each transfer to maintain experimental integrity and safety.[3]
-
-
Post-Handling Clean-up :
-
Wipe down the work area (fume hood) and any equipment used with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.[4]
-
Storage Protocols:
| Form | Storage Condition | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a tightly sealed container.[4] | Protects the peptide from degradation due to moisture and temperature fluctuations.[4] |
| Reconstituted Solution | Aliquot into smaller, single-use volumes and store at -20°C or below.[5] | Avoids repeated freeze-thaw cycles which can degrade the peptide's structure and activity.[4][5] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste due to the presence of TFA.[1][7] Do not pour any waste down the drain. [7]
Step-by-Step Disposal Procedure:
-
Waste Segregation : All waste items must be segregated from general laboratory trash.[1] This includes:
-
Unused solid peptide and solutions.
-
Contaminated labware: pipette tips, centrifuge tubes, vials, gloves, weighing paper, and bench paper.[2]
-
-
Waste Container :
-
Collection of Waste :
-
Final Disposal :
-
Once the waste container is full (typically no more than 80% capacity), ensure it is securely sealed.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department by following their specific chemical waste collection procedures.[7]
-
Workflow Visualization
The following diagram outlines the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Procedural workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. peptide24.store [peptide24.store]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. realpeptides.co [realpeptides.co]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
